molecular formula C12H11NO2 B1272509 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 73799-63-0

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No.: B1272509
CAS No.: 73799-63-0
M. Wt: 201.22 g/mol
InChI Key: JEISWFNRNZRSHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 73799-63-0) is a high-value, conformationally constrained bicyclic scaffold in medicinal chemistry and drug discovery. This compound features a fused cyclopropane-pyrrolidine structure, making it a versatile and rigid building block for designing novel bioactive molecules. The 3-azabicyclo[3.1.0]hexane core is recognized as a key structural motif in pharmaceutical research. It serves as a conformationally restricted isostere for piperidine, a common feature in drug molecules, and is found in compounds investigated for a range of therapeutic applications . Published research highlights this scaffold in potent inhibitors such as μ opioid receptor antagonists for pruritus, ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonists, and T-type calcium channel inhibitors . Furthermore, derivatives of this azabicyclohexane core have been utilized in the synthesis of inhibitors for NF-κΒ inducing kinase (NIK), a target for autoimmune and inflammatory diseases . Beyond pharmaceutical applications, patents also describe related 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives for use in insect- and acarid-repellent formulations . With a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol, this compound is supplied as a white to orange to green powder or crystal . It has a melting point of 92.0 to 96.0 °C and should be stored sealed in a cool, dark, and dry place at room temperature for optimal stability . This product is intended for Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use.

Properties

IUPAC Name

3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-9-6-10(9)12(15)13(11)7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEISWFNRNZRSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377512
Record name 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73799-63-0
Record name 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BENZYL-3-AZABICYCLO(3.1.0)HEXANE-2,4-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione from Benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that is valuable for designing potent and selective therapeutic agents. This in-depth guide details a robust and reliable three-step synthetic pathway to 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, commencing from the readily available starting material, benzylamine. The synthesis proceeds through the formation of an N-benzylmaleimide intermediate, followed by a phase-transfer catalyzed dichlorocyclopropanation, and concludes with a reductive dehalogenation. This document provides not only step-by-step experimental protocols but also delves into the mechanistic underpinnings and causal logic behind critical procedural choices, targeting researchers and professionals in drug development and organic synthesis.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages, each designed to efficiently build the target bicyclic system. The pathway begins with the construction of the five-membered imide ring, proceeds to the installation of the cyclopropane ring, and finishes with the removal of halogen atoms to yield the final product.

Synthetic_Pathway Benzylamine Benzylamine NBM N-Benzylmaleimide Benzylamine->NBM Step 1 Maleic Anhydride, Ac₂O/NaOAc DichloroIntermediate 6,6-dichloro-3-benzyl-3- azabicyclo[3.1.0]hexane-2,4-dione NBM->DichloroIntermediate Step 2 CHCl₃, 50% NaOH, PTC FinalProduct 3-Benzyl-3-azabicyclo[3.1.0]- hexane-2,4-dione DichloroIntermediate->FinalProduct Step 3 H₂, Pd/C

Caption: Overall three-step synthesis pathway.

Part 1: Synthesis of N-Benzylmaleimide Intermediate

The initial stage of the synthesis involves the preparation of N-benzylmaleimide. This is a classical and high-yielding two-part process: the formation of N-benzylmaleamic acid followed by a dehydration-cyclization reaction.[2]

Mechanism: Amic Acid Formation and Cyclization

The synthesis begins with the nucleophilic attack of the primary amine of benzylamine on one of the carbonyl carbons of maleic anhydride. This results in the ring-opening of the anhydride to form N-benzylmaleamic acid. This step is typically fast and exothermic.[3]

The subsequent cyclization is an intramolecular nucleophilic acyl substitution. The carboxylic acid is activated, often by conversion to a mixed anhydride with acetic anhydride, and the amide nitrogen then acts as the nucleophile, closing the five-membered ring and eliminating a molecule of water to form the stable imide product.[4]

NBM_Mechanism cluster_0 Step 1a: Amic Acid Formation cluster_1 Step 1b: Dehydration-Cyclization MA Maleic Anhydride AmicAcid N-Benzylmaleamic Acid MA->AmicAcid Nucleophilic Acyl Substitution (Ring Opening) BA Benzylamine BA->AmicAcid Cyclization Intramolecular Nucleophilic Acyl Substitution NBM_Final N-Benzylmaleimide Cyclization->NBM_Final - H₂O AmicAcid_ref N-Benzylmaleamic Acid AmicAcid_ref->Cyclization Ac₂O, NaOAc

Caption: Mechanism for N-Benzylmaleimide formation.

Experimental Protocol

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Maleic Anhydride98.0619.6 g0.201.0
Benzylamine107.1521.4 g (21.8 mL)0.201.0
Acetic Anhydride102.09134 mL--
Sodium Acetate (anhyd.)82.0313.0 g0.1580.79
Toluene-500 mL--

Procedure:

  • Amic Acid Formation:

    • To a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, add maleic anhydride (19.6 g, 0.20 mol) and toluene (300 mL).

    • Stir the mixture to dissolve the anhydride.

    • Slowly add a solution of benzylamine (21.4 g, 0.20 mol) in toluene (200 mL) via the dropping funnel over 30 minutes. The reaction is exothermic, and a thick white precipitate of N-benzylmaleamic acid will form.[5]

    • Continue stirring the suspension at room temperature for an additional hour after the addition is complete.

  • Dehydration and Cyclization:

    • To the stirred suspension, add anhydrous sodium acetate (13.0 g, 0.158 mol) followed by acetic anhydride (134 mL).

    • Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle. The solid will gradually dissolve.

    • Maintain the reflux for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the amic acid spot and the appearance of the N-benzylmaleimide product.

    • After cooling to room temperature, pour the reaction mixture carefully into 1 L of ice-cold water with vigorous stirring.

    • Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 200 mL) and brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the toluene under reduced pressure using a rotary evaporator.

    • The crude product can be recrystallized from cyclohexane or ethanol to yield N-benzylmaleimide as pale yellow needles. (Expected yield: 75-85%).

Part 2: Phase-Transfer Catalyzed Dichlorocyclopropanation

This step constitutes the key ring-forming reaction to create the bicyclic core. The double bond of N-benzylmaleimide is converted into a dichlorocyclopropane ring via a [1+2] cycloaddition with dichlorocarbene (:CCl₂). The carbene is generated in situ from chloroform using a strong base under biphasic conditions, facilitated by a phase-transfer catalyst (PTC).[6][7]

Mechanism: Carbene Generation and Cycloaddition

The reaction occurs at the interface of an aqueous and an organic phase.[8]

  • Hydroxide Transport: The quaternary ammonium salt (PTC), such as benzyltriethylammonium chloride (TEBA), exchanges its chloride anion for a hydroxide anion from the concentrated aqueous NaOH phase.

  • Carbene Formation: The resulting lipophilic quaternary ammonium hydroxide is transported into the organic phase. Here, it acts as a strong base, deprotonating chloroform (CHCl₃) to form the trichloromethyl anion (⁻CCl₃).[9] This anion is unstable and rapidly undergoes α-elimination, expelling a chloride ion to generate the highly reactive singlet dichlorocarbene (:CCl₂).[6]

  • Cycloaddition: The electron-deficient dichlorocarbene readily reacts with the electron-rich double bond of N-benzylmaleimide in a concerted, stereospecific syn-addition to form the stable 6,6-dichloro-3-azabicyclo[3.1.0]hexane ring system.[9]

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase NaOH Na⁺OH⁻ PTC_OH Q⁺OH⁻ NaOH->PTC_OH PTC_Cl Q⁺Cl⁻ (PTC) PTC_Cl->PTC_OH Anion Exchange (at interface) CHCl3 CHCl₃ DCM_anion ⁻CCl₃ CHCl3->DCM_anion NBM N-Benzylmaleimide Product Dichlorocyclopropane Adduct NBM->Product Carbene :CCl₂ DCM_anion->Carbene α-Elimination (-Cl⁻) Carbene->Product [1+2] Cycloaddition PTC_OH->CHCl3 Proton Abstraction

Caption: Phase-transfer catalysis mechanism for dichlorocyclopropanation.

Experimental Protocol

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
N-Benzylmaleimide187.2018.7 g0.101.0
Chloroform (CHCl₃)119.38100 mL-Solvent/Reagent
50% NaOH (aq. w/w)40.00100 mL-Large Excess
Benzyltriethylammonium Chloride (TEBA)227.772.3 g0.010.1

Procedure:

  • Reaction Setup:

    • In a 500 mL three-necked round-bottom flask equipped with a powerful mechanical stirrer, a reflux condenser, and a dropping funnel, combine N-benzylmaleimide (18.7 g, 0.10 mol), chloroform (100 mL), and TEBA (2.3 g, 0.01 mol).

    • Cool the mixture to 0-5 °C using an ice-water bath. Vigorous stirring is crucial for the success of this reaction to maximize the surface area between the two phases.[6]

  • Carbene Generation and Reaction:

    • Slowly add the 50% aqueous sodium hydroxide solution (100 mL) via the dropping funnel over 1-2 hours. Maintain the internal temperature below 10 °C , as the reaction is highly exothermic.[6]

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue to stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction by TLC until the starting maleimide is consumed.

  • Workup and Isolation:

    • Carefully add 200 mL of cold water to the reaction mixture.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine all organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product, 6,6-dichloro-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.

Part 3: Reductive Dechlorination

The final step is the removal of the two chlorine atoms from the cyclopropane ring to yield the target molecule. While several methods exist for the reduction of gem-dihalocyclopropanes, including the use of sodium amalgam or tri-n-butyltin hydride, catalytic hydrogenation is a clean and efficient choice.[2][9][10]

Mechanism: Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the carbon-chlorine bonds. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The substrate adsorbs onto the catalyst surface, where the C-Cl bonds are reductively cleaved and replaced with C-H bonds. A base, such as sodium acetate or triethylamine, is often added to neutralize the HCl that is generated during the reaction, preventing catalyst poisoning and potential side reactions.

Experimental Protocol

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Dichloro-intermediate270.1113.5 g0.051.0
Palladium on Carbon (10% Pd/C)-1.35 g-10% w/w
Sodium Acetate (anhyd.)82.0312.3 g0.153.0
Ethanol or Methanol-250 mL-Solvent
Hydrogen (H₂) gas2.02--Excess

Procedure:

  • Reaction Setup:

    • To a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add the 6,6-dichloro-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (13.5 g, 0.05 mol), sodium acetate (12.3 g, 0.15 mol), and ethanol (250 mL).

    • Carefully add the 10% Pd/C catalyst (1.35 g) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C is flammable in the presence of air and solvents.

  • Hydrogenation:

    • Seal the vessel and purge it several times with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi, but consult equipment specifications) and begin vigorous stirring or shaking.

    • The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[11] Wash the Celite pad thoroughly with ethanol. Caution: The Celite/catalyst pad should not be allowed to dry, as it can become pyrophoric. Keep it wet and dispose of it properly. [11]

    • Combine the filtrates and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water to remove sodium acetate and other salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

    • Purify the final product, this compound, by column chromatography or recrystallization to obtain a pure, white solid.

References

  • OrgoSolver. (n.d.). Formation of Dichlorocyclopropanes of Alkenes with :CCl₂. Retrieved from [Link]

  • Wang, M.-L., & Yang, H.-M. (2003). Kinetic Study of Dichlorocyclopropanation of 1,7-Octadiene under Phase-Transfer Catalysis Conditions at High Alkaline Concentration. Industrial & Engineering Chemistry Research, 42(12), 2649–2657.
  • Balakrishnan, T., & Paul, J. C. (1991). Phase transfer catalysis: Kinetics and mechanism of hydroxide ion initiated dichlorocarbene addition to styrene catalysed by. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(6), 785-793.
  • Wang, M.-L., & Wu, H.-S. (2005). Kinetic study of dichlorocyclopropanation under phase-transfer catalysis and assisted by microwave irradiation.
  • Wang, M.-L., & Wu, H.-S. (2007). KINETIC STUDY OF THE SYNTHESIS OF DICHLOROCYCLOPROPANE BY TRIALKYLAMMONIUM PROPANSULTANS AS NEW PHASE-TRANSFER CATALYSTS.
  • Di Fabio, R., et al. (2003). Synthesis and structure-activity relationships of 8-azabicyclo[3.2.1]octane benzylamine NK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3251.
  • Gandon, V., et al. (2006). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Organic Letters, 8(4), 771-774.
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Brueggemeier, R. W., et al. (1991). Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- And -[3.1.1]heptane-2,4- Diones. Journal of Medicinal Chemistry, 34(3), 1041-1046.
  • Al-Mughaid, H., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(9), 31-38.
  • Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(45), e202301017.
  • Scribd. (n.d.). Phase Transfer 0. Retrieved from [Link]

  • Jiang, H., et al. (2016). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Organic Letters, 18(21), 5628-5631.
  • Google Patents. (n.d.). US4183857A - 3-Benzyl-3-azabicyclo(3.1.0)hexane-2,4-dione.
  • Organic Syntheses. (n.d.). N-Phenylmaleimide. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). Addition of Carbenes to Alkenes: Cyclopropane Synthesis. Retrieved from [Link]

  • Zheng, Y., et al. (2018). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds.
  • ResearchGate. (2015, February 15). Can anyone please suggest how I can synthesis n-ethyl maleimide from maleic anhydride? Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Case Study in Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As a Senior Application Scientist, it is imperative to begin with a note on scientific transparency. An exhaustive search of the Cambridge Structural Database (CSD) and broader scientific literature did not yield a publicly available, solved crystal structure for 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. The following guide has been constructed to provide researchers, scientists, and drug development professionals with an in-depth, authoritative framework for the crystallographic analysis of this class of molecules. To achieve this, we will present a detailed, representative case study based on established methodologies and data from closely related, published structures. This approach ensures a scientifically rigorous and practically applicable guide.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic motif of significant interest in medicinal chemistry.[1] Its rigid structure serves as a valuable isostere for the more flexible piperidine ring, a common feature in many biologically active compounds.[1] Derivatives of this scaffold have shown diverse biological activities, including potential as μ opioid receptor antagonists for the treatment of conditions like pruritus, ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease (NAFLD), and modulators of dopamine D3 receptors for neuropsychiatric disorders.[1][2] The dione functionality, in particular, presents a succinimide-like core, a privileged structure in drug discovery known for its ability to engage in various biological interactions.

The addition of a benzyl group at the N3 position introduces further complexity and potential for specific interactions within biological targets. Understanding the precise three-dimensional arrangement of atoms in this compound through single-crystal X-ray diffraction is, therefore, crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of novel therapeutics.[3]

Synthesis and Crystallization: From Powder to Diffractable Crystal

The synthesis of the 3-azabicyclo[3.1.0]hexane-2,4-dione core can be achieved through several established routes. A common and effective method is the palladium-catalyzed cyclopropanation of N-substituted maleimides with N-tosylhydrazones.[4] This approach offers high yields and diastereoselectivities, making it a practical choice for generating the necessary quantities of the target compound.[4]

Proposed Synthetic Pathway

A plausible synthesis for this compound would involve the reaction of N-benzylmaleimide with a suitable cyclopropanating agent. An alternative efficient method involves the photochemical decomposition of a corresponding pyrazoline intermediate.[5]

Diagram 1: Proposed Synthetic Workflow

G N_benzylmaleimide N-Benzylmaleimide Cyclopropanation Palladium-Catalyzed Cyclopropanation N_benzylmaleimide->Cyclopropanation Diazomethane Diazomethane Derivative (e.g., from N-tosylhydrazone) Diazomethane->Cyclopropanation Target This compound Cyclopropanation->Target Purification Column Chromatography Target->Purification Crystallization Crystal Growth for X-ray Diffraction Purification->Crystallization G cluster_exp Experimental Phase cluster_comp Computational Phase Crystal Single Crystal Selection and Mounting Goniometer Goniometer (Crystal Rotation) Crystal->Goniometer Xray X-ray Source Xray->Goniometer Detector Detector (Collects Diffraction Pattern) Goniometer->Detector DataProc Data Processing (Indexing, Integration, Scaling) Detector->DataProc StructureSol Structure Solution (Phase Problem) DataProc->StructureSol Refinement Structure Refinement StructureSol->Refinement Validation Validation and Analysis (CIF File Generation) Refinement->Validation

Sources

An In-Depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 3-azabicyclo[3.1.0]hexane ring system represents a conformationally constrained and synthetically versatile scaffold that has garnered significant attention in the field of drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial orientation of pharmacophoric elements, making it an attractive template for the design of potent and selective therapeutic agents. This guide provides a comprehensive technical overview of a key derivative, 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, intended for researchers, scientists, and drug development professionals. We will delve into its physical and chemical properties, established synthetic routes, and its burgeoning role as a pivotal intermediate in the creation of novel therapeutics. The strategic incorporation of the benzyl group offers a modifiable handle for further synthetic elaboration, while the dione functionality presents opportunities for diverse chemical transformations.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid, crystalline compound with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol .[1][2] Its core structure features a fused cyclopropane and pyrrolidine-2,4-dione ring system, with a benzyl group attached to the nitrogen atom.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [1][2]
Appearance White to off-white crystalline solid[3]
Melting Point 90-91 °C[4]
CAS Number 104593-35-3

Note: Solubility data is not extensively reported in the literature, but the molecule is generally soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is sparingly soluble in alcohols like methanol and ethanol and is expected to have low solubility in water.

Stereochemical Considerations: The Importance of the cis-Fusion

The fusion of the cyclopropane and pyrrolidine rings in 3-azabicyclo[3.1.0]hexane systems is exclusively cis. This stereochemical arrangement is a direct consequence of the synthetic routes employed, which typically involve the cyclopropanation of a maleimide precursor. The cis-fusion imparts a distinct V-shaped conformation to the bicyclic core, which is crucial for its application as a rigid scaffold in drug design. The stereochemistry can be unequivocally confirmed by X-ray crystallography of suitable derivatives and is supported by two-dimensional NMR spectroscopic techniques such as NOESY.[5][6]

cluster_structure Molecular Structure structure

Figure 1: 2D structure of this compound.

Spectroscopic Characterization: A Guide to Identification and Purity Assessment

Accurate characterization of this compound is paramount for its use in synthesis and drug development. The following sections detail the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be complex in the aliphatic region due to the rigid bicyclic system.

    • Benzyl Protons: A multiplet between 7.25-7.35 ppm corresponding to the five aromatic protons of the benzyl group. A singlet around 4.5 ppm for the two benzylic methylene protons (CH₂).

    • Cyclopropane and Pyrrolidine Protons: The bridgehead protons and the methylene proton of the cyclopropane ring will appear as a set of coupled multiplets in the upfield region, typically between 1.0 and 3.5 ppm. The exact shifts and coupling constants are highly dependent on the stereochemistry. NOESY experiments can be employed to confirm the cis-fusion through spatial correlations between the bridgehead protons.[6]

  • ¹³C NMR:

    • Carbonyl Carbons: Two distinct resonances for the dione carbonyls are expected in the range of 170-180 ppm.

    • Aromatic Carbons: Resonances for the aromatic carbons of the benzyl group will appear between 127-137 ppm.

    • Aliphatic Carbons: The benzylic methylene carbon should appear around 45-50 ppm. The carbons of the bicyclic core will resonate in the upfield region, typically between 20-45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching frequencies of the carbonyl groups.

  • C=O Stretching: Strong, sharp absorption bands in the region of 1700-1790 cm⁻¹. The imide functionality may show two distinct carbonyl stretches. For a similar nitro-substituted analog, these appear at 1710 cm⁻¹ and 1788 cm⁻¹.[3]

  • C-N Stretching: A moderate absorption band around 1350-1400 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used for molecular weight determination and structural elucidation.

  • Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z = 201.

  • Fragmentation Pattern: A prominent fragment is expected at m/z = 91, corresponding to the stable benzyl cation [C₇H₇]⁺. Other fragmentation pathways may involve the loss of CO and subsequent rearrangement of the bicyclic core. The fragmentation of the cyclopropane ring can also lead to characteristic daughter ions.[7][8]

Synthesis and Manufacturing: A Protocol for Reliable Production

The most common and efficient method for the synthesis of this compound involves the reaction of cis-1,2-cyclopropanedicarboxylic acid or its anhydride with benzylamine.[4] This reaction proceeds via a condensation mechanism, forming the imide ring.

G reactant1 cis-1,2-Cyclopropanedicarboxylic Anhydride product This compound reactant1->product Heat (150-200 °C) reactant2 Benzylamine reactant2->product

Figure 2: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

Materials:

  • cis-1,2-Cyclopropanedicarboxylic anhydride

  • Benzylamine

  • High-boiling point solvent (e.g., toluene, xylene, or neat)

  • Standard laboratory glassware with a distillation setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add equimolar amounts of cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine.

  • The reaction can be performed neat or in a high-boiling solvent like toluene or xylene to aid in the removal of water.

  • Heat the reaction mixture to a temperature between 150-200 °C.

  • Continuously remove the water formed during the reaction by distillation.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield the pure this compound as a crystalline solid.

Self-Validation and Causality: The continuous removal of water is critical to drive the equilibrium of this condensation reaction towards the product. The high temperature is necessary to overcome the activation energy for the imide formation. Recrystallization is an effective purification method for this solid compound, ensuring high purity for subsequent applications.

Chemical Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. Its reactivity is primarily centered around the dione functionality and the potential for modification of the benzyl group.

Reduction of the Dione Functionality

The carbonyl groups of the dione can be selectively reduced to the corresponding methylene groups to afford 3-benzyl-3-azabicyclo[3.1.0]hexane. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®).[4] This reaction proceeds without cleavage of the cyclopropane ring.

start This compound product 3-Benzyl-3-azabicyclo[3.1.0]hexane start->product reagent LiAlH₄ or Red-Al® reagent->product

Figure 3: Reduction of the dione to the corresponding bicyclic amine.

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to ring-opening reactions under certain conditions. While stable to the strong hydrides used for dione reduction, the ring can be opened by nucleophiles, particularly under acidic conditions or with activation of the nitrogen atom.[9] The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions.

N-Debenzylation

The benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) to yield the parent 3-azabicyclo[3.1.0]hexane-2,4-dione.[4] This provides a versatile entry point for the introduction of other substituents on the nitrogen atom.

Applications in Drug Discovery and Development

The 3-azabicyclo[3.1.0]hexane scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds.[10][11][12][13] Its rigid nature allows for the precise positioning of substituents to interact with biological targets, often leading to high potency and selectivity.

Central Nervous System (CNS) Targets

Derivatives of the 3-azabicyclo[3.1.0]hexane core have shown significant activity at various CNS receptors.

  • Opioid Receptors: This scaffold has been utilized in the design of potent opioid receptor antagonists.[11][13][14] These compounds have potential applications in the treatment of pain, addiction, and other neurological disorders.

  • Dopamine D3 Receptors: Modulators of the dopamine D3 receptor are of interest for the treatment of substance abuse and other neuropsychiatric conditions. The 3-azabicyclo[3.1.0]hexane framework has been successfully incorporated into selective D3 receptor antagonists.[12][13]

Other Therapeutic Areas

The versatility of this scaffold extends beyond CNS targets.

  • Antitumor Activity: Certain derivatives have demonstrated antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.[10]

  • Anti-inflammatory and Antibacterial Activity: The scaffold has also been explored for the development of anti-inflammatory and antibacterial agents.[11]

  • Enzyme Inhibition: Conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for the treatment of type 2 diabetes.[1]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, well-defined stereochemistry, and the chemical tractability of its functional groups make it an ideal starting point for the construction of diverse compound libraries for drug discovery. The rigid 3-azabicyclo[3.1.0]hexane core provides a robust platform for the design of potent and selective ligands for a variety of biological targets. As our understanding of the structure-activity relationships of this scaffold continues to grow, we can anticipate the emergence of novel drug candidates based on this privileged framework, addressing a wide range of unmet medical needs.

References

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (URL: [Link])

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. (URL: [Link])

  • Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry. (URL: [Link])

  • Representative bioactive compounds with a 3-azabicyclo[3.1.0]hexane core structure. ResearchGate. (URL: [Link])

  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. Doc Brown's Chemistry. (URL: [Link])

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. (URL: [Link])

  • Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (URL: [Link])

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. (URL: [Link])

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. (URL: [Link])

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. (URL: [Link])

  • Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents. PubMed Central. (URL: [Link])

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. (URL: [Link])

  • mass spectra - fragmentation patterns. Chemguide. (URL: [Link])

  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • ChemInform Abstract: Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate. (URL: [Link])

  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (URL: [Link])

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (URL: [Link])

  • 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy.
  • (PDF) Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. ResearchGate. (URL: [Link])

  • Article. Semantic Scholar. (URL: [Link])

  • Synthesis of Azabicyclo[3.1.0]amine Analogues of Anacardic Acid as Potent Antibacterial Agents. (URL: [Link])

  • Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo-[3.1.0]hexane Tosylate. Center for Molecular Modeling. (URL: [Link])

Sources

An In-depth Technical Guide to the Formation of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mechanism behind the formation of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a key heterocyclic scaffold in medicinal chemistry. The content is tailored for researchers, scientists, and drug development professionals, offering not just a procedural overview but a deep dive into the causality of the synthetic choices and the underlying chemical principles.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic motif that has garnered significant attention in the pharmaceutical industry.[1] Its rigid structure serves as a valuable isostere for other cyclic systems, such as piperidine, and is a core component in a variety of biologically active compounds.[1][2] The synthesis of derivatives of this scaffold is a continuous area of research, with various methods being developed, including intramolecular cyclopropanation and intermolecular cycloaddition reactions.[3][4] This guide focuses on a fundamental and efficient method for the synthesis of the N-benzylated dione derivative, a versatile intermediate for further chemical elaboration.

Part 1: The Core Mechanism of Formation

The formation of this compound is most directly achieved through the reaction of cis-1,2-cyclopropanedicarboxylic acid anhydride with benzylamine.[5] This reaction proceeds through a classic two-step sequence: nucleophilic acyl substitution followed by an intramolecular condensation (dehydration).

Step 1: Nucleophilic Attack and Ring Opening

The synthesis initiates with the nucleophilic attack of the primary amine (benzylamine) on one of the electrophilic carbonyl carbons of the cis-1,2-cyclopropanedicarboxylic acid anhydride. The lone pair of electrons on the nitrogen atom of benzylamine is the nucleophile, and the carbonyl carbons of the anhydride are the electrophilic centers. This attack leads to the opening of the five-membered anhydride ring.

The choice of benzylamine as the nucleophile is strategic. The benzyl group provides a stable, non-reactive handle that can be useful in subsequent synthetic steps or can be removed via hydrogenolysis if desired.[5]

Step 2: Formation of the Amic Acid Intermediate

The ring-opening event results in the formation of a cis-1,2-cyclopropanedicarboxamic acid intermediate. This intermediate possesses both a carboxylic acid and an amide functional group, oriented in a cis configuration relative to the cyclopropane ring. The stereochemistry of the starting anhydride is crucial here; the cis arrangement of the carbonyl groups in the anhydride ensures that the resulting carboxylic acid and amide groups are positioned proximally, facilitating the subsequent intramolecular cyclization.

Step 3: Intramolecular Condensation and Imide Formation

The final step in the formation of this compound is an intramolecular condensation of the amic acid intermediate. This is typically achieved by heating the reaction mixture.[5] The elevated temperature provides the activation energy necessary for the nucleophilic nitrogen of the amide to attack the electrophilic carbon of the carboxylic acid, eliminating a molecule of water and forming the stable five-membered imide ring. This cyclization results in the desired bicyclic dione product.

The thermodynamic driving force for this step is the formation of the stable, five-membered imide ring and the release of a small, stable molecule (water).

Visualizing the Mechanism

The following diagram, generated using DOT language, illustrates the step-by-step mechanism of formation.

mechanism reactant1 cis-1,2-Cyclopropanedicarboxylic acid anhydride intermediate cis-1,2-Cyclopropanedicarboxamic acid intermediate reactant1->intermediate Nucleophilic Attack & Ring Opening reactant2 Benzylamine reactant2->intermediate product This compound intermediate->product Intramolecular Condensation (Dehydration, Δ) workflow start Start reactants Combine cis-1,2-Cyclopropanedicarboxylic acid anhydride and Benzylamine start->reactants heating Heat mixture to 180°C for 2 hours reactants->heating cooling Cool to room temperature heating->cooling recrystallization Recrystallize from Isopropyl Alcohol cooling->recrystallization product Obtain pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of the target compound.

Alternative Synthetic Approaches

While the reaction of the anhydride with benzylamine is a direct and efficient method, it is worth noting that other strategies exist for the synthesis of the 3-azabicyclo[3.1.0]hexane core. These include:

  • Photochemical Decomposition of Pyrazolines: This method involves the [3+2] cycloaddition of a diazo compound with a maleimide derivative to form a pyrazoline, which then undergoes photodenitrogenation to yield the bicyclic system. [1][3]This approach allows for the introduction of various substituents on the cyclopropane ring.

  • Gold-Catalyzed Oxidative Cyclopropanation: N-allylynamides can be converted into 3-azabicyclo[3.1.0]hexan-2-one derivatives through a gold-catalyzed oxidative cyclopropanation. [2]* Copper-Free Sonogashira Coupling: Substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones can be accessed through a copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes, followed by a 5-exo-dig cyclization. [6] These alternative methods highlight the versatility of synthetic approaches to this important heterocyclic scaffold and offer pathways to a wider range of derivatives.

Conclusion

The formation of this compound via the reaction of cis-1,2-cyclopropanedicarboxylic acid anhydride and benzylamine is a robust and mechanistically straightforward process. Understanding the underlying principles of nucleophilic acyl substitution and intramolecular condensation is key to appreciating the efficiency of this transformation. This foundational knowledge is crucial for researchers and scientists working on the design and synthesis of novel therapeutic agents incorporating the 3-azabicyclo[3.1.0]hexane core.

References

  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]

  • Gandon, V., et al. (2013). Efficient synthesis of substituted 3-azabicyclo[3.1.0]hexan-2-ones from 2-iodocyclopropanecarboxamides using a copper-free Sonogashira coupling. Organic & Biomolecular Chemistry, 11(28), 4682-4690. [Link]

  • Zheng, Y., et al. (2018). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. [Link]

  • Ondetti, M. A., & Condon, M. E. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Mykhailiuk, P. K., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(9), 5114-5118. [Link]

  • Ye, L., et al. (2012). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 14(23), 5952-5955. [Link]

  • De Kimpe, N., et al. (2001). Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The Journal of Organic Chemistry, 66(20), 6627-6632. [Link]

  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]

Sources

Discovery and history of 3-azabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of 3-Azabicyclo[3.1.0]hexane Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold, a conformationally constrained isostere of the piperidine ring, represents a privileged structure in modern medicinal chemistry. Its unique three-dimensional architecture imparts favorable physicochemical properties and allows for precise vectoral presentation of substituents, making it a cornerstone in the design of novel therapeutics. This guide provides a comprehensive exploration of the 3-azabicyclo[3.1.0]hexane core, from its initial discovery and the early synthetic hurdles to the sophisticated catalytic methodologies that define its contemporary preparation. We will dissect the evolution of synthetic strategies, elucidate the mechanistic underpinnings of key transformations, and survey the broad spectrum of pharmacological activities that have established this scaffold as a critical tool for researchers, scientists, and drug development professionals.

Genesis of a Privileged Scaffold: Discovery and Structural Insights

The 3-azabicyclo[3.1.0]hexane ring system, while found in natural products like Ficellomycin, first gained significant attention in the synthetic and medicinal chemistry communities in the latter half of the 20th century.[1][2] Early patent literature from the 1970s described derivatives with biological properties, such as the ability to sterilize male anthers in plants, but also noted that the bicyclic ring structure was "very difficult to synthesize."[3] This initial challenge stemmed from the inherent strain of the fused cyclopropane and pyrrolidine rings.

Conformational Landscape: The Boat-Chair Dichotomy

A critical aspect of the 3-azabicyclo[3.1.0]hexane system is its conformational preference. Unlike the simple piperidine ring, this bicyclic structure is conformationally restricted. Through X-ray crystallography and NMR spectroscopy, studies have established that the scaffold predominantly exists in a flattened boat conformation .[4][5] However, this is not absolute. The introduction of substituents, particularly at the nitrogen atom (N-3), can shift the equilibrium towards a chair conformation .[5][6] This conformational duality is a key feature exploited by medicinal chemists; the choice of substitution pattern allows for the fine-tuning of the spatial orientation of pharmacophoric elements, directly influencing binding affinity and biological activity. For instance, NMR studies on oligomers of these bicyclic systems have shown they can adopt a poly-L-proline type II conformation, a crucial secondary structure in peptides.[4]

The Synthetic Endeavor: An Evolutionary Tale

The journey to access the 3-azabicyclo[3.1.0]hexane core has been marked by significant innovation, evolving from harsh, low-yield reactions to elegant and highly efficient catalytic processes.

Foundational Strategies: Intramolecular Cyclizations

The first successful routes relied on forging the bicyclic system from a precursor already containing one of the rings. A notable early method involved the selective reduction of the carbonyl groups of a 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione using a complex aluminum hydride reducing agent, such as lithium aluminum hydride or sodium bis-(2-methoxyethoxy)-aluminum dihydride.[7] Other pioneering intramolecular approaches included the metal-catalyzed cyclization of 1,6-enynes and the cyclopropanation of N-allylamino acid derivatives.[8][9]

The Rise of Cycloadditions: A Paradigm Shift

The [3+2] cycloaddition process emerged as one of the most popular and versatile methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton.[8] This strategy involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile).

Key Reaction: 1,3-Dipolar Cycloaddition of Azomethine Ylides and Cyclopropenes.

This powerful reaction involves the in situ generation of an azomethine ylide, typically from the condensation of an α-amino acid with a carbonyl compound, which then reacts with a cyclopropene derivative.[10] This approach provides rapid access to a wide range of spiro-fused and substituted derivatives with high diastereoselectivity.[1][10] More recently, highly enantioselective versions have been developed using copper/chiral ligand complexes, allowing for the construction of derivatives with up to five contiguous stereocenters as a single isomer.[11]

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Amino_Acid α-Amino Acid Ylide Azomethine Ylide (1,3-Dipole) Amino_Acid->Ylide - H2O Carbonyl Carbonyl Compound Carbonyl->Ylide Product 3-Azabicyclo[3.1.0]hexane Ylide->Product [3+2] Cyclopropene Cyclopropene (Dipolarophile) Cyclopropene->Product

Caption: Workflow for [3+2] Cycloaddition Synthesis.

Modern Catalytic Revolutions

The last two decades have witnessed a surge in the development of sophisticated, transition-metal-catalyzed routes, offering unparalleled efficiency, selectivity, and functional group tolerance.[12][13]

  • Carbene-Mediated Cyclopropanation: A prominent strategy involves the reaction of N-protected 2,5-dihydropyrroles with diazoacetates, catalyzed by dirhodium(II) complexes. This method is highly efficient, proceeding with catalyst loadings as low as 0.005 mol%, and can be tuned to selectively produce either the exo or endo diastereomer.[14] Another powerful variant is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides a practical, gram-scale route to key intermediates.[15]

  • Photochemical Synthesis: An innovative approach utilizes the photochemical decomposition of CHF₂-substituted pyrazolines to generate CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. This protocol is valued for its mild conditions, operational simplicity, and excellent functional group tolerance.[8]

  • Direct C-H Functionalization: Moving beyond scaffold construction, recent efforts have focused on the late-stage functionalization of the pre-formed bicyclic core. Palladium-catalyzed C(sp³)–H arylation methods now allow for the direct attachment of aryl and heteroaryl groups to the cyclopropane ring, offering rapid access to three-dimensional fragments for drug discovery.[16]

  • Advanced Cross-Coupling: For the synthesis of 1-heteroaryl derivatives, which are of significant interest to the pharmaceutical industry, modern cross-coupling reactions are employed. Suzuki–Miyaura and Chan–Evans–Lam couplings of tertiary trifluoroborate salts have proven to be an expedient and modular approach.[17]

Synthetic_Evolution cluster_methods Key Synthetic Methodologies Acyclic Acyclic/Monocyclic Precursors Intramolecular Intramolecular Cyclization Acyclic->Intramolecular e.g., Dione Reduction Cycloaddition [3+2] Cycloaddition Acyclic->Cycloaddition Azomethine Ylide + Cyclopropene Carbene Carbene/Carbenoid Chemistry Acyclic->Carbene e.g., Dihydropyrrole + Diazoacetate Photochem Photochemical Decomposition Acyclic->Photochem from Pyrazolines Product 3-Azabicyclo[3.1.0]hexane Core Intramolecular->Product Cycloaddition->Product Carbene->Product Photochem->Product CH_Func C-H Functionalization Product->CH_Func Late-Stage Modification

Caption: Major Synthetic Pathways to the Core Scaffold.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation of N-Phenylmaleimide

The following protocol is adapted from a reported procedure for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives and serves as a representative example of modern catalytic methods.[15]

Objective: To synthesize 3-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione via Pd-catalyzed cyclopropanation.

Materials:

  • N-Phenylmaleimide

  • N-Tosylhydrazone derivative (e.g., from benzaldehyde)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-phenylmaleimide (1.0 mmol), the N-tosylhydrazone (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.10 mmol, 10 mol%).

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: The palladium catalyst forms a palladium-carbene intermediate from the N-tosylhydrazone. This carbene then undergoes cyclopropanation with the electron-deficient double bond of the N-phenylmaleimide. PPh₃ serves as a ligand to stabilize the palladium catalyst, while K₂CO₃ acts as the base required for the decomposition of the tosylhydrazone.

Therapeutic Landscape and Pharmacological Significance

The rigidified structure of 3-azabicyclo[3.1.0]hexane derivatives makes them potent and selective modulators of various biological targets. This has led to their investigation in a multitude of therapeutic areas.

Therapeutic TargetDisease Area / ApplicationRepresentative Compound ClassesCitations
μ-Opioid Receptor Pruritus (Itching), Opiate OverdoseN-substituted 3-azabicyclo[3.1.0]hexanes[8][18][19][20]
Orexin Receptors Sleep Disorders, Eating DisordersAcyl/sulfonyl 3-azabicyclo[3.1.0]hexane amides[21][22]
Biogenic Amine Transporters CNS Disorders (e.g., Depression)1-Heteroaryl-3-azabicyclo[3.1.0]hexanes[23]
Dopamine D3 Receptor Addiction, Substance Use DisordersN-Aryl-3-azabicyclo[3.1.0]hexanes[1][24]
Dipeptidyl Peptidase-IV (DPP-IV) Type 2 DiabetesCyanopyrrolidine hybrids[25]
T-Type Calcium Channels Neurological DisordersSpecific substituted derivatives[8]
Cytotoxicity OncologySpiro-fused and complex derivatives[1][24][26]
Case Study: Opioid Receptor Antagonists for Pruritus

One of the most successful applications of this scaffold has been in the development of μ-opioid receptor antagonists for the treatment of pruritus (itching).[18][19] Researchers designed these compounds as novel, achiral ligands. Structure-activity relationship (SAR) studies revealed that subtle modifications could lead to dramatic improvements in binding affinity. In a notable example, the addition of a single "magic methyl" group resulted in a 35-fold improvement in binding.[20] This work led to the discovery of potent antagonists with picomolar binding affinity and high selectivity over δ and κ opioid receptor subtypes.[18]

Case Study: Orexin Antagonists for Sleep Disorders

The discovery that 3-azabicyclo[3.1.0]hexane derivatives could act as non-peptide antagonists of human orexin receptors was a significant breakthrough.[21][22] Orexins are neuropeptides that regulate wakefulness. By antagonizing their receptors, these compounds have potential use in treating sleep disorders like insomnia, as well as other conditions such as eating and drinking disorders.[21]

Therapeutic_Targets cluster_targets Pharmacological Targets & Applications Core 3-Azabicyclo[3.1.0]hexane Scaffold Opioid μ-Opioid Receptor (Pruritus) Core->Opioid Orexin Orexin Receptors (Insomnia) Core->Orexin DAT_NET_SERT Amine Transporters (Depression) Core->DAT_NET_SERT D3R Dopamine D3 Receptor (Addiction) Core->D3R DPP4 DPP-IV (Diabetes) Core->DPP4 Cancer Cytotoxicity (Oncology) Core->Cancer

Sources

The Rise of Conformationally Restricted Glutamate Analogs: A Technical Guide to 2-Carboxy-3-azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Synthesis, Biological Evaluation, and Therapeutic Potential

Introduction: The Imperative for Conformational Constraint in Glutamate Receptor Modulation

Glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), orchestrates a symphony of synaptic transmission and neuronal excitability. Its actions are mediated by a diverse family of ionotropic and metabotropic glutamate receptors (mGluRs). However, the inherent conformational flexibility of the glutamate molecule presents a significant challenge in the development of subtype-selective ligands. To overcome this hurdle, medicinal chemists have turned to the elegant strategy of conformational restriction, leading to the design of rigid glutamate analogs. Among these, derivatives of the 2-carboxy-3-azabicyclo[3.1.0]hexane scaffold have emerged as a particularly promising class of compounds, demonstrating high potency and selectivity for specific mGluR subtypes.

This technical guide provides an in-depth exploration of the biological properties of 2-carboxy-3-azabicyclo[3.1.0]hexane derivatives. We will delve into the rationale behind their design, dissect their synthesis, elucidate their structure-activity relationships (SAR), and detail the experimental protocols for their biological characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical scaffold in the pursuit of novel therapeutics for neurological and psychiatric disorders.

The Strategic Design of 2-Carboxy-3-azabicyclo[3.1.0]hexane Derivatives: A Rationale

The design of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid and its analogs was born from the hypothesis that constraining the glutamate backbone into a specific, extended conformation would confer selectivity for group II mGluRs (mGluR2 and mGluR3).[1][2][3] The bicyclic system rigidly holds the key pharmacophoric elements—the α-amino acid and the distal carboxyl group—in a defined spatial arrangement.[2][3] This initial "conformation hypothesis" has been refined over time with the advent of structural biology. More recent analysis of mGluR crystal structures suggests a "steric hindrance hypothesis," where the bulky bicyclic scaffold is better accommodated by the binding pockets of group II mGluRs compared to those of group I and group III receptors.[1][4] This deeper understanding of the molecular interactions at play provides a solid foundation for the rational design of even more potent and selective ligands.

Synthetic Strategies: Forging the Bicyclic Core

The synthesis of the 2-carboxy-3-azabicyclo[3.1.0]hexane core and its derivatives has been approached through various innovative routes. A common and efficient method involves a stereocontrolled synthesis starting from 2-cyclopentenone.[3] The key steps in this process are outlined below, providing a representative, albeit general, pathway. Specific modifications and alternative routes have been developed to access a diverse range of analogs.[5]

Representative Synthetic Workflow

A 2-Cyclopentenone B Michael Addition A->B Nucleophilic addition C Cyclopropanation B->C e.g., Simmons-Smith reaction D Ring Opening & Functionalization C->D Oxidative cleavage E Introduction of Amino Group D->E Amination/Azide reduction F Final Derivative E->F Protection/Deprotection & Derivatization A Compound Synthesis & Purification B Primary Binding Assay (Radioligand Displacement) A->B C Determination of Ki at target mGluRs B->C D Selectivity Profiling (Binding at other mGluR subtypes & iGluRs) B->D E Functional Assay (e.g., cAMP accumulation, Ca2+ mobilization) C->E D->E F Determination of EC50/IC50 and Agonist/Antagonist activity E->F G In Vitro ADME (Metabolic stability, permeability) F->G H Lead Candidate Selection G->H cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Agonist mGluR2/3 mGluR2/3 Agonist->mGluR2/3 Binds to G-protein (Gi/o) G-protein (Gi/o) mGluR2/3->G-protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-protein (Gi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases conversion of ATP to ATP ATP PKA PKA cAMP->PKA Reduces activation of Cellular Response Cellular Response PKA->Cellular Response Modulates

Sources

An In-Depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity which can impart favorable pharmacological properties. This guide provides a comprehensive technical overview of a key derivative, 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. We will delve into its chemical identity, synthesis, analytical characterization, and its significance as a building block in the development of novel therapeutics. This document serves as a practical resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Compound Identification and Chemical Properties

This compound is a bicyclic compound featuring a fused cyclopropane and pyrrolidine-2,4-dione ring system, with a benzyl group attached to the nitrogen atom. This structure provides a rigid framework that is of significant interest in medicinal chemistry.

PropertyValueSource
IUPAC Name This compound-
InChI Key JEISWFNRNZRSHM-UHFFFAOYSA-N[1][2]
CAS Number 73799-63-0[1]
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [1]
Appearance White to off-white solid[1]
SMILES C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3[2]

Rationale for Use in Drug Development: The Power of Conformational Constraint

The 3-azabicyclo[3.1.0]hexane core is considered a conformationally constrained bicyclic isostere for the piperidine motif.[3] This structural rigidity is a key feature leveraged by medicinal chemists for several reasons:

  • Enhanced Receptor Binding: By locking the molecule into a more defined three-dimensional shape, it can fit more precisely into the binding pocket of a target protein, potentially leading to higher affinity and selectivity.

  • Improved Metabolic Stability: The rigid structure can shield metabolically labile sites from enzymatic degradation, thereby increasing the compound's half-life in the body.

  • Reduced Off-Target Effects: A more specific interaction with the intended target can reduce binding to other proteins, minimizing the risk of unwanted side effects.

The benzyl group in this compound serves as a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The dione functionality also presents opportunities for derivatization or can be a key pharmacophoric feature itself.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of cis-1,2-cyclopropanedicarboxylic acid or its anhydride with benzylamine.[4] This reaction is typically a condensation reaction that proceeds with the elimination of water.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant_1 cis-1,2-Cyclopropanedicarboxylic Anhydride Reaction Condensation Reaction (Heat, ~180°C) Reactant_1->Reaction Reactant_2 Benzylamine Reactant_2->Reaction Purification Recrystallization (e.g., from Isopropyl Alcohol) Reaction->Purification Product This compound Purification->Product

A generalized workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[4]

  • Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine. The reaction is exothermic, so the addition should be done carefully.

  • Reaction: Heat the mixture to approximately 180°C for 2 hours. During this time, water will be distilled off as a byproduct of the condensation reaction.

  • Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will solidify.

  • Purification: Recrystallize the solid residue from a suitable solvent, such as isopropyl alcohol, to yield the purified this compound as white needles.[4]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

TechniqueExpected Results
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra should be consistent with the proposed structure, showing characteristic peaks for the benzyl group, the cyclopropane ring protons, and the dione carbonyls.
High-Performance Liquid Chromatography (HPLC) A single major peak should be observed, indicating high purity. The retention time can be used for routine quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (m/z [M+H]⁺ ≈ 202.08).
Melting Point A sharp melting point around 90-91°C is expected for the pure compound.[4]

Applications in Medicinal Chemistry and Drug Development

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, appearing in a number of compounds with diverse biological activities. While this compound is often a synthetic intermediate, its core structure is central to the activity of several classes of therapeutic agents.

Precursor for Biologically Active Molecules

This compound can be selectively reduced to 3-benzyl-3-azabicyclo[3.1.0]hexane using a complex aluminum hydride reducing agent.[4] This reduced form serves as a precursor for compounds with valuable biological properties, such as 2-carboxy-3-azabicyclo[3.1.0]hexane.[4]

Derivatives with Therapeutic Potential

The 3-azabicyclo[3.1.0]hexane core is found in compounds targeting a range of diseases:

  • Opioid Receptor Modulators: Derivatives of this scaffold have been investigated for their potential in treating conditions modulated by opiate receptors, such as irritable bowel syndrome, pain, and addiction.[5]

  • Aromatase Inhibitors: Certain 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives have shown potent inhibition of aromatase, an enzyme involved in estrogen biosynthesis, making them of interest for the treatment of hormone-dependent cancers like breast cancer.[6]

  • Antitumor Agents: Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexanes have been synthesized and evaluated for their cytotoxic activity against tumor cell lines.[7]

Logical Flow of Drug Discovery Application

Drug_Discovery_Flow Start This compound (Starting Material) Step1 Chemical Modification (e.g., Reduction, Derivatization) Start->Step1 Step2 Library of Analogs Step1->Step2 Step3 Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Active Compounds Step6 Preclinical Candidate Step5->Step6

The role of this compound in a typical drug discovery cascade.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis is straightforward, and its rigid bicyclic structure offers a strategic advantage in the design of potent and selective therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and the rationale for its application in drug discovery, serving as a foundational resource for researchers in the field.

References

  • Google Patents. EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)
  • ResearchGate. Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. [Link]

  • National Center for Biotechnology Information. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. [Link]

  • PubChem. This compound. [Link]

  • Semantic Scholar. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. [Link]

  • AHH Chemical. CAS 73799-63-0 this compound. [Link]

  • PubChem. 3-azabicyclo[3.1.0]hexane-2,4-dione. [Link]

  • LookChem. Cas 134575-10-3,[1α,5α,6α]-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. [Link]

  • Google Patents. US20030207876A1 - 3-Azabicyclo[3.1.
  • MDPI. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. [Link]

  • PubMed. Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. [Link]

Sources

An In-depth Technical Guide to 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a valuable synthetic intermediate in medicinal chemistry. The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bioisostere of piperidine and is a key structural motif in a variety of biologically active compounds. This document details the physicochemical properties, synthesis, and potential applications of the title compound, with a focus on providing practical insights for laboratory use. Safety protocols and handling guidelines are also extensively covered to ensure safe and effective utilization in a research setting.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane core is a recurring motif in numerous natural products and pharmacologically active molecules. Its rigid, bicyclic structure offers a unique three-dimensional arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have shown a wide range of biological activities, including potential as antitumor agents, μ opioid receptor ligands, and antibacterial agents.

This compound serves as a key precursor to various functionalized 3-azabicyclo[3.1.0]hexane derivatives. The benzyl group provides a stable protecting group for the nitrogen atom, which can be removed under hydrogenolysis conditions. The dione functionality offers reactive sites for further chemical modifications, making this compound a versatile building block in synthetic organic chemistry and drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₁NO₂[1][2][3][4]
Molecular Weight 201.22 g/mol [1][3][5]
CAS Number 73799-63-0[1][2][6]
Appearance White to orange to green powder/crystal
Melting Point 90-95 °C[7]
Purity Typically >97%[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of cis-1,2-cyclopropanedicarboxylic acid or its anhydride with benzylamine. This reaction is typically performed at elevated temperatures to drive the condensation and subsequent cyclization.

Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant_1 cis-1,2-Cyclopropanedicarboxylic Anhydride Product This compound Reactant_1->Product + Reactant_2 Benzylamine Reactant_2->Product:n Conditions Heat (150-200 °C) Distillation of Water Conditions->Product

Figure 1: Synthetic scheme for this compound.
Experimental Protocol

The following protocol is adapted from the procedure described in the patent literature.[8]

Materials:

  • cis-1,2-Cyclopropanedicarboxylic anhydride

  • Benzylamine

  • Isopropyl alcohol (for recrystallization)

  • Round-bottom flask equipped with a distillation apparatus and a magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add equimolar amounts of cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine. The reaction is reported to be exothermic, so the addition of benzylamine should be done carefully.[8]

  • Heat the reaction mixture to 180 °C for 2 hours, allowing for the distillation of water as the reaction progresses.[8]

  • After 2 hours, allow the reaction mixture to cool to room temperature.

  • The crude product is then recrystallized from isopropyl alcohol to yield this compound as white needles.[8]

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on its structure. Researchers should always obtain and interpret their own analytical data to confirm the identity and purity of the synthesized or purchased compound.

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and signals for the cyclopropyl and methine protons of the bicyclic core.
¹³C NMR Resonances for the carbonyl carbons of the dione (typically >170 ppm), aromatic carbons of the benzyl group, the benzylic methylene carbon, and the aliphatic carbons of the bicyclic system.
IR Spectroscopy Strong absorption bands characteristic of the imide carbonyl groups (typically in the region of 1700-1780 cm⁻¹), and bands corresponding to the aromatic C-H and aliphatic C-H stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 201.22).

Reactivity and Applications

This compound is a valuable intermediate for the synthesis of more complex molecules.

Reduction of the Carbonyl Groups

The dione functionality can be selectively reduced using complex aluminum hydride reagents, such as lithium aluminum hydride, to yield 3-benzyl-3-azabicyclo[3.1.0]hexane.[8] This reduced form serves as a precursor for compounds with valuable biological properties.[8]

Reduction Start This compound Product 3-Benzyl-3-azabicyclo[3.1.0]hexane Start->Product Reduction Reagent Complex Aluminum Hydride (e.g., LiAlH₄) Reduction Reduction Reagent->Reduction

Sources

Deconstructing 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Technical Guide to its Structure, Synthesis, and Significance in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a heterocyclic compound of significant interest in contemporary drug discovery and development. We will dissect its structural representation through the Simplified Molecular-Input Line-Entry System (SMILES), detail a validated synthetic protocol, and discuss the chemical properties and therapeutic potential of its core scaffold. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

The Language of Structure: SMILES Notation

The definitive representation of a molecule in a machine-readable format is crucial for cheminformatics, database searching, and computational modeling. For this compound, the canonical SMILES string is:

C1C2C1C(=O)N(C2=O)CC3=CC=CC=C3 [1]

This notation precisely describes the molecule's topology. Let's break it down:

  • C1C2C1 : This segment defines the cyclopropane ring, a three-membered ring. The numerals '1' and '2' denote the start and end of ring closures.

  • C(=O)N(...)C2=O : This part describes the five-membered succinimide ring fused to the cyclopropane ring. C(=O) represents a carbonyl group, and N(...) indicates the nitrogen atom within the ring. The '2' links back to the cyclopropane ring, indicating the fusion point.

  • (CC3=CC=CC=C3) : This is the N-benzyl substituent. The nitrogen is connected to a methylene group (C), which in turn is attached to a phenyl ring (C3=CC=CC=C3). The '3' denotes the start and end of the benzene ring.

This SMILES string is a foundational piece of data, enabling the unambiguous identification and use of this compound in various chemical software and databases.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through the reaction of cis-1,2-cyclopropane dicarboxylic acid or its anhydride with benzylamine.[2] This reaction is a classical imide formation.

Experimental Protocol: Synthesis of this compound[2]
  • Reactant Preparation : To 2.24 g (0.02 mol) of cis-1,2-cyclopropane-dicarboxylic acid anhydride, carefully add 2.14 g (0.02 mol) of benzylamine. The reaction is highly exothermic.

  • Reaction : Heat the mixture to 180°C for 2 hours. During this time, water will distill off as a byproduct of the imide formation.

  • Purification : After cooling, the solid residue is recrystallized from isopropyl alcohol.

  • Product : The final product is obtained as white needles.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A cis-1,2-Cyclopropane dicarboxylic acid anhydride C Mix reactants (exothermic) A->C B Benzylamine B->C D Heat to 180°C for 2 hours (Water distillation) C->D E Cool down D->E F Recrystallize from isopropyl alcohol E->F G This compound (White needles) F->G Medicinal_Chemistry_Applications cluster_applications Therapeutic Applications Core 3-Azabicyclo[3.1.0]hexane Core Conformationally Rigid Scaffold DPPIV DPP-IV Inhibitors (Diabetes) Core->DPPIV leads to Analgesics Non-narcotic Analgesics Core->Analgesics leads to Opiate Opiate Receptor Modulators (IBS, etc.) Core->Opiate leads to Muscarinic Muscarinic Receptor Antagonists Core->Muscarinic leads to

The 3-azabicyclo[3.1.0]hexane scaffold and its therapeutic potential.
Notable Applications:
  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors : The conformationally restricted nature of this scaffold has been exploited in the design of novel DPP-IV inhibitors for the treatment of type 2 diabetes. [3]* Analgesic Agents : Certain 1-aryl-3-azabicyclo[3.1.0]hexanes have been identified as a new class of non-narcotic analgesic agents. [4]* Opiate Receptor Modulators : Derivatives of 3-azabicyclo[3.1.0]hexane have shown potential in treating conditions modulated by opiate receptors, such as irritable bowel syndrome and pruritic dermatoses. [5]* Muscarinic Receptor Antagonists : This scaffold is also a key structural feature in the development of muscarinic receptor antagonists for respiratory, urinary, and gastrointestinal diseases. [6]

Conclusion

This compound is more than just a chemical compound; it is a gateway to a class of molecules with significant therapeutic potential. Its well-defined structure, accessible synthesis, and the proven utility of its core scaffold make it a subject of ongoing interest in the scientific community. This guide has provided a comprehensive overview, from its fundamental representation in SMILES to its broader implications in the development of next-generation pharmaceuticals.

References

  • Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents.
  • Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. Available at: [Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. National Institutes of Health. Available at: [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link]

  • 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. ACS Publications. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. Available at: [Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Semantic Scholar. Available at: [Link]

  • CAS 73799-63-0 this compound. ABL Technology. Available at: [Link]

  • 3-azabicyclo[3.1.0]hexane-2,4-dione. PubChem. Available at: [Link]

  • 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. Google Patents.
  • [1α,5α,6α]-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. LookChem. Available at: [Link]

Sources

Methodological & Application

Application Note: A Practical Photochemical Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Constrained Scaffolds in Drug Discovery

The 3-azabicyclo[3.1.0]hexane ring system is a highly valued structural motif in modern medicinal chemistry.[1] It serves as a conformationally constrained bioisostere for the more flexible piperidine ring, a common feature in many bioactive molecules.[1][2] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Consequently, this scaffold is a core component in a diverse range of therapeutic agents, including potent μ opioid receptor antagonists for treating pruritus, ketohexokinase (KHK) inhibitors for non-alcoholic fatty liver disease (NAFLD), and T-type calcium channel inhibitors.[1][3]

Furthermore, the strategic incorporation of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into drug candidates is a well-established strategy to improve their pharmacokinetic and pharmacodynamic profiles.[3] The CHF₂ group can enhance metabolic stability, modulate lipophilicity, and form crucial hydrogen bonds with target proteins.

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione . The described method utilizes a practical and efficient photochemical approach, starting from commercially available materials.[1][2] We will delve into the causality behind the experimental design, provide a detailed step-by-step protocol, and present the expected analytical outcomes, offering researchers a reliable pathway to access this valuable chemical entity.

Reaction Overview and Mechanistic Insights

The synthesis proceeds via a multi-step, one-pot sequence involving the in situ generation of a difluoromethyl diazo species, a [3+2] cycloaddition with N-benzylmaleimide to form a pyrazoline intermediate, and a final photochemical decomposition to yield the desired bicyclic product.

Overall Synthetic Workflow

The workflow is designed for efficiency, minimizing the isolation of unstable intermediates.

G cluster_0 Step 1: In Situ Diazo Generation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Photochemical Decomposition cluster_3 Step 4: Purification A 1,1-Difluoro-1-iodoethane B t-BuONO / AcOH C N-Benzylmaleimide B->C Reaction in MeCN D Pyrazoline Intermediate (Not Isolated) E High-Pressure Hg Lamp (hv) D->E Irradiation F N₂ Extrusion & Ring Closure G Final Product Mixture (trans & cis isomers) F->G H Silica Gel Chromatography G->H I Isolated Diastereoisomers H->I

Caption: High-level workflow for the synthesis of the target compound.

Proposed Reaction Mechanism

The choice of a photochemical endpoint is critical. While thermal decomposition of the pyrazoline intermediate is possible, it generally results in lower yields.[2][4] The photochemical pathway provides a milder and more efficient means of generating the key biradical intermediate required for cyclopropanation.

G start CF₂HCH(CH₃)I + t-BuONO diazo [ CF₂H(CH₃)C=N₂ ] In Situ Generated Diazo Species start->diazo AcOH cycloadd [3+2] Cycloaddition diazo->cycloadd maleimide N-Benzylmaleimide maleimide->cycloadd pyrazoline Pyrazoline Intermediate cycloadd->pyrazoline photo hv -N₂ pyrazoline->photo biradical Biradical Intermediate photo->biradical recombine Recombination biradical->recombine product Product (cis + trans) recombine->product

Caption: Proposed mechanism for the photochemical cyclopropanation.

Detailed Experimental Protocol

This protocol is based on the optimized conditions reported in the literature, which were found to maximize the yield of the desired products.[1][4]

Materials and Equipment
  • Reagents:

    • 1,1-Difluoro-1-iodoethane (CF₂HCH(CH₃)I)

    • 1-Benzyl-1H-pyrrole-2,5-dione (N-Benzylmaleimide)

    • tert-Butyl nitrite (t-BuONO)

    • Acetic acid (AcOH), glacial

    • Acetonitrile (MeCN), anhydrous

    • Ethyl acetate (EtOAc), HPLC grade

    • Hexanes, HPLC grade

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Quartz reaction tube

    • High-pressure mercury lamp (e.g., 1000 W) with appropriate cooling system

    • Magnetic stirrer and stir bars

    • Standard laboratory glassware

    • Rotary evaporator

    • Flash chromatography system

    • Silica gel (230-400 mesh)

Synthesis Procedure

Safety Note: This reaction involves the in situ generation of a diazo compound, which can be explosive. The photochemical apparatus generates intense UV radiation and heat. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses, a lab coat, and work within a certified chemical fume hood.

  • Reaction Setup: To a quartz reaction tube equipped with a magnetic stir bar, add 1-benzyl-1H-pyrrole-2,5-dione (1.0 equiv).

  • Reagent Addition: Dissolve the starting material in anhydrous acetonitrile (MeCN). Add 1,1-difluoro-1-iodoethane (3.0 equiv), followed by glacial acetic acid (2.0 equiv).

  • Initiation: Add tert-butyl nitrite (t-BuONO) (2.0 equiv) to the stirred solution.

  • Irradiation: Place the quartz tube into the photochemical reactor. Irradiate the mixture with a 1000 W high-pressure mercury lamp for approximately 28 hours.[1] Maintain stirring throughout the reaction. The choice of a high-power lamp is crucial as it significantly increases the reaction rate and overall yield compared to lower-power sources.[1] Acetonitrile is the optimal solvent, providing superior yields compared to alternatives like THF or DMSO.[1]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting maleimide is consumed.

Work-up and Purification
  • Quenching: After the reaction is complete, cool the mixture to room temperature and transfer it to a round-bottom flask.

  • Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution, deionized water, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the trans (3a₁) and cis (3a₂) diastereoisomers.[1][2] The trans isomer is generally the major product.

Data and Characterization

Optimized Reaction Conditions and Yields

The following table summarizes the optimized conditions that led to the highest reported yields for the target compound, designated as 3a (trans isomer 3a₁ and cis isomer 3a₂ ).[1]

ParameterOptimized ValueRationale
Solvent Acetonitrile (MeCN)Provided the best yields compared to other tested solvents.[1]
Lamp Power 1000 WSignificantly promoted the reaction, leading to a total yield of 80%.[1]
Reaction Time 28 hoursDetermined to be the optimal duration for maximum conversion.[1]
Yield (3a₁ - trans) 66%The major diastereoisomer, separable by chromatography.[1]
Yield (3a₂ - cis) 16%The minor diastereoisomer.[1]
Analytical Confirmation

The structures of the isolated diastereoisomers must be confirmed using standard analytical techniques.

  • NMR Spectroscopy:

    • ¹H NMR: Will show characteristic peaks for the benzyl group, the bicyclic core protons, and the proton of the CHF₂ group (a triplet of doublets).

    • ¹⁹F NMR: Will show a doublet of doublets for the two non-equivalent fluorine atoms.

    • ¹³C NMR: Will display resonances for all unique carbon atoms, with the CHF₂ carbon appearing as a triplet due to C-F coupling.

  • Stereochemistry Determination: The relative stereochemistry of the cis and trans isomers is unequivocally determined by 2D NMR spectroscopy, specifically a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. For the trans isomer, a spatial correlation (NOE) is observed between the bridgehead protons and the protons of the difluoromethyl group, indicating they are on the same convex face of the bicyclic system.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive t-BuONO.- Low lamp power or lamp failure.- Impure or wet solvent.- Use a fresh bottle of t-BuONO.- Check the lamp's age and output; replace if necessary.- Use anhydrous grade acetonitrile.
Low Yield - Sub-optimal reaction time or temperature.- Inefficient light penetration (e.g., dirty quartz tube).- Monitor the reaction by TLC/LC-MS to determine the optimal endpoint.- Ensure the quartz reaction vessel is scrupulously clean.
Poor Separation of Isomers - Inappropriate solvent system for chromatography.- Column overloading.- Carefully optimize the eluent system for flash chromatography (e.g., using a low percentage of EtOAc in hexanes).- Reduce the amount of crude material loaded onto the column.

Conclusion

We have detailed a general and efficient photochemical method for synthesizing 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.[1] This protocol is distinguished by its operational simplicity, use of mild reaction conditions, and good yields.[1][2] The ability to reliably produce both diastereoisomers, which are easily separable by standard chromatography, provides medicinal chemists with distinct molecular geometries for structure-activity relationship (SAR) studies. This method expands the synthetic toolbox for accessing valuable fluorinated building blocks for the development of next-generation therapeutics.[1]

References

  • Zheng, Y., et al. (2018). Synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF₂-pyrazolines. RSC Advances. Available at: [Link]

  • SciSpace. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Available at: [Link]

  • Nguyen, T. T. H., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters. Available at: [Link]

  • International Carbene and Nitrene Consortium. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. Available at: [Link]

  • ResearchGate. (2018). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Available at: [Link]

  • ResearchGate. (2024). Request PDF: Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Available at: [Link]

  • Royal Society of Chemistry. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Available at: [Link]

  • ResearchGate. (2018). (PDF) Synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF₂-pyrazolines. Available at: [Link]

  • Reiser, O., et al. (2017). Rh(II)-catalyzed Cyclopropanation of Aromatic Heterocycles and its Application to the Total Synthesis of Natural Product Derivative. University of Regensburg. Available at: [Link]

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vasin, A. V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Available at: [Link]

  • Google Patents. (2007). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.

Sources

The Strategic Utility of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a versatile heterocyclic scaffold, and its application as a pivotal intermediate in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols.

Introduction: A Scaffold of Therapeutic Potential

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained motif that has garnered significant attention in medicinal chemistry. Its rigid structure allows for precise spatial orientation of functional groups, making it an ideal building block for designing ligands with high affinity and selectivity for biological targets. The benzyl-protected derivative, this compound, serves as a stable and synthetically accessible entry point to this valuable scaffold. Its dione functionality provides reactive handles for further chemical transformations, while the benzyl group offers a readily cleavable protecting group, unveiling a secondary amine for subsequent elaboration.

This intermediate has been instrumental in the development of a diverse range of therapeutic agents, including antibacterial drugs, aromatase inhibitors for cancer therapy, and modulators of key central nervous system receptors. This guide will elucidate the synthetic pathways to this intermediate and detail its conversion into high-value pharmaceutical targets.

Physicochemical Properties and Safety Data

A foundational understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance White to off-white solid
Melting Point 92-96 °C
CAS Number 73799-63-0

Safety and Handling:

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance. However, standard laboratory safety practices should always be observed. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water.

Synthesis of the Intermediate: A Practical Approach

The most common and efficient synthesis of this compound involves a [3+2] cycloaddition reaction between N-benzylmaleimide and a suitable three-membered ring precursor. A well-established method utilizes the reaction of N-benzylmaleimide with a sulfur ylide.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methodologies for the cyclopropanation of maleimides.

Materials:

  • N-Benzylmaleimide

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

  • Addition funnel

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Ylide Formation: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous DMSO. Carefully add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise, maintaining the internal temperature below 25 °C. The mixture will turn into a clear solution as the ylide forms. Stir for 1 hour at room temperature.

  • Cycloaddition: Dissolve N-benzylmaleimide (1 equivalent) in anhydrous THF and add it dropwise to the prepared ylide solution via an addition funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-3 hours.

  • Quenching and Extraction: Upon completion, cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up: Combine the organic extracts and wash with water followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: 75-85%

Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be consistent with the literature values.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The strategic value of this compound lies in its efficient conversion to key structural motifs found in various APIs. The following sections detail its application in the synthesis of a fluoroquinolone antibiotic side chain, aromatase inhibitors, and dopamine receptor modulators.

Synthesis of the Trovafloxacin Side Chain

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. A key component of its structure is the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane side chain, which is synthesized from this compound.

Workflow for Trovafloxacin Side Chain Synthesis:

G A This compound B Reduction of Dione A->B LiAlH₄ or NaBH₄/BF₃·OEt₂ C 3-Benzyl-3-azabicyclo[3.1.0]hexane B->C D Introduction of Amino Group Precursor C->D e.g., Nitrocyclopropanation E Functionalized Intermediate D->E F Deprotection and Final Modification E->F e.g., Reduction of Nitro Group, Hydrogenolysis of Benzyl Group G (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane F->G

Figure 1: Synthetic workflow for the Trovafloxacin side chain.

Protocol 2: Reduction of this compound

This protocol describes the reduction of the dione functionality to the corresponding bicyclic amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether.

  • Addition of Substrate: Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and quench cautiously by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, a saturated solution of Rochelle's salt can be used for a less exothermic quench.

  • Work-up: Stir the resulting mixture vigorously until a white precipitate forms. Filter the precipitate and wash it thoroughly with diethyl ether.

  • Purification: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-Benzyl-3-azabicyclo[3.1.0]hexane. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

The resulting 3-Benzyl-3-azabicyclo[3.1.0]hexane can then be further functionalized at the C6 position, typically through a nitrocyclopropanation followed by reduction and debenzylation to yield the desired 6-amino-3-azabicyclo[3.1.0]hexane side chain.

Intermediate for Aromatase Inhibitors

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent aromatase inhibitors.

Synthetic Rationale:

The rigid bicyclic core of the intermediate serves as a scaffold to position an aminophenyl group, a key pharmacophore for interaction with the aromatase enzyme. The synthesis involves the reaction of a substituted aniline with the bicyclic dione.

Protocol 3: Synthesis of a 1-(4-aminophenyl)-3-substituted-3-azabicyclo[3.1.0]hexane-2,4-dione

This is a general procedure based on published synthetic routes.

Materials:

  • cis-1,2-Cyclopropanedicarboxylic anhydride

  • Substituted aniline (e.g., 4-nitroaniline)

  • Appropriate alkylating agent for the 3-position (e.g., cyclohexylmethyl bromide)

  • Anhydrous solvent (e.g., DMF or toluene)

  • Base (e.g., potassium carbonate)

  • Reducing agent for the nitro group (e.g., SnCl₂·2H₂O or catalytic hydrogenation)

Procedure:

  • Imide Formation: React cis-1,2-cyclopropanedicarboxylic anhydride with the desired substituted aniline (e.g., 4-nitroaniline) in a suitable solvent with heating to form the corresponding N-substituted imide.

  • Alkylation: Alkylate the nitrogen of the imide with the desired R-group (e.g., cyclohexylmethyl bromide) in the presence of a base like potassium carbonate in DMF. This step introduces diversity at the 3-position.

  • Nitro Group Reduction: Reduce the nitro group of the resulting compound to an amine using standard conditions, such as tin(II) chloride dihydrate in ethanol or catalytic hydrogenation over palladium on carbon, to yield the final aromatase inhibitor.

Precursor for Dopamine Receptor Modulators

The 3-azabicyclo[3.1.0]hexane scaffold is also a privileged structure for the development of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various neurological and psychiatric disorders.

Mechanism of Action Insight:

Dopamine D2 and D3 receptors are G-protein coupled receptors that play a crucial role in neurotransmission. Modulators of these receptors can act as agonists, antagonists, or partial agonists, thereby fine-tuning dopaminergic signaling. The rigid 3-azabicyclo[3.1.0]hexane core helps to lock the pharmacophoric elements in a specific conformation, leading to enhanced selectivity and potency for the target receptor.

Synthetic Pathway Overview:

G A Substituted Maleimide B Cyclopropanation A->B e.g., with a sulfur ylide C 1-Aryl-3-azabicyclo[3.1.0]hexane-2,4-dione B->C D Reduction of Dione C->D LiAlH₄ E 1-Aryl-3-azabicyclo[3.1.0]hexane D->E F N-Alkylation E->F With a suitable alkylating agent G Final Dopamine Receptor Modulator F->G

Figure 2: General synthetic pathway for dopamine receptor modulators.

The synthesis of these modulators often starts with a substituted maleimide, which is then cyclopropanated to form a 1-aryl-3-azabicyclo[3.1.0]hexane-2,4-dione derivative. This is then reduced and further functionalized. This compound can be a precursor in this pathway, where the benzyl group is removed and the nitrogen is re-alkylated with a group that imparts the desired pharmacological activity.

Conclusion

This compound is a demonstrably valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups provide a robust platform for the construction of complex and therapeutically relevant molecules. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this important building block in their drug discovery and development endeavors.

References

  • Agrawal, K. C., Srivastava, S., Singh, V. S., Dikshit, D. K., Bose, P., Sharma, P., & Kumar, N. (2004). A New Method for the Synthesis of Ethyl (1α,5α,6α)-3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate: An Intermediate for the Trovafloxacin Side Chain. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(4), 873-875.
  • Jiang, B., & Si, Y. G. (2002). A concise synthesis of the 3-azabicyclo[3.1.0]hexane ring system of the quinolone antibacterials trovafloxacin and gatifloxacin. Tetrahedron Letters, 43(47), 8197-8199.
  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry–A European Journal, e202301017.
  • Wood, D. A., et al. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Braish, T. F., & Fox, D. E. (1998). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (18), 2975-2980.
  • Pfizer Inc. (2001). Process for preparing trovafloxacin acid salts. U.S.
  • Protheragen. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-Benzyl-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]

  • LookChem. (n.d.). [1α,5α,6α]-6-Aminomethyl-3-benzyl-3-azabicyclo[3.1.0]hexane. Retrieved from [Link]

  • GlaxoSmithKline. (2005). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Pfizer Products Inc. (2003). 3-Azabicyclo[3.1.0]hexane derivatives useful in therapy. U.S.
  • Shell Oil Company. (1980). 3-Benzyl-3-azabicyclo(3.1.0)hexane-2,4-dione and method for preparing same. U.S.
  • Zheng, Y., Yu, X., Lv, S., Wu, Y., & Mykhailiuk, P. K. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC advances, 8(9), 4969–4973.
  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.
  • Wyeth. (2009). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. U.S.
  • Madhusudhan, G., et al. (2007). Synthesis of an amino moiety in trovafloxacin by using an in-expensive amidine base, N,N-diethylacetamidine. Indian Journal of Chemistry - Section B, 46B(3), 570-574.
  • ResearchGate. (2018). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]

  • European Patent Office. (2007). AZABICYCLO [3. 1. O] HEXYL DERIVATIVES AS MODULATORS OF DOPAMINE D3 RECEPTORS. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]

  • Hartmann, R. W., & Hector, M. (1994). Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. Journal of medicinal chemistry, 37(9), 1275–1281.
  • Semantic Scholar. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases. Retrieved from [Link]

  • PubMed Central. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Retrieved from [Link]

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained saturated nitrogen heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise orientation of pharmacophoric elements in space, leading to enhanced potency and selectivity for a variety of biological targets. This guide provides an in-depth exploration of the synthesis, applications, and structure-activity relationships of 3-azabicyclo[3.1.0]hexane derivatives, offering practical insights and detailed protocols for researchers in drug discovery and development.

The Strategic Advantage of Conformational Constraint

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional shape and ability to adopt a specific conformation to bind to its biological target. The 3-azabicyclo[3.1.0]hexane framework, by locking the five-membered pyrrolidine ring in a defined geometry, reduces the entropic penalty upon binding, which can translate to higher affinity. This rigid structure serves as a versatile platform for the development of potent and selective modulators of various receptors and enzymes.

Synthetic Strategies: Building the Bicyclic Core

The construction of the 3-azabicyclo[3.1.0]hexane skeleton can be achieved through several elegant synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and stereochemistry.

Palladium-Catalyzed Cyclopropanation of Maleimides

A practical and high-yielding approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[1] This method allows for the synthesis of a diverse range of 3-azabicyclo[3.1.0]hexane derivatives with good diastereoselectivity.[1]

Maleimide Maleimide Derivative Reaction Cyclopropanation Maleimide->Reaction NTosylhydrazone N-Tosylhydrazone NTosylhydrazone->Reaction Pd_catalyst Pd Catalyst Pd_catalyst->Reaction Base Base Base->Reaction Product 3-Azabicyclo[3.1.0]hexane Derivative Reaction->Product

Figure 1: Palladium-Catalyzed Cyclopropanation Workflow.

Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative [1]

  • To a solution of the respective maleimide (1.0 mmol) and N-tosylhydrazone (1.2 mmol) in anhydrous 1,2-dichloroethane (10 mL) is added palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).

  • The mixture is stirred at room temperature for 5 minutes.

  • Potassium carbonate (2.0 mmol) is added, and the reaction mixture is heated to 80 °C.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired 3-azabicyclo[3.1.0]hexane derivative.

Photochemical Decomposition of Pyrazolines

Another efficient method for the synthesis of these bicyclic systems involves the photochemical decomposition of CHF2-substituted pyrazolines.[2] This approach is particularly useful for introducing difluoromethyl groups, which can enhance the metabolic stability and pharmacokinetic properties of drug candidates.[2]

Experimental Protocol: Photochemical Synthesis of a CHF2-Substituted 3-Azabicyclo[3.1.0]hexane [2]

  • In a quartz reaction vessel, the corresponding maleimide (1.0 mmol) and a freshly prepared solution of difluorodiazoethane (generated in situ from the corresponding precursor) in a suitable solvent (e.g., chloroform) are combined.

  • The reaction mixture is stirred at a specified temperature (e.g., 45 °C) to facilitate the initial [3+2] cycloaddition to form the pyrazoline intermediate.

  • After the formation of the pyrazoline is complete (monitored by TLC or NMR), the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable solvent (e.g., 5 mL of the same solvent) and transferred to a quartz tube.

  • The solution is irradiated with a high-pressure mercury lamp (250–720 nm) at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is evaporated, and the crude product is purified by silica gel column chromatography to yield the diastereomeric products.

Applications in Medicinal Chemistry: Targeting a Spectrum of Diseases

The unique structural features of 3-azabicyclo[3.1.0]hexane derivatives have been exploited to design potent and selective ligands for a variety of biological targets, leading to the development of novel therapeutic agents for a range of diseases.

Opioid Receptor Modulation: Beyond Pain Management

Derivatives of 3-azabicyclo[3.1.0]hexane have been extensively investigated as modulators of opioid receptors.[3][4] This class of compounds has yielded not only potent analgesics but also antagonists with potential applications in treating conditions like pruritus (itching).[3]

Structure-Activity Relationship (SAR) Insights for µ-Opioid Receptor Ligands:

The exploration of the SAR for this class of opioid ligands has revealed key structural features that govern their affinity and functional activity.[4] For instance, the nature and position of substituents on the aryl ring attached to the bicyclic core, as well as modifications to the nitrogen atom, have been shown to significantly impact potency and selectivity for the µ-opioid receptor over the δ and κ subtypes.[4] A notable discovery was the "magic methyl" effect, where the addition of a single methyl group led to a 35-fold improvement in binding affinity.[3]

Table 1: Representative 3-Azabicyclo[3.1.0]hexane-based µ-Opioid Receptor Ligands and their Affinities.

CompoundR1R2Ki (nM) for µ-opioid receptorReference
1 HH150[4]
2 4-CH3H4.3[3][4]
3 4-ClH25[4]
4 HCH31.2[3]
Dopamine D3 Receptor Antagonism: A New Avenue for Addiction and Psychiatric Disorders

The dopamine D3 receptor is a key target in the central nervous system implicated in drug addiction and various psychiatric disorders. A novel series of 1,2,4-triazol-3-yl-azabicyclo[3.1.0]hexanes has been identified as potent and selective dopamine D3 receptor antagonists.[5] These compounds have demonstrated high affinity for the D3 receptor and excellent pharmacokinetic profiles, including good oral bioavailability and brain penetration.[5]

cluster_0 Dopamine D3 Receptor Signaling D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Signaling cAMP->Downstream Antagonist 3-Azabicyclo[3.1.0]hexane D3 Antagonist Antagonist->D3R Blocks Dopamine Binding

Figure 2: Mechanism of Dopamine D3 Receptor Antagonism.

Experimental Protocol: Dopamine D3 Receptor Binding Assay

A standard method to determine the binding affinity of novel compounds for the dopamine D3 receptor is a competitive radioligand binding assay.

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D3 receptor are prepared.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is used.

  • Radioligand: A radiolabeled D3-selective antagonist, such as [3H]-spiperone or [3H]-methylspiperone, is used.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 25 µL of varying concentrations of the test compound (3-azabicyclo[3.1.0]hexane derivative).

    • Add 25 µL of the radioligand at a concentration close to its Kd.

    • Add 100 µL of the membrane preparation.

    • Non-specific binding is determined in the presence of a high concentration of a known D3 antagonist (e.g., 10 µM haloperidol).

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Washing: The filters are washed several times with ice-cold wash buffer.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data, and Ki values are calculated using the Cheng-Prusoff equation.

Positive Allosteric Modulation of mGluR2: A Novel Approach for Neurological and Psychiatric Disorders

Metabotropic glutamate receptor 2 (mGluR2) is a promising therapeutic target for the treatment of various neurological and psychiatric disorders, including anxiety and schizophrenia.[6] 3-Azabicyclo[3.1.0]hexyl derivatives have been identified as positive allosteric modulators (PAMs) of mGluR2.[6][7] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site and potentiate the receptor's response to the endogenous ligand, glutamate.[7] This offers a more nuanced approach to receptor modulation, potentially with a better side-effect profile.[7]

Table 2: Activity of a Representative 3-Azabicyclo[3.1.0]hexane-based mGluR2 PAM.

CompoundStructureEC50 (nM)Reference
18 3-chloro pyridone with a 3-azabicyclo[3.1.0]hexyl side chain at the C-4 position89[7]
Anticancer Activity

Recent studies have explored the potential of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives as anticancer agents.[8] Certain derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562) and murine melanoma (B16).[8] The observed cytotoxicity is often concentration-dependent, and some compounds have shown IC50 values in the low micromolar range.[8]

Table 3: Antiproliferative Activity of Spiro-fused 3-Azabicyclo[3.1.0]hexanes.

CompoundCell LineIC50 (µM)Reference
2b K56225-27[8]
2c K56225-27[8]

Conclusion and Future Perspectives

The 3-azabicyclo[3.1.0]hexane scaffold has proven to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. Its inherent conformational rigidity provides a solid foundation for achieving high affinity and selectivity for a diverse array of biological targets. The synthetic methodologies for constructing this bicyclic system are well-established and amenable to the generation of diverse chemical libraries.

Future research in this area will likely focus on:

  • Exploring New Biological Targets: Expanding the application of this scaffold to other receptor and enzyme families.

  • Fine-tuning Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) properties to develop orally bioavailable drug candidates with favorable safety profiles.

  • Stereoselective Synthesis: Developing more efficient and scalable stereoselective synthetic routes to access enantiomerically pure derivatives, as biological activity is often confined to a single enantiomer.

The continued exploration of the chemical space around the 3-azabicyclo[3.1.0]hexane core promises to yield a new generation of innovative medicines to address unmet medical needs.

References

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: Practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228–1235. [Link]

  • Li, J., Wang, Y., Zhang, X., & Xu, X. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(1), 143-147. [Link]

  • Shell Internationale Research Maatschappij B.V. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Pronina, Y. A., Viktorov, N. B., Selivanov, S. I., Kornev, A. A., Ponyaev, A. I., Boitsov, V. M., ... & Stepakov, A. V. (2024). Organocatalytic Diastereoselective Synthesis of Spiro [3-azabicyclo [3.1. 0]-hexanes] via1, 3-Dipolar Cycloaddition of Azomethine Ylides with Cyclopropenes. Russian Journal of General Chemistry, 94(1), 1-1. [Link]

  • Shell Internationale Research Maatschappij B.V. (1979). Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Lunn, G., Banks, B. J., Crook, R., Feeder, N., Pettman, A., & Sabnis, Y. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo [3.1. 0] hexane core. An example of a'magic methyl'giving a 35-fold improvement in binding. Bioorganic & medicinal chemistry letters, 21(15), 4608-4611. [Link]

  • Doyle, M. P., Phillips, I. M., & Hu, W. (2001). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 3(22), 3651-3654. [Link]

  • Bardasov, I. N., Alekseeva, A. Y., Ershov, O. V., & Mar'yasov, M. A. (2020). Study of Cytotoxicity of 3-Azabicyclo [3.1. 0] hexanes and Cyclopropa [a] pyrrolizidines Spiro-Fused to Acenaphthylene-1 (2H)-one and Aceanthrylene-1 (2H)-one Fragments Against Tumor Cell Lines. Molecules, 25(23), 5576. [Link]

  • Micheli, F., Arista, L., Bonanomi, G., Blaney, F. E., Braggio, S., Capelli, A. M., ... & Heidbreder, C. (2010). 1, 2, 4-Triazolyl Azabicyclo [3.1. 0] hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of medicinal chemistry, 53(1), 374-391. [Link]

  • Török, B., & London, G. (2014). Positive allosteric modulators for mGluR2 receptors: a medicinal chemistry perspective. Future medicinal chemistry, 6(10), 1137-1153. [Link]

  • DOV Pharmaceutical, Inc. (2015). 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, methods for their preparation and their use as medicaments. U.S.
  • Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo [3.1. 0] hexane derivatives as μ opioid ligands. Bioorganic & medicinal chemistry letters, 22(6), 2200-2203. [Link]

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., & Safir, S. R. (1981). 1-Aryl-3-azabicyclo [3.1. 0] hexanes, a new series of nonnarcotic analgesic agents. Journal of medicinal chemistry, 24(5), 481-490. [Link]

  • Janssen Pharmaceutica NV. (2014). 3-azabicyclo[3.1.0]hexyl derivatives as modulators of metabotropic glutamate receptors. U.S.

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane via Reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained bicyclic motif that serves as a valuable isostere for the piperidine ring, a common feature in many biologically active compounds. This application note provides a comprehensive, field-proven protocol for the reduction of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione to its corresponding amine, 3-benzyl-3-azabicyclo[3.1.0]hexane. This guide is tailored for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols. The subsequent N-debenzylation to yield the parent bicyclic amine is also detailed, providing a complete synthetic route to this important building block.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Core

The 3-azabicyclo[3.1.0]hexane ring system is a rigid molecular scaffold that has garnered significant interest in pharmaceutical research. Its fixed conformation allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The N-benzyl protected intermediate, 3-benzyl-3-azabicyclo[3.1.0]hexane, is a key synthetic precursor, allowing for various chemical manipulations before the final deprotection to the secondary amine. This document outlines a robust and reproducible methodology for the critical reduction step using lithium aluminum hydride (LAH), a powerful reducing agent essential for this transformation.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting dione is a prerequisite for the reduction protocol. The most direct method involves the condensation of cis-1,2-cyclopropanedicarboxylic anhydride with benzylamine.

Reagents and Materials
Reagent/MaterialGradeSupplier
cis-1,2-Cyclopropanedicarboxylic anhydride≥97%Various
Benzylamine≥99%Various
Isopropyl alcoholACS GradeVarious
Round-bottom flask with reflux condenser------
Heating mantle------
Protocol for Dione Synthesis
  • To a 100 mL round-bottom flask, add cis-1,2-cyclopropanedicarboxylic anhydride (1.0 eq).

  • Carefully add benzylamine (1.0 eq) to the anhydride. Caution: The initial reaction is highly exothermic.

  • Once the initial exotherm subsides, equip the flask with a reflux condenser.

  • Heat the reaction mixture to 180 °C for 2 hours, allowing for the distillation of water as the reaction progresses.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Recrystallize the resulting solid residue from isopropyl alcohol to yield this compound as white needles.

Core Protocol: Reduction of the Dione to 3-Benzyl-3-azabicyclo[3.1.0]hexane

This protocol details the complete reduction of both carbonyl groups of the dione using lithium aluminum hydride (LAH).

Safety First: Handling Lithium Aluminum Hydride (LAH)

LAH is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[1][2] All manipulations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves, is mandatory.[3][4] A Class D fire extinguisher or dry sand should be readily accessible.[2]

Reagents and Materials
Reagent/MaterialGradeNotes
This compoundAs synthesizedEnsure it is dry
Lithium Aluminum Hydride (LiAlH₄)Powder or solutionHandle with extreme care
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)AnhydrousUse freshly distilled or from a solvent purification system
Water (H₂O)DeionizedFor work-up
15% (w/v) Sodium Hydroxide (NaOH) solution---For work-up
Anhydrous Magnesium Sulfate (MgSO₄)---For drying
Celite® (Diatomaceous earth)---For filtration
Step-by-Step Reduction Procedure
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • LAH Suspension: Under a positive pressure of nitrogen, carefully add anhydrous diethyl ether or THF to the flask, followed by the portion-wise addition of LiAlH₄ (4.0 - 4.5 eq). Caution: LAH addition can be exothermic.

  • Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the stirred LAH suspension via an addition funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 3-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by carefully quenching a small aliquot.

  • Cooling: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath in preparation for the work-up.

Mechanistic Rationale: Why LAH is Effective

The reduction of an imide (a cyclic amide) to an amine by LiAlH₄ is a robust transformation that proceeds via a distinct mechanism compared to the reduction of ketones or esters.[5][6] The key difference is the complete removal of the carbonyl oxygen atoms.[7]

  • Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks one of the electrophilic carbonyl carbons, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Coordination and Elimination: The oxygen atom coordinates to the aluminum species, transforming it into a good leaving group. The lone pair on the nitrogen atom then facilitates the elimination of this oxygen-aluminum complex, forming a transient, highly reactive iminium ion.

  • Second Hydride Attack: A second hydride ion rapidly attacks the electrophilic carbon of the iminium ion, yielding the fully reduced amine at that position.

  • Repeat for Second Carbonyl: The process is repeated for the second carbonyl group to afford the final 3-benzyl-3-azabicyclo[3.1.0]hexane product.

This stepwise elimination of oxygen is why strong, oxophilic hydrides like LAH are required, whereas milder reagents like sodium borohydride (NaBH₄) are typically ineffective for amide or imide reduction under standard conditions.[5]

G cluster_0 Reaction Workflow A 1. Setup Flame-dried flask under N₂ B 2. LAH Suspension Add LAH to anhydrous ether at 0°C A->B Inert atmosphere C 3. Substrate Addition Dione in ether added dropwise at 0°C B->C Controlled addition D 4. Reaction Reflux for 3-4 hours C->D Thermal energy E 5. Work-up (Fieser) Sequential addition of H₂O, NaOH(aq), H₂O D->E Cool to 0°C F 6. Isolation Filter, dry, and concentrate E->F Remove Al salts G 7. Purification Distillation or Chromatography F->G Obtain crude product

Caption: Experimental workflow for the LAH reduction.

Post-Reaction Work-up: The Fieser Method

A carefully controlled work-up is critical for safety and for obtaining a clean product by effectively removing the aluminum salts. The Fieser method is a widely adopted, reliable procedure.[8][9]

Fieser Work-up Protocol

For a reaction that used X grams of LiAlH₄:

  • Step 1 (Water): Cool the reaction mixture to 0 °C. With vigorous stirring, very slowly and dropwise add X mL of water. Extreme Caution: This is a highly exothermic step that generates hydrogen gas. Ensure the addition rate is slow enough to control the reaction.[7][9]

  • Step 2 (NaOH): Following the water addition, slowly add X mL of a 15% (w/v) aqueous sodium hydroxide solution. The mixture will become thick and then more manageable.

  • Step 3 (Water): Add a final 3X mL of water and stir the resulting mixture vigorously for 15-30 minutes at room temperature. This should produce a granular, white precipitate of aluminum salts that is easy to filter.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the filter cake thoroughly with additional diethyl ether or THF to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 3-benzyl-3-azabicyclo[3.1.0]hexane, often as an oil.

Expected Outcomes and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

  • Physical Appearance: Colorless to pale yellow oil.

  • Yield: Typically high, often >80%.

  • Characterization: While specific spectral data for this exact compound is sparse in the literature, the expected NMR data can be inferred from similar structures like (±)-3-Benzyl-1-phenyl-3-azabicyclo[3.1.0]hexan-2-one.[10]

    • ¹H NMR: Expect signals for the benzyl group (aromatic protons ~7.2-7.4 ppm, benzylic CH₂ ~3.5-4.5 ppm) and characteristic signals for the bicyclic core, including the cyclopropane protons at relatively high field (~0.5-2.0 ppm) and the protons on the five-membered ring.

    • ¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the aliphatic carbons of the bicyclic system.

    • Mass Spectrometry: The expected [M+H]⁺ ion for C₁₂H₁₅N would be approximately m/z 174.12.

Subsequent Transformation: N-Debenzylation via Catalytic Transfer Hydrogenation

For many applications, removal of the benzyl protecting group is the final step. Catalytic transfer hydrogenation using ammonium formate is a convenient and safer alternative to using high-pressure hydrogen gas.[6][11]

Protocol for N-Debenzylation
Reagent/MaterialGradeNotes
3-Benzyl-3-azabicyclo[3.1.0]hexaneAs synthesized---
Palladium on Carbon (10% Pd/C)Catalyst gradeHandle carefully (can be pyrophoric)
Ammonium Formate (HCOONH₄)≥97%Hydrogen donor
Methanol (MeOH)ACS GradeSolvent
  • Setup: To a solution of 3-benzyl-3-azabicyclo[3.1.0]hexane (1.0 eq) in methanol, add 10% Pd/C catalyst (an amount equal in weight to the substrate is often effective).[11]

  • Hydrogen Donor: Add anhydrous ammonium formate (5.0 eq) in a single portion under a nitrogen atmosphere.

  • Reaction: Stir the resulting mixture at reflux temperature. Monitor the reaction by TLC. The reaction is often complete within 10-60 minutes.[11]

  • Work-up: After completion, cool the reaction mixture and filter it through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to afford the crude 3-azabicyclo[3.1.0]hexane. Further purification can be achieved by standard methods if required.

G Dione This compound (Starting Material) Amine 3-Benzyl-3-azabicyclo[3.1.0]hexane (Reduced Product) Dione->Amine LiAlH₄, Ether Reflux Deprotected 3-Azabicyclo[3.1.0]hexane (Final Product) Amine->Deprotected 10% Pd/C NH₄⁺HCOO⁻, MeOH Reflux

Sources

Application Notes and Protocols: Synthesis of the Trovafloxacin Side Chain via 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trovafloxacin is a potent, broad-spectrum fluoroquinolone antibiotic distinguished by its unique C-7 substituent, a (1α,5α,6α)-3-azabicyclo[3.1.0]hexane moiety. This rigid, bicyclic diamine is critical to the drug's enhanced efficacy against Gram-positive and anaerobic bacteria.[1] This technical guide provides an in-depth examination of a key synthetic route to this side chain, focusing on the strategic use of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione as a pivotal intermediate. We will explore the causality behind the stereoselective construction of the cyclopropane ring, the rationale for specific reagents, and provide detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Introduction

The Pharmacological Significance of Trovafloxacin

Trovafloxacin is a third-generation synthetic fluoroquinolone antibacterial agent.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[2] This dual-targeting mechanism confers potent bactericidal activity against a wide range of pathogens.[2] Unlike earlier fluoroquinolones, trovafloxacin's chemical architecture, particularly its C-7 side chain, provides a superior activity profile against challenging Gram-positive organisms and anaerobes.[1]

The Strategic Importance of the (1α,5α,6α)-3-Azabicyclo[3.1.0]hexane Moiety

The defining structural feature of trovafloxacin is the novel 3-azabicyclo[3.1.0]hexyl substituent at the C-7 position.[1] This conformationally rigid scaffold precisely orients the exocyclic primary amine relative to the quinolone core. This stereochemical arrangement is crucial for the drug's biological properties, including target enzyme binding and pharmacokinetic profile.[3] Although the molecule contains stereocenters, the fused bicyclic skeleton possesses a plane of symmetry, rendering trovafloxacin achiral.[3] The synthesis of this side chain with the correct exo stereochemistry is a critical challenge in the overall production of the drug.

Rationale for the Synthetic Approach

An efficient and stereocontrolled synthesis of the 3-azabicyclo[3.1.0]hexane core is paramount. The strategy detailed herein utilizes the commercially available N-benzylmaleimide as a planar, electron-deficient alkene, primed for cyclopropanation. The N-benzyl group serves as a robust protecting group for the ring nitrogen throughout the initial synthetic transformations. The key intermediate, ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate, provides the complete carbon skeleton and the necessary functional handles for subsequent conversion to the target amino side chain.

Core Synthetic Pathway: Mechanistic Insights and Rationale

The synthesis is a multi-step process designed to build the bicyclic system with precise stereocontrol. The overall workflow is depicted below.

Trovafloxacin Synthesis Workflow NBM N-Benzylmaleimide Adducts Endo/Exo Adduct Mixture NBM->Adducts Ethyl Dimethyl- sulfuranylideneacetate Exo Ethyl (1α,5α,6α)-3-benzyl-3- azabicyclo[3.1.0]hexane- 2,4-dione-6-carboxylate Adducts->Exo DBU, Xylene (reflux) (Isomerization) Reduced (1α,5α,6α)-3-Benzyl-6- (hydroxymethyl)-3- azabicyclo[3.1.0]hexane Exo->Reduced 1. Reduction (e.g., NaBH4/BF3) 2. Functional Group Interconversion AminoProtected (1α,5α,6α)-6-Amino-3- azabicyclo[3.1.0]hexane (Protected, e.g., Boc) Reduced->AminoProtected 1. N-Debenzylation 2. C6-Amine Protection Trovafloxacin Trovafloxacin AminoProtected->Trovafloxacin Couple with Naphthyridone Core & Deprotect

Caption: Overall synthetic workflow for the Trovafloxacin side chain.

Step A: Stereoselective Cyclopropanation of N-Benzylmaleimide

The synthesis commences with the reaction between N-benzylmaleimide and a sulfur ylide, ethyl dimethylsulfuranylideneacetate. This reaction proceeds via a nucleophilic attack of the ylide on one of the alkene carbons of the maleimide, followed by an intramolecular cyclization with the displacement of dimethyl sulfide.

Causality: The choice of a sulfur ylide is strategic for forming the three-membered ring. However, this initial step is not highly diastereoselective and typically yields a 1:1 mixture of the desired exo and undesired endo cyclopropane adducts. The stereochemistry is defined by the orientation of the C6-carboxylate group relative to the five-membered ring.

Step B: Base-Catalyzed Epimerization to the Thermodynamically Favored Exo Isomer

Achieving high stereochemical purity is essential. The mixture of endo and exo isomers is converted to the single, desired exo isomer through base-catalyzed epimerization.

Mechanism: A catalytic amount of a strong, non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is introduced. DBU is strong enough to deprotonate the acidic C-6 proton, generating a planar enolate intermediate. The subsequent reprotonation can occur from either face. Reprotonation from the less sterically hindered face leads to the thermodynamically more stable exo isomer. By heating the reaction in a high-boiling solvent like xylene, the equilibrium is driven exclusively to the exo product, resulting in a high-yield, stereochemically pure intermediate.

DBU Isomerization Mechanism cluster_0 Endo Isomer cluster_1 Enolate Intermediate cluster_2 Exo Isomer (Stable) Endo Endo Adduct Enolate Planar Enolate Endo->Enolate + DBU - DBU-H+ Enolate->Endo Exo Exo Adduct Enolate->Exo + DBU-H+ - DBU

Caption: DBU-catalyzed epimerization from the endo to the stable exo isomer.

Step C & D: Reduction and Functional Group Interconversion

With the stereocenter set, the next phase involves reducing the imide carbonyls and converting the C-6 ester into the required primary amine.

  • Imide Reduction: The two carbonyl groups of the succinimide ring are reduced to methylenes. A powerful reducing system like sodium borohydride (NaBH₄) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) is effective for this transformation, which is otherwise difficult with NaBH₄ alone.[4]

  • Alternative Nitro Route: An alternative industrial prototype involves the nitrocyclopropanation of N-benzylmaleimide to form (1α,5α,6α)-3-N-benzyl-6-nitro-2,4-dioxo-3-azabicyclo[3.1.0]hexane.[4] The subsequent reduction of the imide carbonyls and the nitro group leads to the key 6α-amino intermediate.[5]

  • Amine Formation: The C-6 carboxylate from the first route must be converted to an amine. This can be achieved through a multi-step sequence, for example, reduction of the ester to an alcohol, conversion to a leaving group, displacement with azide, and subsequent reduction to the amine. A more direct route is via a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide derivative.

Step E: Deprotection, Coupling, and Final Product Formation

The final steps involve preparing the side chain for conjugation with the fluoroquinolone core.

  • N-Debenzylation: The N-benzyl group is removed, typically via catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • C-6 Amine Protection: The exocyclic primary amine at C-6 is more nucleophilic than the secondary amine within the bicyclic ring. To ensure regioselective coupling, this primary amine is typically protected, often as a tert-butoxycarbonyl (Boc) carbamate.[5]

  • Coupling Reaction: The protected side chain, (1α,5α,6α)-6-(tert-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane, is then coupled with the fluoroquinolone core, such as ethyl 7-chloro-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate, via nucleophilic aromatic substitution.[5]

  • Final Deprotection: The Boc protecting group and the ethyl ester on the quinolone core are removed in a final step, typically under strong acidic conditions (e.g., with methanesulfonic acid), to yield trovafloxacin as a salt.[5]

Detailed Experimental Protocols

Disclaimer: These protocols are derived from published literature and are intended for use by trained professionals in a controlled laboratory setting. All necessary safety precautions should be taken.

Protocol 1: Synthesis of Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate[4][5]
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge N-benzylmaleimide (1.0 eq) and dry benzene or toluene as the solvent.

  • Ylide Addition: Heat the solution to reflux. Slowly add a solution of ethyl dimethylsulfuranylideneacetate (1.05 eq) in the same solvent over 1-2 hours.

  • Initial Reaction: Maintain the reflux for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude product as a mixture of endo and exo isomers.

  • Isomerization: To the crude adduct, add dry xylene and a catalytic amount of DBU (approx. 0.1 eq).

  • Epimerization: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the conversion of the endo to the exo isomer by ¹H NMR or HPLC.

  • Work-up: Cool the reaction mixture. Wash successively with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure exo product as a solid.

Protocol 2: Reduction and Preparation of the Protected Side Chain
  • Imide Reduction: Suspend the product from Protocol 1 (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool in an ice bath. Add sodium borohydride (NaBH₄, ~4.0 eq) portion-wise.

  • Lewis Acid Addition: Slowly add boron trifluoride THF complex (BF₃·THF, ~3.0 eq) dropwise, ensuring the internal temperature remains below 40 °C.[4]

  • Reaction: After addition, stir the reaction mixture at 40 °C for 3 hours.[4]

  • Quenching: Carefully quench the reaction by the slow addition of a 1:1 mixture of water/THF.

  • Work-up: Adjust the pH to basic with aqueous NaOH and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate to yield the reduced benzyl-protected intermediate.

  • Further Steps: This intermediate undergoes functional group transformations (ester to amine), N-debenzylation (e.g., H₂, Pd/C), and N-Boc protection (Boc₂O, base) following standard literature procedures to yield (1α,5α,6α)-6-(tert-butoxycarbonylamino)-3-azabicyclo[3.1.0]hexane.

Data Summary and Characterization

The following table summarizes typical data for the key intermediate synthesized in Protocol 1.

ParameterValue
Compound Name Ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate
Molecular Formula C₁₇H₁₇NO₄
Molecular Weight 315.32 g/mol
Typical Yield >85% after isomerization and purification
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) Key signals: ~7.3 ppm (m, 5H, Ar-H), ~4.6 ppm (s, 2H, -CH₂Ph), ~4.2 ppm (q, 2H, -OCH₂CH₃), ~3.1 ppm (t, 1H, H-6), ~2.9 ppm (d, 2H, H-1, H-5), ~1.3 ppm (t, 3H, -OCH₂CH₃)
Purity (HPLC) ≥98%

Conclusion

The synthesis of the trovafloxacin side chain via this compound is an effective and stereocontrolled process. The strategic cyclopropanation of N-benzylmaleimide, followed by a crucial DBU-catalyzed epimerization, provides the required exo stereoisomer in high yield and purity. This intermediate serves as a versatile precursor, allowing for the subsequent chemical transformations necessary to produce the final (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane side chain. The protocols and mechanistic insights provided herein offer a robust foundation for researchers engaged in the synthesis of fluoroquinolone antibiotics and related heterocyclic scaffolds.

References

  • Agrawal, K. C., et al. (2004). A new method for the synthesis of ethyl (1α,5α,6α)-3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate: An intermediate for the trovafloxacin side chain. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(4), 873-875. Link

  • Brighty, K. E., & Gootz, T. D. (1997). The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy, 39(Suppl B), 1-14. 6

  • Rosen, T., et al. (1997). Synthesis of trovafloxacin using various (1α,5α,6α)-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3115-3120. Link

  • Pfizer Inc. (2002). Process for preparing trovafloxacin acid salts. US Patent 6,359,137B1. Link

  • NIScPR Online Periodical Repository. (2004). A new method for the synthesis of ethyl (1α, 5α, 6α)-3-benzyl-3-azabicyclo[3.1.0.]hexane-2,4-dione-6-carboxylate: An intermediate for the trovafloxacin side chain. Link

  • PubChem. Trovafloxacin. National Center for Biotechnology Information. Link

  • Dikshit, D. K., et al. (2004). A new method for the synthesis of ethyl (la, Sa, 6a)-3-benzyl-3-azabicyclo[3.1.0.]hexane-2,4-dione-6-carboxylate: An intermediate for the trovafloxacin side chain. Indian Journal of Chemistry, 43B, 873-875. Link

  • PubMed. (1997). The chemistry and biological profile of trovafloxacin. Journal of Antimicrobial Chemotherapy. Link

Sources

The 3-Azabicyclo[3.1.0]hexane Scaffold: A Privileged Motif for Navigating Chemical Space in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Design

In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. A significant shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures has characterized this endeavor. Saturated heterocyclic scaffolds are at the forefront of this movement, offering a gateway to unexplored chemical space and improved drug-like properties. Among these, the 3-azabicyclo[3.1.0]hexane core has emerged as a "privileged structure"—a versatile and synthetically accessible framework found in a remarkable array of biologically active compounds.[1][2][3]

This nitrogen-containing bicyclic system, characterized by the fusion of a pyrrolidine and a cyclopropane ring, imparts a rigid, conformationally constrained geometry to molecules.[4] This rigidity is a key asset in medicinal chemistry; by locking rotatable bonds, it reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and selectivity.[3] Furthermore, its stereochemically rich 3D shape allows for precise vectoral presentation of substituents, enabling tailored interactions with complex protein binding sites.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the intrinsic value of the 3-azabicyclo[3.1.0]hexane scaffold, explore its diverse therapeutic applications, and provide detailed, field-proven protocols for its synthesis and biological evaluation. Our focus will be on the causality behind experimental choices, ensuring a deep, practical understanding of the methodologies presented.

Structural and Physicochemical Rationale: Why Choose this Scaffold?

The decision to incorporate a 3-azabicyclo[3.1.0]hexane motif is driven by several compelling structural and physicochemical advantages. Its fused-ring system acts as a constrained bioisostere for proline, a common amino acid in protein recognition motifs.[4] This mimicry allows molecules containing the scaffold to interact with targets that recognize proline-containing ligands, but with greater conformational stability.

Diagram 1: Core Structure of the 3-Azabicyclo[3.1.0]hexane Scaffold

Caption: General structure and numbering of the 3-azabicyclo[3.1.0]hexane core.

Table 1: Key Physicochemical Attributes and Their Implications in Drug Design

PropertyDescriptionAdvantage in Drug Discovery
Rigidity The fused cyclopropane ring restricts the conformational flexibility of the pyrrolidine ring.Reduces entropic loss upon binding, potentially increasing affinity. Allows for more defined structure-activity relationship (SAR) studies.
Three-Dimensionality The scaffold possesses a distinct non-planar shape.Enables exploration of complex, non-flat binding pockets and can improve solubility and other ADME properties compared to flat aromatic systems.
Proline Bioisostere Mimics the constrained backbone of the amino acid proline.Can be used to design peptidomimetics with enhanced stability against proteolytic degradation.[4][5]
Synthetic Tractability Multiple synthetic routes have been established, allowing for diverse substitution patterns.[1][6][7]Facilitates library synthesis for lead optimization and exploration of chemical space around the core.
Chiral Nature Possesses multiple stereocenters, allowing for fine-tuning of target interactions.Enantiomerically pure compounds can be synthesized to optimize potency and reduce off-target effects.

Therapeutic Applications: A Scaffold for Diverse Targets

The versatility of the 3-azabicyclo[3.1.0]hexane framework is evident in the wide range of biological targets it has been successfully used to modulate. This scaffold is not limited to a single disease area but has proven to be a valuable starting point for developing therapeutics for neuropsychiatric disorders, pain, cancer, and metabolic diseases.[7][8][9]

Table 2: Selected Examples of Biologically Active 3-Azabicyclo[3.1.0]hexane Derivatives

Compound Class / ExampleBiological Target(s)Therapeutic AreaKey Insights
Bicifadine / Centanafadine Serotonin, Norepinephrine, Dopamine TransportersPain, Depression, ADHDThe 1-aryl substituted scaffold acts as a triple reuptake inhibitor, demonstrating its utility in CNS drug design.[7][10]
μ Opioid Ligands μ Opioid ReceptorPruritus (in dogs), PainSAR studies have shown that modifications to the scaffold can lead to picomolar binding affinity and high selectivity over other opioid receptor subtypes.[11][12]
DPP-4 Inhibitors Dipeptidyl Peptidase IVType 2 DiabetesThe conformationally rigid structure helps in achieving high selectivity over related proteases like DPP-2, DPP-8, and DPP-9, which is crucial for avoiding side effects.[13][14]
Antitumor Agents Various (e.g., Histone Deacetylases)OncologySpiro-fused derivatives have shown significant antiproliferative activity against various cancer cell lines, inducing apoptosis and affecting the cell cycle.[8][15][16][17]
NIK Inhibitors NF-κB Inducing KinaseAutoimmune DisordersA densely functionalized azabicyclo[3.1.0]hexanone core serves as the key pharmacophore for potent and selective NIK inhibition.[18]
Antibacterial Agents (e.g., Fluoroquinolone target)Infectious DiseasesTrovafloxacin, a broad-spectrum fluoroquinolone antibiotic, features this bicyclic system.[7]

Diagram 2: Role of DPP-4 Inhibition in Glucose Homeostasis

Ingestion Food Ingestion Incretins Incretins (GLP-1, GIP) Released Ingestion->Incretins Pancreas Pancreas Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Insulin ↑ Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose promotes uptake Inactive Inactive Metabolites DPP4->Inactive Inhibitor 3-Azabicyclo[3.1.0]hexane DPP-4 Inhibitor Inhibitor->DPP4 blocks

Caption: Mechanism of action for DPP-4 inhibitors in Type 2 Diabetes.

Application Protocols: Synthesis and Biological Evaluation

The true value of a scaffold lies in its practical application. Here, we provide detailed, step-by-step protocols that exemplify the synthesis of a functionalized 3-azabicyclo[3.1.0]hexane derivative and its subsequent evaluation in a relevant biological assay.

Protocol 1: Synthesis of a 3-Azabicyclo[3.1.0]hexane Derivative via 1,3-Dipolar Cycloaddition

This protocol describes a common and powerful method for constructing the bicyclic core: the [3+2] cycloaddition of an azomethine ylide with a cyclopropene dipolarophile.[15] This approach allows for the creation of multiple stereocenters with high diastereoselectivity.

Rationale: The reaction leverages the high reactivity of the strained double bond in cyclopropenes and the 1,3-dipolar nature of azomethine ylides, which can be generated in situ from the condensation of an α-amino acid (like proline) and a carbonyl compound. This method is often high-yielding and proceeds under mild conditions.[15]

Diagram 3: Synthetic Workflow for 3-Azabicyclo[3.1.0]hexane Core

G cluster_0 In Situ Ylide Generation cluster_1 Cycloaddition Proline Proline Ylide Azomethine Ylide (1,3-Dipole) Proline->Ylide Carbonyl Carbonyl Compound (e.g., Ninhydrin) Carbonyl->Ylide Reaction [3+2] Cycloaddition Ylide->Reaction Cyclopropene Substituted Cyclopropene Cyclopropene->Reaction Product Spiro-fused 3-Azabicyclo[3.1.0]hexane Reaction->Product Purification Purification & Analysis (NMR, MS) Product->Purification Recrystallization/ Chromatography

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Materials:

  • Proline (1.0 equiv)

  • Ninhydrin (1.0 equiv)

  • 3-Methyl-3-phenylcyclopropene (1.1 equiv)

  • Solvent: Acetonitrile (ACS grade)

  • Stir bar, round-bottom flask, condenser, heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ninhydrin (1.0 mmol) and proline (1.0 mmol).

  • Solvent Addition: Add 30 mL of acetonitrile to the flask. The choice of an aprotic solvent like acetonitrile often provides good yields for this transformation.[15]

  • Ylide Generation: Heat the mixture to 65 °C with stirring. The reaction of the amino acid and carbonyl compound generates the characteristic purple color of the azomethine ylide (protonated Ruhemann's purple).[15] Allow the ylide to form over 15-20 minutes.

  • Cycloaddition: Slowly add a solution of 3-methyl-3-phenylcyclopropene (1.1 mmol) in 5 mL of acetonitrile to the reaction mixture. The slight excess of the cyclopropene ensures complete consumption of the limiting ylide.

  • Reaction Monitoring: Maintain the temperature at 65 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the purple ylide spot is a good indicator of reaction completion (typically 2-4 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for isolating the desired bis-spirocyclic 3-azabicyclo[3.1.0]hexane product.

  • Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: In Vitro Biological Evaluation - MTS Cell Proliferation Assay

This protocol outlines a standard method to assess the antiproliferative activity of newly synthesized 3-azabicyclo[3.1.0]hexane derivatives against cancer cell lines.

Rationale: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. The assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to generate a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.[8]

Materials:

  • Human cancer cell line (e.g., HeLa - cervical carcinoma)[8][16]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 3-azabicyclo[3.1.0]hexane compound, dissolved in DMSO to make a stock solution

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multi-channel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.

    • Causality: This initial incubation ensures that cells are in a logarithmic growth phase and are well-adhered before compound treatment, leading to more reproducible results.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., <0.5%) to avoid solvent-induced toxicity. Add 100 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a defined period, typically 48 or 72 hours, at 37 °C in a 5% CO₂ atmosphere.[8]

  • MTS Assay: After the incubation period, add 20 µL of MTS reagent to each well.

  • Develop Signal: Incubate the plate for an additional 1-4 hours. During this time, viable cells will convert the MTS to formazan.

    • Self-Validation: The incubation time for this step can be optimized. The goal is to obtain a strong signal in the control wells without reaching saturation.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Conclusion and Future Outlook

The 3-azabicyclo[3.1.0]hexane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its inherent rigidity, three-dimensionality, and synthetic accessibility provide a robust platform for the design of potent and selective modulators of a wide array of biological targets. From CNS agents to anticancer drugs, its "privileged" status is well-earned. The protocols provided herein offer a practical starting point for chemists and biologists aiming to harness the potential of this remarkable heterocyclic system. As synthetic methodologies continue to evolve, offering even greater control over stereochemistry and substitution, the role of the 3-azabicyclo[3.1.0]hexane scaffold in the discovery of next-generation therapeutics is set to expand even further.

References

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. (Source: PubMed) [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (Source: Beilstein Journals) [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. (Source: PubMed) [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. (Source: RSC Publishing) [Link]

  • Synthesis of 3‐Azabicyclo[3.1.0]hexane Derivates. (Source: ResearchGate) [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (Source: MDPI) [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (Source: IRIS) [Link]

  • Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. (Source: RSC Publishing) [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. (Source: ProQuest) [Link]

  • Pharmacological Profile of N-[(1R, 5S, 6R)-3-azabicyclo[3.1.0]hex-6... (Source: Not available)
  • Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II). (Source: Semantic Scholar) [Link]

  • Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. (Source: ResearchGate) [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. (Source: PubMed) [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. (Source: ResearchGate) [Link]

  • SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane... (Source: Not available)
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (Source: ACS Publications) [Link]

  • Novel 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders.
  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. (Source: Bentham Science Publishers) [Link]

  • Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. (Source: Thieme Chemistry) [Link]

  • Binding Database. (Source: Not available) [Link]

  • Biocatalytic processes for the preparation of substantially stereomerically pure fused bicyclic proline compounds. (Source: Google Patents)

Sources

Application Notes and Protocols for 3-Azabicyclo[3.1.0]hexane Derivatives as Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Muscarinic Receptor Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Their wide distribution and involvement in a vast array of physiological processes have made them attractive targets for therapeutic intervention in a range of diseases.[2] In particular, antagonists of muscarinic receptors have found clinical utility in the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).[3]

The therapeutic efficacy of muscarinic antagonists in these disorders stems from their ability to modulate smooth muscle contraction and glandular secretions. In the airways, M3 receptor activation leads to bronchoconstriction and mucus secretion, and antagonists can reverse these effects, leading to bronchodilation. In the bladder, M3 receptor stimulation is the primary driver of detrusor muscle contraction, and its blockade can alleviate the symptoms of OAB.

The 3-azabicyclo[3.1.0]hexane scaffold has emerged as a promising structural motif in medicinal chemistry for the design of novel muscarinic receptor antagonists.[4][5][6] This rigid bicyclic system offers a three-dimensional framework that can be functionalized to achieve high affinity and selectivity for specific muscarinic receptor subtypes, a key consideration for minimizing off-target side effects.

This guide provides a comprehensive overview of the key experimental protocols and application notes for the characterization of 3-azabicyclo[3.1.0]hexane derivatives as muscarinic receptor antagonists. It is designed to equip researchers with the foundational knowledge and practical methodologies to advance the discovery and development of this important class of therapeutic agents.

Structure-Activity Relationships (SAR): A Framework for Rational Design

The development of potent and selective muscarinic antagonists hinges on a thorough understanding of the structure-activity relationships (SAR) of the chemical scaffold. While detailed SAR studies specifically for 3-azabicyclo[3.1.0]hexane derivatives as muscarinic antagonists are not extensively published in peer-reviewed literature, we can extrapolate from general principles of muscarinic antagonist SAR and related bicyclic systems.[7][8][9]

The key to designing selective muscarinic antagonists lies in exploiting the subtle differences in the amino acid composition of the binding pockets of the M1, M2, and M3 receptor subtypes. For instance, achieving M3 selectivity over M2 is crucial for respiratory and urological applications to avoid cardiac side effects associated with M2 receptor blockade.

A systematic exploration of substitutions on the 3-azabicyclo[3.1.0]hexane core is necessary to build a comprehensive SAR profile. Key positions for modification would include:

  • The nitrogen atom (N-3): Substitution at this position is critical for modulating affinity and selectivity. Large, bulky substituents are often well-tolerated and can form key interactions within the receptor binding pocket.

  • The C-6 position: This position provides a vector for introducing diverse functional groups that can interact with specific residues in the receptor, thereby influencing subtype selectivity.

The following hypothetical SAR table illustrates the type of data that would be generated to guide the optimization of a lead compound.

CompoundR1 (at N-3)R2 (at C-6)M1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2/M3 SelectivityM1/M3 Selectivity
Lead-1 -CH3-H1502005043
Analog-1a -Cyclohexyl-H801502563.2
Analog-1b -CH3-OH120180404.53
Analog-1c -Cyclohexyl-OH50500510010

This table is for illustrative purposes only and does not represent actual experimental data.

In Vitro Characterization: Building a Pharmacological Profile

A robust in vitro pharmacological assessment is the cornerstone of characterizing novel muscarinic antagonists. This typically involves a tiered approach, starting with primary binding assays to determine affinity for the target receptors, followed by functional assays to assess the compound's ability to block agonist-induced cellular responses.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are a fundamental tool for determining the affinity (Ki) of a test compound for the M1, M2, and M3 muscarinic receptor subtypes. These assays are typically performed using cell membranes prepared from cell lines stably expressing the human recombinant receptor subtypes.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1, M2, or M3 muscarinic receptor subtype.

    • Harvest cells and homogenize in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB) to each well.

    • Add increasing concentrations of the unlabeled test compound (3-azabicyclo[3.1.0]hexane derivative).

    • To determine non-specific binding, add a high concentration of a known muscarinic antagonist (e.g., atropine) to a set of wells.

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold assay buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Assessing Antagonist Potency

Functional assays are essential to confirm that the binding of a 3-azabicyclo[3.1.0]hexane derivative to the muscarinic receptor translates into a functional blockade of agonist-induced signaling.

This assay measures the activation of G proteins, an early event in the GPCR signaling cascade. In the presence of an agonist, the receptor facilitates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [35S]GTPγS, the activated state can be trapped and quantified. Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.

Protocol: [35S]GTPγS Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor subtype of interest as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes.

    • Add a fixed, sub-maximal concentration of a muscarinic agonist (e.g., carbachol or acetylcholine).

    • Add increasing concentrations of the test antagonist.

    • Add GDP to the assay buffer to facilitate the exchange reaction.

    • Initiate the reaction by adding [35S]GTPγS.

  • Incubation and Filtration:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters.

  • Data Analysis:

    • Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

    • Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the antagonist concentration.

    • Determine the IC50 value and subsequently the functional antagonist dissociation constant (Kb) using the Schild equation or a simplified analysis.

M1 and M3 muscarinic receptors couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]i). Calcium flux assays measure this change in [Ca2+]i using fluorescent calcium indicators.

Protocol: Calcium Flux Assay

  • Cell Preparation:

    • Plate cells expressing the M1 or M3 receptor in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add increasing concentrations of the test antagonist and incubate for a predetermined time.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine) to stimulate the calcium response.

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the inhibition of the agonist-induced calcium response.

Diagram: Muscarinic Receptor Signaling Pathways

G_protein_signaling cluster_M1_M3 M1/M3 Receptor Signaling cluster_M2 M2 Receptor Signaling M1_M3 M1/M3 Receptor Gq_11 Gq/11 M1_M3->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2 M2 Receptor Gi_o Gi/o M2->Gi_o Agonist AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP cAMP AC->cAMP Decreases

Caption: Simplified signaling pathways for M1/M3 and M2 muscarinic receptors.

In Vivo Evaluation: Assessing Therapeutic Potential and Side Effect Profile

Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy and potential side effects. The choice of animal model will depend on the intended therapeutic indication.

Models of Chronic Obstructive Pulmonary Disease (COPD)

In rodent models, bronchoconstriction can be induced by a muscarinic agonist such as methacholine. The ability of a test antagonist to prevent or reverse this bronchoconstriction is a key measure of its potential efficacy in COPD.

Protocol: Methacholine-Induced Bronchoconstriction in Guinea Pigs

  • Animal Preparation:

    • Anesthetize guinea pigs and cannulate the trachea for mechanical ventilation.

    • Measure airway resistance and compliance using a whole-body plethysmograph or forced oscillation technique.

  • Compound Administration:

    • Administer the 3-azabicyclo[3.1.0]hexane derivative via the desired route (e.g., intratracheal instillation, inhalation, or intravenous injection).

  • Methacholine Challenge:

    • After a set pre-treatment time, challenge the animals with an aerosolized or intravenous dose of methacholine to induce bronchoconstriction.

  • Data Collection and Analysis:

    • Continuously monitor airway resistance and compliance.

    • Calculate the percentage of inhibition of the methacholine-induced increase in airway resistance.

    • Construct dose-response curves to determine the ED50 (the dose required to produce 50% of the maximal effect).

Models of Overactive Bladder (OAB)

In vivo models of OAB often involve measuring bladder function in conscious, freely moving rats or guinea pigs. Cystometry is the standard technique used to assess bladder capacity, voiding frequency, and non-voiding contractions.

Protocol: Cystometry in Conscious Rats

  • Surgical Preparation:

    • Implant a catheter into the bladder dome of anesthetized rats.

    • Allow the animals to recover from surgery.

  • Cystometric Evaluation:

    • Place the conscious rats in metabolic cages.

    • Infuse saline into the bladder through the catheter at a constant rate.

    • Record intravesical pressure and voided volume.

  • Compound Administration:

    • Administer the test antagonist (e.g., orally or intravenously).

  • Data Analysis:

    • Analyze the cystometric parameters before and after drug administration, including bladder capacity, voiding interval, and the frequency and amplitude of non-voiding contractions.

    • A successful antagonist will increase bladder capacity and reduce the frequency of voiding and non-voiding contractions.

Assessment of Side Effects

A critical aspect of preclinical development is the evaluation of potential side effects. For muscarinic antagonists, common side effects include dry mouth (due to M3 receptor blockade in salivary glands) and tachycardia (due to M2 receptor blockade in the heart).

  • Sialorrhea Model: Salivation can be induced in rodents by the muscarinic agonist pilocarpine. The ability of a test antagonist to inhibit this induced salivation provides a measure of its potential to cause dry mouth.

  • Cardiovascular Monitoring: Heart rate and blood pressure should be monitored in conscious or anesthetized animals following administration of the test compound to assess any potential cardiovascular liabilities.

Conclusion: A Pathway to Novel Therapeutics

The 3-azabicyclo[3.1.0]hexane scaffold represents a valuable starting point for the design of novel and selective muscarinic receptor antagonists. A systematic and rigorous approach to their pharmacological characterization, encompassing both in vitro and in vivo methodologies, is essential for identifying promising clinical candidates. By carefully evaluating the structure-activity relationships, receptor binding affinities, functional potencies, and in vivo efficacy and side effect profiles, researchers can advance the development of this important class of compounds for the treatment of a range of debilitating diseases.

References

  • Cohen, V. I., Gibson, R. E., & Reba, R. C. (1987). Synthesis and structure-activity relationships of new muscarinic antagonists. Journal of Pharmaceutical Sciences, 76(10), 848–850. [Link]

  • Im, W. B., Lee, J. H., Lee, J. Y., Kim, Y. S., Kim, K. H., & Kim, D. J. (2009). Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists. Journal of Medicinal Chemistry, 52(16), 5241–5252. [Link]

  • Doods, H. N., Entzeroth, M., & Ziegler, A. (1989). Structure-activity relationships and pharmacological profile of selective tricyclic antimuscarinics. Trends in Pharmacological Sciences, 10, 50–54. [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. [Link]

  • Broadley, K. J. (2010). Muscarinic receptor agonists and antagonists. Molecules, 15(3), 1429–1469. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry, 29(48), e202301017. [Link]

  • Ibragimov, A. G., Dokichev, V. A., & Tomilov, Y. V. (2020). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 16, 283–293. [Link]

  • Hartmann, R. W., & Ponte, M. (1994). Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- And -[3.1.1]heptane-2,4- Diones. Journal of Medicinal Chemistry, 37(9), 1275–1281. [Link]

  • Patent US 7,560,479 B2. (2009). 3,6-Disubstituted azabicyclo hexane derivatives as muscarinic receptor antagonists.
  • Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., ... & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]

  • Nirogi, R., Shinde, A., Mohammed, A. R., Benade, V., Reballi, A., & Jayarajan, P. (2022). Discovery and Development of 3-(6-Chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane Hydrochloride (SUVN-911): A Novel, Potent, Selective, and Orally Active Neuronal Nicotinic Acetylcholine α4β2 Receptor Antagonist for the Treatment of Depression. ACS Chemical Neuroscience, 13(15), 2336–2348. [Link]

  • BindingDB. (n.d.). BindingDB Search Results. [Link]

  • Titova, A. A., Tsymbal, A. V., Bushmeleva, A. D., Khrizanforova, V. V., Khrizanforov, M. N., Kutyashev, I. B., ... & Budnikova, Y. H. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10793. [Link]

  • Wang, R., Han, J., He, W., Zhang, Y., & Yang, L. (2008). Pharmacological characterization of 3-azabicyclo[7][8][10]octane-1-yl-l-leucyl-d-tryptophanyl-d-4-Cl-phenylalanine: A novel ET(A) receptor-selective antagonist. Pulmonary Pharmacology & Therapeutics, 21(5), 780–787. [Link]

  • Eltze, M. (2004). Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle. British Journal of Pharmacology, 141(7), 1165–1176. [Link]

  • PlainSite. (n.d.). 3,6-disubstituted Azabicyclo [3.1.0] Hexane Derivatives Useful As Muscarinic Receptor Antagonists Document : Prosecution - SRFW. [Link]

  • PlainSite. (n.d.). 3,6-disubstituted Azabicyclo [3.1.0] Hexane Derivatives Useful As Muscarinic Receptor Antagonists Document : Prosecution - M903. [Link]

  • PlainSite. (n.d.). 3,6-disubstituted Azabicyclo [3.1.0] Hexane Derivatives Useful As Muscarinic Receptor Antagonists Document : Prosecution - 1449. [Link]

  • Patent US 9,133,159 B2. (2015). 1-heteroaryl-3-azabicyclo[3.1.
  • Micheli, F., Bonanomi, G., Andreotti, D., Di Fabio, R., Donati, D., G-Toth, E., ... & Zonzini, L. (2010). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D-3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(4), 1746–1759. [Link]

  • Calzetta, L., Pistocchini, E., Ritondo, B. L., Cavalli, F., Camardelli, F., & Rogliani, P. (2022). Muscarinic receptor antagonists and airway inflammation: A systematic review on pharmacological models. Heliyon, 8(6), e09723. [Link]

Sources

Synthesis of Spirocyclic Derivatives of 3-Azabicyclo[3.1.0]hexane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. This valuable class of compounds holds significant promise in medicinal chemistry, and this document offers in-depth technical insights, field-proven experimental methodologies, and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, three-dimensional structure that has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] Its unique conformational constraints allow for precise spatial orientation of substituents, making it an attractive framework for the design of potent and selective therapeutic agents. When this bicyclic system is incorporated into a spirocyclic architecture, it introduces an additional level of structural complexity and novelty, opening up new avenues for exploring chemical space in drug discovery.

Spiro compounds, characterized by two rings sharing a single common atom, are increasingly recognized for their potential to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, while offering novel intellectual property. The fusion of the 3-azabicyclo[3.1.0]hexane core with other ring systems in a spirocyclic manner has led to the discovery of compounds with a range of biological activities, including potential antitumor agents.[3][4][5]

This guide will focus on the prevalent and efficient synthetic strategies for constructing these intricate molecular architectures, with a primary emphasis on the diastereoselective [3+2] cycloaddition of azomethine ylides with cyclopropenes. Furthermore, alternative methodologies will be explored to provide a comprehensive overview for the modern synthetic chemist.

Core Synthetic Strategy: [3+2] Cycloaddition of Azomethine Ylides and Cyclopropenes

The most widely employed and versatile method for the synthesis of spirocyclic 3-azabicyclo[3.1.0]hexane derivatives is the [3+2] cycloaddition reaction between an azomethine ylide and a cyclopropene dipolarophile.[1][2] This reaction is highly efficient and often proceeds with a high degree of stereocontrol, allowing for the construction of complex polycyclic systems in a single step.

Mechanistic Insights

The reaction proceeds through a concerted, asynchronous [3+2] cycloaddition pathway. The key steps are:

  • In Situ Generation of the Azomethine Ylide: The azomethine ylide, a reactive 1,3-dipole, is typically generated in situ from the condensation of a carbonyl compound (e.g., isatin) and an α-amino acid. The decarboxylation of the resulting iminium ion intermediate furnishes the azomethine ylide.

  • Cycloaddition: The generated azomethine ylide then undergoes a cycloaddition reaction with the cyclopropene. The high ring strain of the cyclopropene makes it a reactive dipolarophile.

  • Diastereoselectivity: The stereochemical outcome of the reaction is often highly predictable. The diastereoselectivity is primarily controlled by the steric interactions between the substituents on the azomethine ylide and the cyclopropene in the transition state. The cycloaddition generally occurs from the less hindered face of both the dipole and the dipolarophile.

G cluster_ylide Azomethine Ylide Generation cluster_cycloaddition Diastereoselective [3+2] Cycloaddition Isatin Isatin Intermediate Iminium Intermediate Isatin->Intermediate + AminoAcid α-Amino Acid AminoAcid->Intermediate Ylide Azomethine Ylide Intermediate->Ylide - CO2 TransitionState Transition State Ylide->TransitionState Cyclopropene Cyclopropene Cyclopropene->TransitionState SpiroProduct Spirocyclic Product TransitionState->SpiroProduct

Figure 1: General workflow for the synthesis of spirocyclic 3-azabicyclo[3.1.0]hexane derivatives via [3+2] cycloaddition.

Application Note: Synthesis of Spiro[3-azabicyclo[3.1.0]hexane]oxindoles

A prominent application of this methodology is the one-pot, three-component synthesis of spiro[3-azabicyclo[3.1.0]hexane]oxindoles.[6] This reaction combines an isatin, an α-amino acid, and a cyclopropene to afford the desired spirocyclic product with high efficiency and diastereoselectivity.

Key Considerations for Optimization:

  • Solvent: Protic solvents like methanol are generally preferred as they facilitate the formation of the azomethine ylide.

  • Temperature: Refluxing conditions are typically employed to drive the reaction to completion.

  • Stoichiometry: A slight excess of the α-amino acid is often used to ensure complete consumption of the isatin.

  • Substrate Scope: The reaction is tolerant of a wide range of substituents on the isatin, α-amino acid, and cyclopropene, allowing for the generation of diverse libraries of spirocyclic compounds.

Table 1: Representative Examples of Three-Component Synthesis of Spiro[3-azabicyclo[3.1.0]hexane]oxindoles

EntryIsatin (R¹)α-Amino Acid (R²)Cyclopropene (R³)ProductYield (%)drReference
1HGlycine1,2,3-TriphenylSpiro-oxindole85>20:1[7]
25-BrL-Phenylalanine1,2-DiphenylSpiro-oxindole78>20:1[7]
35-ClL-Leucine1,2-Diphenyl-3-methylSpiro-oxindole8110:1[7]
4HSarcosine1,2,3-TriphenylSpiro-oxindole76>20:1[4]
Detailed Protocol: Three-Component Synthesis of a Spiro[3-azabicyclo[3.1.0]hexane]oxindole Derivative

This protocol provides a step-by-step procedure for a representative one-pot synthesis.

Materials:

  • Isatin (1.0 mmol, 1.0 equiv)

  • α-Amino acid (e.g., L-phenylalanine) (1.2 mmol, 1.2 equiv)

  • Cyclopropene (e.g., 1,2-diphenylcyclopropene) (1.0 mmol, 1.0 equiv)

  • Methanol (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isatin (1.0 mmol), the α-amino acid (1.2 mmol), and the cyclopropene (1.0 mmol).

  • Solvent Addition: Add methanol (15 mL) to the flask.

  • Reaction: Stir the mixture at reflux temperature. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis. Alternatively, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be employed for purification.[1][2]

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its structure and purity.

Safety Precautions:

  • Isatin: May cause skin and eye irritation.[8][9][10] Handle with gloves and safety glasses. Avoid dust inhalation.

  • Cyclopropenes: Can be flammable and should be handled with care.[11][12] Store in a cool, well-ventilated area.

  • Azomethine Ylides: Are reactive intermediates and are generated in situ.[13][14][15] The reaction should be carried out in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

Alternative Synthetic Methodologies

While the [3+2] cycloaddition is a powerful tool, other synthetic strategies have been developed for the construction of spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.

Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides

This method provides access to conformationally restricted aza[3.1.0]bicycles through a base-promoted intramolecular addition of an alkene onto a carboxamide.[16][17][18]

G StartMat Vinyl Cyclopropanecarboxamide Intermediate Anionic Intermediate StartMat->Intermediate Base Base (e.g., tBuOK) Base->Intermediate Deprotonation Product Spiro-3-azabicyclo[3.1.0]hexanone Intermediate->Product Intramolecular Cyclization

Figure 2: Base-promoted intramolecular synthesis of spiro-3-azabicyclo[3.1.0]hexanones.

Protocol Outline:

  • A solution of the vinyl cyclopropanecarboxamide in a suitable solvent (e.g., DMF) is treated with a strong base (e.g., potassium tert-butoxide).[16]

  • The reaction is typically heated to facilitate the intramolecular cyclization.

  • Work-up involves quenching the reaction, extraction, and purification by chromatography.

Gold-Catalyzed Synthesis of 3-Azabicyclo[3.1.0]hexan-2-ones

Gold catalysts have emerged as powerful tools for the synthesis of complex heterocyclic systems. In this context, gold-catalyzed oxidative cyclopropanation of N-allylynamides offers a route to 3-azabicyclo[3.1.0]hexan-2-one derivatives.[19][20] More recently, a gold-catalyzed nitrene transfer from benzofuroxans to N-allylynamides has been developed to synthesize 3-azabicyclo[3.1.0]hexan-2-imines.[21][22]

G StartMat N-Allylynamide Intermediate Gold Carbene/Nitrene Intermediate StartMat->Intermediate Catalyst Gold Catalyst Catalyst->Intermediate Oxidant Oxidant/Nitrene Source Oxidant->Intermediate Product Spiro-3-azabicyclo[3.1.0]hexan-2-one/imine Intermediate->Product Intramolecular Cyclopropanation

Figure 3: Gold-catalyzed synthesis of spiro-3-azabicyclo[3.1.0]hexane derivatives.

Protocol Outline:

  • The N-allylynamide substrate is dissolved in a suitable solvent (e.g., chlorobenzene).

  • A gold catalyst (e.g., Ph₃PAuNTf₂) and a nitrene source (e.g., benzofuroxan) are added.[21]

  • The reaction is heated to the specified temperature and monitored for completion.

  • Purification is typically achieved through column chromatography.

Data Presentation and Characterization

Thorough characterization of the synthesized spirocyclic derivatives is essential to confirm their structure and purity.

Table 2: Typical Characterization Data

TechniqueExpected Observations
¹H NMR Diagnostic signals for the cyclopropane protons (typically in the upfield region), and distinct signals for the protons of the bicyclic core and the spiro-fused ring system. Diastereomeric ratios can be determined from the integration of characteristic signals.
¹³C NMR Characteristic signals for the spiro-carbon and the carbons of the cyclopropane ring.
HRMS Accurate mass measurement to confirm the elemental composition of the synthesized molecule.
X-ray Crystallography Unambiguous determination of the solid-state structure and relative stereochemistry of the spirocyclic product.

Conclusion and Future Outlook

The synthesis of spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane represents a vibrant and rapidly evolving area of research. The [3+2] cycloaddition of azomethine ylides with cyclopropenes stands out as a particularly robust and versatile methodology, enabling the efficient construction of a wide array of complex and medicinally relevant molecules. The continued development of novel synthetic strategies, including the use of transition metal catalysis, will undoubtedly expand the accessible chemical space and pave the way for the discovery of new therapeutic agents based on this privileged scaffold. This guide provides a solid foundation for researchers to explore and contribute to this exciting field.

References

  • Li, J., Zhang, Z., Chen, L., Li, M., Zhang, X., & Zhang, G. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Isatin. Retrieved from [Link]

  • Sisco, R. M. (n.d.). Material Safety Data Sheet Isatin 98% AR.
  • Carl ROTH. (n.d.). Safety Data Sheet: Isatin. Retrieved from [Link]

  • Szabo-Scandic. (n.d.). Material Safety Data Sheet - Isatin. Retrieved from [Link]

  • Ye, L., He, W., & Zhang, L. (2013). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 15(10), 2374–2377. [Link]

  • Carreño, M. C., García-García, P., & Urbano, A. (2012). Switching Diastereoselectivity in Catalytic Enantioselective (3 + 2) Cycloadditions of Azomethine Ylides Promoted by Metal Salts. RUA - Repositorio Institucional de la Universidad de Alicante.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Cyclopropane. Retrieved from [Link]

  • Ye, L., He, W., & Zhang, L. (2013). Synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives via gold-catalyzed oxidative cyclopropanation of N-allylynamides. PubMed. [Link]

  • Carreira, E. M., & D'Amato, A. (2005). Enantio- and Diastereoselective [3+2] Cycloadditions of Azomethine Ylides with Ag(I)
  • Wang, J., & Li, H. (2018). Catalyst-Controlled Chemodivergent [3+3] and [3+2] Formal Cycloadditions of Azomethine Ylides with Diphenylcyclopropenone. Semantic Scholar.
  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769–780. [Link]

  • Air Liquide. (2020).
  • Shcherbakov, S. V., Zdvizhkov, A. V., Novikov, R. A., Nelyubina, Y. V., & Tomilov, Y. V. (2021). Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes. The Journal of Organic Chemistry, 86(18), 12558–12570. [Link]

  • Pérez-Gálan, P., & Echavarren, A. M. (2020).
  • Sigma-Aldrich. (2025).
  • ResearchGate. (n.d.). General aspects of diasteroselectivity in [3+2] azomethine ylide cycloadditions.
  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. PMC. [Link]

  • Kornev, A. A., et al. (2022). Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2H)-one and aceanthrylen-1(2H)-one fragments. Sciforum.
  • Shcherbakov, S. V., et al. (2021). Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N‑Allylynamides: Synthesis of 3‑Azabicyclo[3.1.0]hexanes. ACS Publications. [Link]

  • Kornev, A. A., et al. (2021). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PMC. [Link]

  • Kornev, A. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Wang, H. (n.d.). [3+2] Cycloaddition of Azomethine Ylides. Thieme Chemistry.
  • Fisher Scientific. (2012).
  • Filatov, A. S., et al. (2017). Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 82(2), 959–975. [Link]

  • Li, J., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles.
  • Li, J., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. PubMed. [Link]

  • Li, J., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. OUCI.
  • Thermo Fisher Scientific. (2025).
  • Wikipedia. (n.d.). Azomethine ylide.
  • Eberbach, W. (n.d.). Product Class 11: Azomethine Ylides.
  • Li, J., et al. (2023). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. RSC Publishing.
  • Alajarin, M., et al. (2021).

Sources

Application Notes & Protocols: Evaluating 3-Azabicyclo[3.1.0]hexanes as Potent Inhibitors of NF-κB Inducing Kinase (NIK)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

NF-κB Inducing Kinase (NIK), a central regulator of the non-canonical NF-κB signaling pathway, has emerged as a compelling therapeutic target for a range of pathologies, including autoimmune disorders and B-cell malignancies.[1][2][3] Dysregulation and subsequent overactivation of NIK are implicated in the pathogenesis of these diseases.[2][4] This guide provides a comprehensive overview and detailed protocols for the synthesis and pharmacological evaluation of 3-azabicyclo[3.1.0]hexane derivatives, a promising class of small molecule NIK inhibitors. We will delve into the rationale behind the experimental design, from initial synthesis to robust biochemical and cell-based validation, providing a self-contained framework for researchers aiming to explore this chemical scaffold for NIK-targeted drug discovery.

The Scientific Rationale: Targeting the NIK Signaling Axis

The Nuclear Factor-kappa B (NF-κB) family of transcription factors orchestrates a vast array of cellular processes, including inflammation, immunity, and cell survival.[5] While the canonical NF-κB pathway is rapidly activated by a broad range of stimuli, the non-canonical pathway is a more specialized signaling cascade, critically dependent on the serine/threonine kinase NIK (also known as MAP3K14).[1][6]

Under basal conditions, NIK protein levels are kept constitutively low through proteasomal degradation mediated by a TRAF3-containing E3 ubiquitin ligase complex.[7][8] Activation by a specific subset of TNF receptor superfamily members—such as the BAFF receptor (BAFF-R) or lymphotoxin β receptor (LTβR)—leads to the degradation of TRAF3, resulting in the stabilization and accumulation of NIK.[5][6][8] Active NIK then phosphorylates and activates IκB Kinase α (IKKα), which in turn phosphorylates the p100 subunit of the p100/RelB NF-κB complex.[6][9] This phosphorylation event triggers the ubiquitination and partial processing of p100 to its mature p52 form, which then dimerizes with RelB. The resulting p52/RelB heterodimer translocates to the nucleus to regulate the transcription of target genes.[1][2][7]

The 3-azabicyclo[3.1.0]hexane scaffold has been identified as a valuable framework for developing potent and selective NIK inhibitors, offering a rigid three-dimensional structure that can be precisely decorated to optimize interactions within the NIK active site.[2][10][11] The protocols outlined herein provide the means to synthesize and validate the inhibitory potential of novel derivatives based on this core.

NIK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BAFF-R, LTβR, etc. TRAF3_complex TRAF3/TRAF2/cIAP Complex Receptor->TRAF3_complex TRAF3 Degradation Ligand Ligand (BAFF, LTα1β2) Ligand->Receptor Binding NIK NIK TRAF3_complex->NIK Inhibition (Basal State) IKKa IKKα (dimer) NIK->IKKa Phosphorylates & Activates p100_RelB p100-RelB IKKa->p100_RelB Phosphorylates p100 Proteasome Proteasome p100_RelB->Proteasome Processing p52_RelB p52-RelB Proteasome->p52_RelB p52_RelB_nuc p52-RelB p52_RelB->p52_RelB_nuc Nuclear Translocation Inhibitor 3-Azabicyclo[3.1.0]hexane Inhibitor Inhibitor->NIK Inhibition DNA κB DNA sites p52_RelB_nuc->DNA Transcription Gene Transcription (e.g., chemokines, cytokines) DNA->Transcription

Figure 1: The Non-Canonical NF-κB Signaling Pathway and Point of Inhibition.

General Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

Multiple synthetic routes to the 3-azabicyclo[3.1.0]hexane scaffold have been reported.[12][13][14] A robust and widely applicable method involves the dirhodium(II)-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole with a diazoacetate.[15][16] This approach allows for stereoselective synthesis and is amenable to gram-scale production without requiring extensive chromatographic purification.[16]

Protocol 2.1: Synthesis of exo-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Principle: This protocol describes a two-step, one-pot procedure starting from N-Boc-2,5-dihydropyrrole. A rhodium-catalyzed cyclopropanation with ethyl diazoacetate forms a mixture of exo and endo esters, followed by a selective hydrolysis and base-catalyzed epimerization to yield the desired exo-acid with high diastereoselectivity.[16]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) or similar Rh(II) catalyst

  • Ethyl diazoacetate (EDA) in a suitable solvent (e.g., toluene)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Cyclopropanation: a. To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in anhydrous DCM (to make a ~0.5 M solution) under an inert atmosphere, add the dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.01 mol%). b. Heat the mixture to reflux (approx. 40°C). c. Add a solution of ethyl diazoacetate (1.1 eq) in toluene dropwise over 4-6 hours using a syringe pump. Causality Note: Slow addition is crucial to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions. d. After the addition is complete, continue stirring at reflux for an additional 2 hours to ensure full consumption of the starting material. e. Cool the reaction mixture to room temperature. The crude product is a mixture of exo- and endo-3-(tert-butoxycarbonyl)-6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane.

  • Hydrolysis and Epimerization: a. To the crude reaction mixture from the previous step, add THF, MeOH, and an aqueous solution of LiOH (2.5 eq). b. Stir the resulting biphasic mixture vigorously at room temperature for 12-16 hours. Causality Note: LiOH hydrolyzes the ester. The resulting basic conditions also promote the epimerization of the less stable endo isomer to the thermodynamically more stable exo-carboxylate. c. After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the organic solvents. d. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove non-polar impurities. e. Acidify the aqueous layer to pH ~2-3 by the slow addition of 1 M HCl. A white precipitate should form. f. Extract the acidified aqueous layer with ethyl acetate (3x). g. Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the title compound as a white solid.

Pharmacological Evaluation Workflow

The evaluation of novel 3-azabicyclo[3.1.0]hexane derivatives follows a logical progression from direct enzyme inhibition to cellular activity and mechanism validation.

Experimental_Workflow synthesis Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives biochem_assay Biochemical Assay: In Vitro NIK Kinase Assay (e.g., ADP-Glo™) synthesis->biochem_assay cell_assay Cell-Based Assay: NF-κB Luciferase Reporter Assay biochem_assay->cell_assay Active Compounds Advance moa_assay Mechanism of Action: Western Blot for p100/p52 Processing cell_assay->moa_assay Cell-Active Compounds Advance data_analysis Data Analysis: IC50 Determination & SAR Studies moa_assay->data_analysis

Figure 2: Standard Workflow for the Evaluation of NIK Inhibitors.

Protocol 3.1: In Vitro NIK Kinase Assay (ADP-Glo™ Format)

Principle: This luminescent kinase assay quantifies the amount of ADP produced during the kinase reaction.[17][18] Recombinant NIK enzyme phosphorylates a substrate, converting ATP to ADP. After the kinase reaction, remaining ATP is depleted. Subsequently, the ADP is converted back into ATP, which is used by luciferase to generate a light signal that is directly proportional to NIK activity.[19] Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal.

Materials:

  • Recombinant human NIK enzyme (Sino Biological, Cat# M22-11G or similar)[18]

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)[18]

  • Myelin Basic Protein (MBP) or other suitable NIK substrate

  • ATP, DTT, MgCl₂, BSA

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[19]

  • Test compounds (3-azabicyclo[3.1.0]hexanes) dissolved in DMSO

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: a. Prepare serial dilutions of the test compounds in DMSO. b. Transfer a small volume (e.g., 1 µL) of the diluted compounds, a positive control inhibitor (e.g., B022), and a DMSO vehicle control to the wells of a 384-well plate.[20]

  • Kinase Reaction: a. Prepare a 2X NIK enzyme solution in Kinase Buffer. b. Prepare a 2X Substrate/ATP mix (e.g., MBP and ATP) in Kinase Buffer. Optimization Note: The concentration of ATP should be at or near its Km for NIK to ensure sensitive detection of competitive inhibitors. c. Add 2 µL of the 2X NIK enzyme solution to each well and briefly centrifuge the plate. d. To initiate the reaction, add 2 µL of the 2X Substrate/ATP mix to each well. The final reaction volume is 5 µL. e. Incubate the plate at room temperature for 40-60 minutes.[18]

  • Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature. c. Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to stabilize the luminescent signal. e. Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3.2: Cell-Based NF-κB Reporter Assay

Principle: This assay measures the ability of a compound to inhibit NIK-driven transcription in a cellular environment. A cell line (e.g., HEK293T) is engineered to express a reporter gene, such as firefly luciferase, under the control of a promoter containing NF-κB binding sites. Overexpression of NIK in these cells will activate the non-canonical pathway, leading to luciferase expression. An effective inhibitor will prevent this, resulting in a dose-dependent decrease in the luciferase signal.[2][21]

Materials:

  • HEK293T cells or a similar easily transfectable cell line

  • Plasmids: pCMV-NIK (for NIK expression), pNF-κB-Luc (firefly luciferase reporter), pRL-TK (Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Test compounds dissolved in DMSO

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Transfection: a. Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection. b. Co-transfect the cells with the pCMV-NIK, pNF-κB-Luc, and pRL-TK plasmids according to the manufacturer's protocol for the transfection reagent. Causality Note: The Renilla luciferase plasmid is co-transfected as an internal control to normalize for variations in cell number and transfection efficiency.

  • Compound Treatment: a. Approximately 6 hours post-transfection, remove the transfection media. b. Add fresh complete media containing serial dilutions of the test compounds or DMSO vehicle control. c. Incubate the cells for an additional 18-24 hours.

  • Lysis and Luminescence Reading: a. Wash the cells once with PBS. b. Lyse the cells by adding Passive Lysis Buffer and incubate according to the manufacturer's protocol. c. Transfer the cell lysate to a white, opaque 96-well plate. d. Read the firefly luminescence, then add the Stop & Glo® Reagent and read the Renilla luminescence using a luminometer.

Data Analysis:

  • For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence.

  • Normalize these ratios to the DMSO-treated control wells (representing 100% NIK activity).

  • Plot the normalized reporter activity against the logarithm of compound concentration and fit the curve to determine the cellular IC₅₀ value.

Data Presentation & Interpretation

Quantitative data from the assays should be summarized in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.

Compound IDStructure ModificationNIK Kinase IC₅₀ (nM)[19]NF-κB Reporter IC₅₀ (nM)[21]
Parent-01 R = H150.2850.5
Analog-02 R = 4-Fluorophenyl12.595.3
Analog-03 R = 3-Pyridyl8.460.1
B022 (Reference Compound)4.235.7

Table 1: Example data summary for a series of hypothetical 3-azabicyclo[3.1.0]hexane NIK inhibitors. This format allows for easy comparison of biochemical potency (NIK Kinase IC₅₀) and cellular activity (NF-κB Reporter IC₅₀).

Interpretation: A desirable compound profile includes potent inhibition in the biochemical assay, which translates to strong activity in the cell-based reporter assay. A large drop-off between biochemical and cellular potency may indicate issues with cell permeability, metabolic instability, or off-target effects. Further validation, such as a Western blot to directly observe the inhibition of p100 processing to p52 upon compound treatment, would confirm the on-target mechanism of action in cells.[2][22]

References

  • Targeting NF-κB-Inducing Kinase (NIK) in Immunity, Inflammation, and Cancer. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • NF-κB inducing kinase: a key regulator in the immune system and in cancer. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Novel Synthesis of 3-Azabicyclo[3.1.0]hexanes by Unusual Palladium(0)-Catalyzed Cyclopropanation of Allenenes. (n.d.). Organic Letters - ACS Publications. Retrieved January 17, 2026, from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • NIK Datasheet. (n.d.). Sino Biological. Retrieved January 17, 2026, from [Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Control of canonical NF-κB activation through the NIK–IKK complex pathway. (n.d.). PNAS. Retrieved January 17, 2026, from [Link]

  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024). Organic Letters - ACS Publications. Retrieved January 17, 2026, from [Link]

  • Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]

  • Non-canonical NF-κB signaling pathway. (n.d.). PMC - PubMed Central - NIH. Retrieved January 17, 2026, from [Link]

  • NF-κB signaling pathway. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Druggable Target Potential of NF-κB-Inducing Kinase (NIK) in Cancer. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • The Therapeutic Potential of Targeting NIK in B Cell Malignancies. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel NIK Inhibitor with Anti-Inflammatory and Hepatoprotective Effects for Sepsis Treatment. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 17, 2026, from [Link]

  • A Kinase Assay for Measuring the Activity of the NIK-IKK1 Complex Induced via the Noncanonical NF-κB Pathway. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]

  • NIK/MAP3K14 Kinase Assay Service. (n.d.). Reaction Biology. Retrieved January 17, 2026, from [Link]

  • The Therapeutic Potential of Targeting NIK in B Cell Malignancies. (2022). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

  • PYRROLIDINONE DERIVATIVES AS INHIBITORS OF NF-κB INDUCING KINASE. (n.d.). Google Patents.
  • A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Nf қb inducing kinase inhibitors and methods thereof. (n.d.). Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and frequently asked questions (FAQs) to improve the yield and purity of this valuable bicyclic scaffold.

The 3-azabicyclo[3.1.0]hexane core is a conformationally constrained isostere for the piperidine motif, making it a significant building block in medicinal chemistry and drug discovery.[1][2] Achieving a high-yielding and reproducible synthesis is crucial for advancing research and development efforts. This guide is structured to address common challenges encountered during the synthesis, drawing upon established methodologies and providing practical, field-proven advice.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and well-established routes for the synthesis of this compound:

  • Route A: Condensation of cis-1,2-cyclopropanedicarboxylic anhydride with benzylamine. This is a direct and often high-yielding method that involves heating the two starting materials, typically at elevated temperatures (150-200°C), to form the imide ring with concomitant removal of water.[3]

  • Route B: Cyclopropanation of N-benzylmaleimide. This approach involves the reaction of N-benzylmaleimide with a cyclopropanating agent. A common method is the reaction with a diazo compound, such as ethyl diazoacetate, often catalyzed by a transition metal like rhodium(II) acetate. Another variation involves photochemical decomposition of in-situ generated pyrazolines.[1][2][4]

Q2: My yield is consistently low. What are the first parameters I should investigate?

For low yields, begin by assessing the following:

  • Purity of Starting Materials: Ensure the cis-1,2-cyclopropanedicarboxylic anhydride or N-benzylmaleimide and benzylamine are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: For the condensation reaction, ensure the temperature is high enough to drive off water. For cyclopropanation, the choice of catalyst, solvent, and temperature are critical and may require optimization.[5][6][7]

  • Moisture Control: For many organic reactions, and particularly for those involving reactive intermediates, ensuring anhydrous conditions is crucial. Use oven-dried glassware and dry solvents.[5]

Q3: I am observing significant side product formation. What are the likely impurities?

Common side products can include:

  • Incomplete cyclization products: In the condensation reaction, amic acid intermediates may persist if the reaction is not driven to completion.

  • Polymerization: For the cyclopropanation of N-benzylmaleimide, side reactions of the diazo compound, such as dimerization, can occur if it is added too quickly.[5]

  • Isomers: In some cyclopropanation reactions, a mixture of endo and exo isomers may be formed.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions.

Issue 1: Low or No Product Formation
Potential Cause Explanation Recommended Solution
Inefficient Water Removal (Route A) The condensation reaction between the anhydride and amine is an equilibrium process. Inefficient removal of the water byproduct will prevent the reaction from going to completion.- Use a Dean-Stark apparatus to azeotropically remove water during the reaction.- Increase the reaction temperature to ensure water is distilled off.[3]- Perform the reaction under a vacuum to facilitate water removal.
Inactive Catalyst (Route B) The rhodium or palladium catalyst used in cyclopropanation can be sensitive to air and moisture, leading to deactivation.- Ensure the catalyst is fresh and from a reliable source.[5]- Store the catalyst under an inert atmosphere.- Consider catalyst activation procedures if applicable.
Decomposition of Diazo Compound (Route B) Diazo compounds can be unstable, especially in the presence of acidic impurities or at elevated temperatures, leading to nitrogen evolution without cyclopropanation.[5]- Use a syringe pump for slow and controlled addition of the diazo compound to the reaction mixture.[5]- Maintain the recommended reaction temperature; for many rhodium-catalyzed reactions, room temperature is suitable.[5]- Ensure the diazo compound is pure and freshly prepared if possible.
Insufficient Reaction Time or Temperature The reaction may simply be too slow under the current conditions.- Monitor the reaction progress using TLC or LC-MS.- Incrementally increase the reaction time or temperature and observe the effect on conversion.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Explanation Recommended Solution
Formation of Amic Acid Intermediate (Route A) Incomplete ring closure leads to the formation of the amic acid intermediate, which will be present as an impurity.- Increase the reaction temperature and/or time to favor the formation of the imide.- Use a dehydrating agent in conjunction with the reaction.
Isomer Formation (Route B) The cyclopropanation reaction can sometimes lead to a mixture of diastereomers (endo/exo).- The choice of catalyst and ligands can influence the stereoselectivity. Experiment with different catalytic systems.[8]- The stereochemistry of the starting alkene is generally retained in the cyclopropane product.[8]
Byproducts from N-Alkylation If synthesizing N-benzylmaleimide as a precursor, side reactions during the N-alkylation of maleimide can introduce impurities.- Optimize the N-alkylation conditions, including the choice of base and solvent. Weaker bases like potassium carbonate are often sufficient.[9][10]- Use phase-transfer catalysts to improve the efficiency of N-alkylation under solvent-free or biphasic conditions.[10]

Experimental Protocols

Protocol 1: Synthesis via Condensation (Route A)

This protocol is adapted from established literature procedures.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation head, combine cis-1,2-cyclopropanedicarboxylic anhydride (1.0 eq) and benzylamine (1.0 eq).

  • Heating: Heat the reaction mixture to 180°C for 2 hours. Water will distill off during the reaction.

  • Workup: After cooling, the crude product can be recrystallized from a suitable solvent, such as isopropyl alcohol, to yield pure this compound.[3]

Protocol 2: Synthesis via Cyclopropanation (Route B)

This is a general procedure for rhodium-catalyzed cyclopropanation.[5]

  • Reaction Setup: To a solution of N-benzylmaleimide (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add the rhodium(II) acetate catalyst (e.g., 1 mol%).

  • Addition of Diazo Compound: Slowly add a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1 eq) in the same solvent to the reaction mixture at room temperature over several hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizing the Synthesis

Reaction Scheme

Synthesis_Routes cluster_route_a Route A: Condensation cluster_route_b Route B: Cyclopropanation Anhydride cis-1,2-Cyclopropanedicarboxylic Anhydride Product_A This compound Anhydride->Product_A + Benzylamine Δ, -H₂O Benzylamine Benzylamine Maleimide N-Benzylmaleimide Product_B This compound Maleimide->Product_B + Diazo Compound [Rh₂(OAc)₄] Diazo Diazo Compound

Caption: Key synthetic routes to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Verify Purity of Starting Materials Start->Check_Purity Review_Conditions Review Reaction Conditions Start->Review_Conditions Moisture_Control Ensure Anhydrous Conditions Start->Moisture_Control Optimize Systematic Optimization Check_Purity->Optimize Review_Conditions->Optimize Moisture_Control->Optimize Temp Adjust Temperature Optimize->Temp Temperature Sensitive? Time Adjust Reaction Time Optimize->Time Incomplete Conversion? Catalyst Screen Catalysts/ Reagents Optimize->Catalyst Catalyst Deactivation? Solvent Screen Solvents Optimize->Solvent Solubility/ Reactivity? Success Improved Yield/ Purity Temp->Success Time->Success Catalyst->Success Solvent->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry, 16(8), 1245-1249. Retrieved from [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641-1686. Retrieved from [Link]

  • Reaction condition optimization for cyclopropanation. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. (n.d.). ResearchGate. Retrieved from [Link]

  • An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts, a key raw material for hcv inhibitor. (2012). Google Patents.
  • Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. (1979). Google Patents.
  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. (2010). ResearchGate. Retrieved from [Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. (2018). SciSpace. Retrieved from [Link]

  • N-alkylation of amides and imides. (1966). Google Patents.
  • Mechanochemical N-alkylation of imides. (2015). OUCI. Retrieved from [Link]

  • Problematic N-Alkylation. (2022). Reddit. Retrieved from [Link]

  • Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. (1993). PubMed. Retrieved from [Link]

  • Substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. (2018). RSC Publishing. Retrieved from [Link]

  • A new method for the synthesis of ethyl (1α, 5α, 6α)-3-benzyl-3-azabicyclo[3.1.0.]hexane-2,4-dione-6-carboxylate: An intermediate for the trovafloxacin side chain. (2004). Indian Journal of Chemistry. Retrieved from [Link]

  • Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2018). MDPI. Retrieved from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Retrieved from [Link]

  • Naming Bicyclic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Naming Bicyclic Compounds - Fused, Bridged, and Spiro. (2014). Master Organic Chemistry. Retrieved from [Link]

  • How to Name Bicyclic Compounds in Organic Chemistry | IUPAC Names. (2023). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles and troubleshooting insights to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: The impurities in your reaction mixture will largely depend on the synthetic route employed.

  • From cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine: The primary impurities are likely to be unreacted starting materials. Given the exothermic nature of the initial reaction, side products from uncontrolled temperature are possible, though less common if the addition is performed carefully.[1] The reaction is typically driven to completion by heating, which minimizes residual starting materials.[1]

  • From N-benzylmaleimide: This route may present more complex impurity profiles. You can expect unreacted N-benzylmaleimide and the cyclopropanating agent. A significant challenge can be the formation of diastereomeric mixtures (exo and endo adducts), which may require specific strategies to separate or convert to the desired isomer.[2]

Q2: My crude product is an oil and won't solidify. What should I do?

A2: Oiling out during purification is a common issue. Here are several strategies to address this:

  • Trituration: Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then adding a poor solvent in which your product is insoluble but the impurities are soluble (e.g., hexane or petroleum ether) dropwise while stirring vigorously. This can often induce precipitation of the product.

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. Residual solvents can significantly lower the melting point of your product.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.

  • Purification: The oil may be a mixture of your product and significant impurities. Proceeding with column chromatography may be the most effective approach to isolate the pure compound, which should then solidify.

Q3: I performed a recrystallization, but my yield is very low. How can I improve it?

A3: Low recrystallization yield is often a balance between purity and recovery. Consider the following:

  • Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A patent for this compound suggests recrystallization from isopropyl alcohol.[1][3] If your yield is low, you may be using a solvent in which the compound is too soluble at low temperatures.

  • Cooling Rate: Rapid cooling can lead to the formation of small crystals that trap impurities and are easily lost during filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Concentration: You may have used too much solvent. After dissolving the crude product at an elevated temperature, you can try to carefully evaporate some of the solvent to reach the saturation point before cooling.

Purification Workflow & Troubleshooting

The purification of this compound from a reaction mixture can be approached systematically. Below is a detailed workflow, followed by a troubleshooting guide for common issues.

Experimental Protocol: Purification of this compound

This protocol assumes the synthesis is complete and the reaction solvent has been removed.

  • Initial Work-up:

    • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts or unreacted starting materials like cis-1,2-cyclopropanedicarboxylic acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purification Strategy Selection:

    • For relatively clean crude product (>80% purity): Proceed with recrystallization.

    • For complex mixtures or oily products: Purification by column chromatography is recommended.

  • Recrystallization Protocol:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot isopropyl alcohol to dissolve the solid completely.[1][3]

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • Place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold isopropyl alcohol.

    • Dry the crystals under vacuum. The expected melting point is 90-91°C.[1]

  • Column Chromatography Protocol:

    • Stationary Phase: Silica gel is a suitable choice.[2][4]

    • Mobile Phase (Eluent): A solvent system of ethyl acetate in heptane or hexane is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity.

    • Procedure:

      • Dry-load the crude material onto a small amount of silica gel for better separation.

      • Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

      • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Initial Work-up cluster_purify Purification cluster_analysis Analysis crude Crude Reaction Mixture dissolve Dissolve in DCM/EtOAc crude->dissolve wash Aqueous Wash (NaHCO3, Brine) dissolve->wash dry Dry & Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography Complex Mixture recrystallize Recrystallization (Isopropyl Alcohol) dry->recrystallize High Purity Crude pure_product Pure Product (m.p. 90-91°C) chromatography->pure_product recrystallize->pure_product

Caption: Purification workflow for this compound.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Persistent Impurity after Recrystallization The impurity has similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or solvent pair. Alternatively, purify the material by column chromatography before a final recrystallization.
Product Co-elutes with Impurity during Chromatography The polarity of the product and impurity are very similar.Optimize the mobile phase. Try a different solvent system (e.g., dichloromethane/methanol or toluene/acetone). Using a less polar solvent system and running the column slower can improve separation.
Streaking on TLC Plate The compound may be acidic or basic, or it may be interacting too strongly with the silica gel.Add a small amount of acetic acid (if the compound is basic) or triethylamine (if the compound is acidic) to the eluent.
Low Yield after Column Chromatography The product may be adsorbing irreversibly to the silica gel.Deactivate the silica gel by adding a small percentage of water before packing the column. Alternatively, consider using a different stationary phase like alumina.
Formation of Diastereomers (Exo/Endo) The reaction conditions may favor the formation of a mixture.These can often be separated by careful column chromatography.[2] Some literature reports methods to convert the mixture to the desired single isomer, for example, by using a base like DBU.

Key Purification Parameters

Parameter Recommendation Rationale/Reference
Recrystallization Solvent Isopropyl AlcoholDocumented to provide pure, crystalline product.[1][3]
Chromatography Stationary Phase Silica GelStandard choice for compounds of this polarity.[2][4]
Chromatography Mobile Phase Ethyl Acetate/Hexane GradientAllows for the elution of non-polar impurities first, followed by the product.
Expected Melting Point 90-91°CA key indicator of purity.[1]

References

  • Agrawal, K. C., et al. (2004). A New Method for the Synthesis of Ethyl (1α,5α,6α)-3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione-6-carboxylate: An Intermediate for the Trovafloxacin Side Chain. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 43(4), 873-875.
  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry, 16(8), 1245-1249. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Google Patents. (n.d.). United States Patent 4,183,857.
  • RSC Publishing. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable scaffold. Here, we address common challenges and frequently asked questions encountered during synthesis, providing in-depth explanations and practical solutions to help you troubleshoot your experiments and optimize your results.

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane core is a rigid, bicyclic amine that serves as a key structural motif in a wide array of biologically active compounds. Its conformational constraint and three-dimensional structure make it an attractive scaffold in medicinal chemistry for designing potent and selective ligands for various biological targets. Derivatives have shown promise as antagonists of morphine-induced antinociception, histone deacetylase inhibitors, and opioid receptor antagonists.[1] Given its importance, the efficient and clean synthesis of this scaffold is of paramount importance.

Common synthetic routes to this skeleton include the cyclopropanation of N-protected 2,5-dihydropyrroles or maleimides, 1,3-dipolar cycloadditions, and intramolecular cyclization reactions.[2][3] However, like any chemical synthesis, the path to the desired product can be fraught with challenges, including the formation of unwanted side products that can complicate purification and reduce yields. This guide will help you navigate these challenges.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.

Category 1: Cyclopropanation Reactions (e.g., from Maleimides or Dihydropyrroles)

These reactions, often catalyzed by transition metals like rhodium or palladium, typically involve the reaction of an alkene with a carbene precursor, such as a diazo compound or an N-tosylhydrazone.[4][5]

Question 1: My crude NMR spectrum is very complex. How can I confirm the presence of the 3-azabicyclo[3.1.0]hexane product and distinguish it from byproducts?

Answer: A complex crude NMR can be daunting, but there are some key signals to look for.

  • Characteristic Cyclopropane Signals: The protons on the cyclopropane ring are highly shielded and typically appear in the upfield region of the ¹H NMR spectrum, often between 0 and 1.5 ppm.[6] These signals are a strong indication of successful cyclopropanation.

  • Purification is Key: Before extensive NMR analysis, it is often best to attempt a purification of a small amount of the crude mixture by flash column chromatography. This will often simplify the spectrum and allow for a clearer identification of the major product.

  • 2D NMR Techniques: If the ¹H NMR of the purified product is still complex, 2D NMR experiments can be invaluable:

    • COSY (Correlation Spectroscopy): Helps to identify protons that are coupled to each other, allowing you to trace the spin systems within your molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is excellent for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can help to determine the stereochemistry (e.g., exo vs. endo) by identifying protons that are close in space.

Question 2: I'm observing a significant amount of a byproduct with a C=C double bond. What is it and how can I minimize it?

Answer: This is a classic side product in transition metal-catalyzed reactions with diazo compounds.

  • Cause: This byproduct is typically the result of the metal carbene intermediate reacting with another molecule of the diazo compound or dimerizing with itself.[6] This is more likely to occur at higher concentrations of the diazo compound.

  • Identification: These are typically alkene products with a molecular weight double that of the carbene unit.

  • Solutions:

    • Slow Addition: The most effective way to minimize this side reaction is to add the diazo compound slowly to the reaction mixture containing the alkene and the catalyst. This keeps the instantaneous concentration of the diazo compound and the resulting carbene low, favoring the reaction with the alkene.

    • Catalyst Choice: The choice of catalyst can also influence the rate of this side reaction. It may be necessary to screen different catalysts (e.g., different rhodium or copper catalysts) to find the optimal one for your specific substrate.

Question 3: My reaction is producing a mixture of exo and endo diastereomers. How can I improve the stereoselectivity?

Answer: Controlling the diastereoselectivity of the cyclopropanation is a common challenge. The exo and endo isomers refer to the stereochemistry of the substituent on the cyclopropane ring relative to the five-membered ring.

  • Catalyst and Ligand Choice: This is often the most critical factor. For metal-catalyzed reactions, the ligands on the metal center create a specific steric environment that can favor the formation of one diastereomer over the other.[6] For example, certain dirhodium(II) catalysts can be tuned to selectively produce either the exo or endo isomer.[5][7]

  • Substrate Control: The stereochemistry of the starting alkene is generally retained in concerted cyclopropanation reactions.[6] For certain substrates, directing groups can influence the facial selectivity of the cyclopropanation.

  • Solvent and Temperature: These parameters can also influence the diastereomeric ratio, although often to a lesser extent than the catalyst. It is advisable to screen different solvents and temperatures to optimize the selectivity for your desired isomer.

Question 4: My reaction is sluggish or stalls completely. What are the possible causes?

Answer: Several factors can lead to a stalled reaction.

  • Catalyst Inactivation: The catalyst may be decomposing or being poisoned by impurities in the starting materials or solvent. Ensure that your reagents and solvent are pure and dry.

  • Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to the decomposition of the carbene, diazo compound, or product.[6] Consult the literature for the optimal temperature range for your specific reaction.

  • Reagent Quality: Ensure that your diazo compound or other carbene precursor is fresh and has been stored correctly. Diazo compounds, in particular, can be unstable.

Category 2: 1,3-Dipolar Cycloaddition Reactions

This method often involves the reaction of an azomethine ylide with a dipolarophile, such as a cyclopropene, to construct the 3-azabicyclo[3.1.0]hexane skeleton.[1]

Question 5: My 1,3-dipolar cycloaddition is giving low yields. How can I optimize the reaction conditions?

Answer: Low yields in 1,3-dipolar cycloadditions can often be improved by systematic optimization of the reaction conditions.

  • Solvent Screening: The choice of solvent can have a significant impact on the reaction rate and yield. A screen of various aprotic solvents such as 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) is a good starting point.[1]

  • Temperature Optimization: The reaction temperature should be carefully controlled. In some cases, heating is required to achieve a reasonable reaction rate, while in others, lower temperatures may be necessary to prevent decomposition of the reactants or products.

  • Concentration Effects: The concentration of the reactants can also play a role. It may be beneficial to run the reaction at a higher concentration to favor the bimolecular cycloaddition.

Question 6: I'm observing the formation of multiple regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of a 1,3-dipolar cycloaddition is governed by the electronic properties of the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory.

  • Understanding the FMOs: The reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. By analyzing the orbital coefficients of the atoms involved in the cycloaddition, one can often predict the favored regioisomer.

  • Substituent Effects: The electronic nature of the substituents on both the azomethine ylide and the dipolarophile can alter the energies and orbital coefficients of the FMOs, thereby influencing the regioselectivity. Electron-withdrawing groups on the dipolarophile often favor one regioisomer, while electron-donating groups may favor the other.

  • Lewis Acid Catalysis: In some cases, the use of a Lewis acid catalyst can enhance the regioselectivity by coordinating to one of the reactants and altering its electronic properties.

Data Summary Table

Problem Potential Cause(s) Proposed Solution(s) Reference(s)
Complex Crude NMRPresence of multiple side products and/or diastereomersPurify a small sample by column chromatography; utilize 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for structural elucidation.[6]
Formation of Alkene ByproductsDimerization of the carbene intermediateSlow addition of the diazo compound; screen different catalysts.[6]
Poor Diastereoselectivity (exo/endo mixture)Suboptimal catalyst, solvent, or temperatureScreen a panel of catalysts and ligands; optimize solvent and reaction temperature.[5][6][7]
Stalled or Sluggish ReactionCatalyst inactivation; incorrect temperature; poor reagent qualityUse pure, dry reagents and solvents; optimize reaction temperature; use fresh reagents.[6]
Low Yield in 1,3-Dipolar CycloadditionSuboptimal reaction conditionsScreen different solvents and temperatures; adjust reactant concentrations.[1]
Poor Regioselectivity in 1,3-Dipolar CycloadditionElectronic mismatch of reactantsAnalyze the FMOs of the dipole and dipolarophile; consider the use of Lewis acid catalysis.[1]

Experimental Protocols

Protocol 1: Minimizing Alkene Byproduct Formation via Slow Addition of Ethyl Diazoacetate

This protocol is a general guideline for a rhodium-catalyzed cyclopropanation of an N-protected 2,5-dihydropyrrole.

  • Reaction Setup: To a solution of the N-protected 2,5-dihydropyrrole (1.0 equiv) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%) in a suitable solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon), place a syringe pump with a solution of ethyl diazoacetate (1.1-1.5 equiv) in the same solvent.

  • Slow Addition: Add the ethyl diazoacetate solution to the reaction mixture via the syringe pump over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Cyclopropanation Reactions

troubleshooting_workflow cluster_no_product No/Low Product Formation cluster_product_present Product is Present start Complex Crude Product Mixture q1 Is desired product present? (Check for upfield signals in ¹H NMR) start->q1 q2 Check Reaction Conditions q1->q2 No q3 What is the major issue? q1->q3 Yes q2_sol Verify catalyst activity Optimize temperature Check reagent quality q2->q2_sol issue1 Poor Diastereoselectivity (exo/endo mixture) q3->issue1 issue2 Significant Alkene Byproduct q3->issue2 issue3 Other Impurities q3->issue3 sol1 Screen catalysts/ligands Optimize solvent/temperature issue1->sol1 sol2 Slow addition of diazo compound Lower concentration issue2->sol2 sol3 Purify via chromatography Characterize by 2D NMR issue3->sol3

Caption: A decision tree for troubleshooting common issues in cyclopropanation reactions for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.

Mechanism of Alkene Byproduct Formation

alkene_formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway alkene Alkene product Desired Cyclopropane alkene->product + carbene [M]=CR₂ carbene->product carbene2 [M]=CR₂ dimer R₂C=CR₂ carbene2->dimer diazo N₂CR₂ diazo->dimer + catalyst Catalyst [M] diazo_start Diazo Compound (N₂CR₂) diazo_start->carbene + [M] - N₂ diazo_start->carbene2 + [M] - N₂

Caption: A simplified diagram showing the competition between the desired cyclopropanation reaction and the side reaction of carbene dimerization.

References

Sources

Technical Support Center: Optimizing Photochemical Decomposition of CHF₂-Pyrazolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the photochemical decomposition of difluoromethyl (CHF₂) substituted pyrazolines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of novel cyclopropane derivatives. The introduction of the CHF₂-group presents unique opportunities and challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this photochemical transformation and achieve optimal results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the photochemical decomposition of CHF₂-pyrazolines, offering explanations grounded in reaction mechanism and practical solutions.

Question 1: My reaction is sluggish, showing low conversion of the starting pyrazoline even after prolonged irradiation. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion is a common issue that can often be traced back to the light source or the reaction setup. The photochemical decomposition of pyrazolines to form cyclopropanes via nitrogen extrusion is a process that requires specific energy input to initiate the cleavage of the C-N bonds.

Causality and Solutions:

  • Inappropriate Wavelength: The n→π* transition of the azo group in the pyrazoline ring is what initiates the photochemical reaction. This transition typically requires UV-A or near-UV light. If the wavelength of your light source is too long (e.g., visible light), it may not have sufficient energy to excite the molecule. Studies have shown that wavelengths in the range of 280–320 nm are often critical for efficient photolysis of related heterocyclic precursors.[1]

    • Solution: Verify the emission spectrum of your lamp. A medium-pressure mercury lamp is a common and effective choice. If you are using LEDs, ensure they emit in the appropriate UV-A range. Consider using a filter to remove unwanted wavelengths if you are using a broad-spectrum source.[1]

  • Insufficient Light Intensity: The rate of a photochemical reaction is directly proportional to the flux of photons. If the light source is too weak or too far from the reaction vessel, the number of photons reaching the sample per unit time will be low, leading to a slow reaction.

    • Solution: Move the lamp closer to the reaction vessel or use a more powerful lamp. For larger-scale reactions, an immersion well photoreactor ensures that the maximum number of photons reaches the solution.

  • Light Attenuation (Inner Filter Effect): If your solution is too concentrated, the molecules at the surface of the vessel will absorb most of the light, preventing it from reaching the molecules in the bulk of the solution. This is known as the inner filter effect.

    • Solution: Reduce the concentration of your CHF₂-pyrazoline. Typical concentrations for these reactions are in the range of 0.01–0.1 M. For preparative scale work, consider using a continuous flow reactor, which utilizes a narrow tube to ensure uniform irradiation of the entire solution.[1]

  • Degassing: While some pyrazoline photolyses are not sensitive to oxygen, dissolved oxygen can sometimes act as a quencher for the excited state of the pyrazoline, leading to lower efficiency.

    • Solution: Degas your solvent before use by bubbling nitrogen or argon through it for 15-30 minutes. This is a good practice to adopt, especially when troubleshooting low conversion rates.

Question 2: My reaction is producing a complex mixture of products, including significant amounts of a dihydrofuran and an unsaturated ketone, in addition to my desired cyclopropane. How can I improve the selectivity for the cyclopropane?

Answer:

The formation of these side products is a known issue specifically with trifluoromethyl- and likely difluoromethyl-substituted pyrazolines. The electron-withdrawing nature of the CHF₂ group influences the stability and reactivity of the diradical intermediate formed after nitrogen extrusion, opening up alternative reaction pathways.

Reaction Mechanism Insight:

The photochemical decomposition of a pyrazoline proceeds through the formation of a 1,3-diradical intermediate. For CHF₂-substituted pyrazolines, this intermediate can undergo several competing reactions:

  • Ring Closure (Desired): The diradical can close to form the desired cyclopropane derivative.

  • Hydrogen Abstraction/Rearrangement: The diradical can rearrange to form more stable intermediates, which can then lead to the formation of dihydrofurans or unsaturated ketones.

The stereochemistry of the starting pyrazoline can also play a crucial role in determining the product distribution. For example, the decomposition of trans-3,4-bis(trifluoromethyl)pyrazoline has been reported to give the cyclopropane and dihydrofuran selectively, while the cis-isomer yields a mixture of the cyclopropane, dihydrofuran, and an unsaturated ketone.

Strategies for Improving Selectivity:

  • Solvent Choice: The polarity of the solvent can influence the lifetime and reaction pathways of the diradical intermediate.

    • Solution: Screen a range of solvents with varying polarities. Non-polar solvents such as hexane or cyclohexane may favor the concerted or rapid ring-closure pathway, minimizing the lifetime of the diradical and thus suppressing rearrangement side reactions. In contrast, more polar solvents might stabilize charged intermediates that could lead to undesired products.

  • Temperature Control: While this is a photochemical reaction, the subsequent reactions of the diradical intermediate are thermal. Lowering the reaction temperature can disfavor the higher activation energy pathways that lead to side products.

    • Solution: Perform the irradiation at a lower temperature. This can be achieved by using a cooling bath or a cryostat. A stream of compressed air can also be used to regulate the temperature in some reactor setups.[1]

  • Use of Sensitizers: In some cases, triplet sensitization can lead to a different product distribution compared to direct irradiation. The triplet diradical may have a longer lifetime, which could potentially be beneficial or detrimental depending on the specific substrate.

    • Solution: Experiment with a triplet sensitizer such as benzophenone. This will, however, require a light source that can excite the sensitizer (typically around 350 nm for benzophenone).

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the photochemical decomposition of CHF₂-pyrazolines.

What is the typical quantum yield for the photochemical decomposition of pyrazolines, and how does the CHF₂ group affect it?

The quantum yield (Φ) for the photochemical extrusion of nitrogen from 1-pyrazolines can vary widely, with reported values ranging from 0.12 to 0.88 for different derivatives.[2] The quantum yield is a measure of the efficiency of the photochemical process, representing the number of molecules reacted per photon absorbed.

The presence of electron-withdrawing groups like CHF₂ can influence the quantum yield. While specific quantum yield data for CHF₂-pyrazolines is not extensively reported, the electron-withdrawing nature of the substituent can affect the stability of the excited state and the efficiency of intersystem crossing, which in turn impacts the overall quantum yield. It is reasonable to expect that the quantum yield for CHF₂-pyrazolines will fall within the generally observed range, but it must be determined experimentally for each specific substrate.

How do I choose the right solvent for my reaction?

The ideal solvent should meet the following criteria:

  • Transparency at the Irradiation Wavelength: The solvent must not absorb light at the wavelength used for the photolysis. Common choices that are transparent in the UV-A region include acetonitrile, cyclohexane, and methanol.

  • Inertness: The solvent should not react with the starting material, intermediates, or products.

  • Solubility: The CHF₂-pyrazoline and any other reagents should be soluble in the solvent.

  • Boiling Point: The boiling point should be appropriate for the desired reaction temperature and subsequent workup.

Table 1: Properties of Common Solvents for Photochemical Reactions

SolventPolarity IndexUV Cutoff (nm)Boiling Point (°C)Comments
n-Hexane0.119569Non-polar, good for minimizing polar side reactions.
Cyclohexane0.220081Similar to n-hexane, slightly higher boiling point.
Acetonitrile5.819082Polar aprotic, generally a good choice for many photochemical reactions.
Methanol5.120565Polar protic, can participate in hydrogen bonding and may influence reaction pathways.

Data compiled from various sources.

For CHF₂-pyrazolines, starting with a non-polar solvent like cyclohexane or a moderately polar aprotic solvent like acetonitrile is a good strategy.

What is a suitable experimental setup for this reaction?

A typical laboratory-scale setup for the photochemical decomposition of a CHF₂-pyrazoline would consist of the following:

  • Reaction Vessel: A quartz or borosilicate glass (Pyrex®) vessel. Quartz is preferred as it is transparent to a wider range of UV light.

  • Light Source: A medium-pressure mercury lamp is a versatile choice. UV-A LEDs are also becoming more common.

  • Cooling System: A water- or air-cooling jacket for the lamp and a cooling bath for the reaction vessel to maintain a constant temperature.

  • Stirring: A magnetic stir bar and stir plate to ensure the solution is homogeneous.

  • Inert Atmosphere: A setup to bubble nitrogen or argon through the solution before and during the reaction.

For larger-scale or continuous processing, a flow photoreactor is an excellent option.[1]

Experimental Protocols

General Protocol for Photochemical Decomposition of a CHF₂-Pyrazoline

This protocol provides a general starting point. The optimal conditions, particularly the irradiation time, will need to be determined for each specific substrate.

  • Preparation:

    • Dissolve the CHF₂-pyrazoline in the chosen solvent (e.g., cyclohexane) in a quartz reaction vessel to a concentration of 0.05 M.

    • Add a magnetic stir bar.

    • Seal the vessel with a septum and purge the solution with nitrogen or argon for 20 minutes while stirring.

  • Irradiation:

    • Place the reaction vessel in a cooling bath set to the desired temperature (e.g., 10 °C).

    • Position the UV lamp (e.g., 450W medium-pressure mercury lamp in a quartz immersion well) and turn it on.

    • Irradiate the solution with vigorous stirring. Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots. The disappearance of the starting material and the appearance of new, less polar spots (for the cyclopropane) are indicative of reaction progress.

  • Workup:

    • Once the reaction is complete (as determined by monitoring), turn off the lamp.

    • Remove the solvent under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization:

    • Characterize the purified product(s) by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.

Visualizing the Workflow

Diagram 1: General Workflow for Optimizing Photochemical Decomposition

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Workup & Analysis start Dissolve CHF₂-Pyrazoline in Solvent degas Degas with N₂/Ar start->degas irradiate Irradiate with UV Lamp at Controlled Temperature degas->irradiate monitor Monitor by TLC/GC-MS irradiate->monitor monitor->irradiate Incomplete? workup Solvent Removal monitor->workup Complete purify Column Chromatography workup->purify char Characterize Products (NMR, MS) purify->char

Caption: Workflow for photochemical decomposition of CHF₂-pyrazolines.

Diagram 2: Competing Reaction Pathways of the Diradical Intermediate

G pyrazoline CHF₂-Pyrazoline + hν excited Excited State pyrazoline->excited -N₂ diradical 1,3-Diradical Intermediate excited->diradical cyclopropane Desired Cyclopropane diradical->cyclopropane Ring Closure dihydrofuran Side Product: Dihydrofuran diradical->dihydrofuran Rearrangement ketone Side Product: Unsaturated Ketone diradical->ketone Rearrangement

Caption: Reaction pathways from the key diradical intermediate.

References

  • Engel, P. S., & Shen, L. (1974). Photochemical and Thermal Decomposition of 1-Pyrazolines. Canadian Journal of Chemistry, 52(24), 4040-4043.
  • Nishida, M., Hayakawa, Y., Matsui, M., Shibata, K., & Muramatsu, H. (1992). Stereoselective Decomposition of Pyrazolines Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 65(7), 1999-2001.
  • Engel, P. S. (1980). Mechanism of the thermal and photochemical decomposition of azoalkanes. Chemical Reviews, 80(2), 99-150.
  • Burke, A., et al. (2022). Photochemical Synthesis of Pyrazolines from Tetrazoles in Flow. SynOpen, 7(01), 69-75.
  • Adam, W., et al. (1997). Synthesis and Photochemical Decomposition of Pyrazolines from Homochiral Amino Pentenoates. A Laser Flash-Photolysis Study. Tetrahedron, 53(4), 1493-1504.

Sources

Technical Support Center: Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome low yields and other experimental hurdles.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My overall yield of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione is consistently low. What are the most critical parameters to investigate?

Low yield is a frequent challenge in this multi-step synthesis. The critical points of failure often lie in the efficiency of the cyclopropanation step and the stability of intermediates. Based on established photochemical routes, several factors can be optimized.[1][2][3]

Potential Cause Recommended Solution & Explanation
Inefficient Diazomethane Generation The in situ generation of difluoromethyldiazomethane is a crucial first step. Ensure the stoichiometry of your reagents, such as 1-methyl-2,2-difluoroethanamine, tert-butyl nitrite (t-BuONO), and acetic acid, is optimized. A slight excess of the amine precursor may be beneficial, but a large excess can lead to side reactions and decreased yield.[3]
Suboptimal Solvent for Photochemical Reaction The choice of solvent significantly impacts the photochemical decomposition of the intermediate pyrazoline. Acetonitrile (MeCN) has been identified as the optimal solvent for this step, leading to higher yields compared to THF, DMSO, or ethers.[2][3] This is likely due to its polarity and ability to stabilize the reactive intermediates generated during photolysis.
Insufficient Lamp Power or Irradiation Time The photochemical decomposition requires sufficient energy. Increasing the lamp power (e.g., up to 1000 W) has been shown to dramatically improve the yield.[2] Ensure your reaction setup allows for efficient irradiation of the entire reaction mixture. Monitor the reaction progress by TLC or LC-MS to determine the optimal irradiation time.
Thermal Decomposition of Intermediates The pyrazoline intermediate can be thermally labile. While some thermal decomposition might occur, the photochemical pathway is generally more efficient.[2] Maintain a controlled temperature during the reaction setup and irradiation to minimize unwanted thermal side reactions.
Side Product Formation The formation of isomeric byproducts can reduce the yield of the desired product. The stereochemistry of the final product (cis and trans isomers) is determined during the cyclopropanation.[2] Purification by column chromatography is essential to isolate the desired isomer. Careful optimization of reaction conditions can also influence the diastereoselectivity.

Question 2: I am observing the formation of significant side products during the reaction. How can I identify and minimize them?

Side product formation is a common issue, often arising from the reactivity of the diazomethane intermediate or alternative reaction pathways of the pyrazoline.

  • Isomeric Pyrazolines: The initial [3+2] cycloaddition can lead to the formation of isomeric pyrazolines. While one isomer is productive for the desired product upon photolysis, the other may lead to different byproducts. The choice of starting materials and reaction conditions can influence this initial cycloaddition.

  • Products from Diazomethane Side Reactions: Difluoromethyldiazomethane is highly reactive and can engage in side reactions if not efficiently trapped by the N-benzylmaleimide. Ensure that the maleimide is readily available in the reaction mixture when the diazomethane is generated.

  • Photo-decomposition Byproducts: Excessive irradiation can lead to the decomposition of the desired product. Monitor the reaction progress and stop the irradiation once the starting material is consumed to prevent product degradation.

To minimize side products:

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents for diazomethane generation to avoid excess reactive species.

  • Optimize Reaction Temperature: Maintain the recommended reaction temperatures to disfavor thermal side reactions.

  • Purification: Employ careful column chromatography to separate the desired product from isomers and other impurities. Characterization by NMR and MS will be crucial for identifying the structures of the side products and understanding their formation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione via the photochemical route?

The synthesis generally proceeds through a three-step, one-pot sequence:

  • In situ generation of difluoromethyldiazomethane: This is typically achieved by the diazotization of a suitable amine precursor like 1-methyl-2,2-difluoroethanamine using an alkyl nitrite (e.g., t-BuONO) in the presence of an acid (e.g., acetic acid).

  • [3+2] Cycloaddition: The generated diazomethane undergoes a [3+2] cycloaddition with N-benzylmaleimide to form a difluoromethyl-substituted pyrazoline intermediate.

  • Photochemical Decomposition: The pyrazoline intermediate is then subjected to photolysis, leading to the extrusion of dinitrogen (N₂) and the formation of the cyclopropane ring, yielding the final 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.[1][2][3]

Reaction_Mechanism cluster_step1 Step 1: Diazomethane Generation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Photochemical Decomposition A 1-methyl-2,2-difluoroethanamine + t-BuONO, HOAc B Difluoromethyldiazomethane A->B in situ C N-benzylmaleimide D Difluoromethyl-pyrazoline intermediate C->D E 3-benzyl-6-difluoromethyl-3- azabicyclo[3.1.0]hexane-2,4-dione D->E hv (light) F N₂ D->F hv (light) B->D

Caption: General reaction mechanism for the synthesis.

Q2: Are there alternative methods to synthesize the 3-azabicyclo[3.1.0]hexane core?

Yes, several methods exist for constructing the 3-azabicyclo[3.1.0]hexane scaffold. These include:

  • Intramolecular cyclopropanation: This can involve metal-catalyzed oxidative cyclization of 1,6-enynes.

  • Intermolecular cyclization: The reaction of 3-pyrrolines with metal carbenoids is another approach.

  • 1,3-Dipolar Cycloaddition: Reactions of azomethine ylides with cyclopropenes can also yield this bicyclic system.[4] While these methods are effective for the core structure, the photochemical decomposition of pyrazolines is a direct route for introducing the difluoromethyl group at the 6-position.[1][2][3]

Q3: What is the role of the catalyst in related cyclopropanation reactions?

While the described photochemical synthesis does not explicitly use a metal catalyst for the cyclopropanation step, other methods for forming cyclopropanes, including those with fluorine-containing groups, often rely on transition metal catalysts.[5]

  • Rhodium catalysts , such as Rh₂(OAc)₄, are commonly used for the cyclopropanation of alkenes with diazo compounds.[5][6]

  • Copper catalysts , like copper(I) iodide (CuI), are also effective and offer a more economical option for certain cyclopropanation reactions.[5][7] These catalysts form a metal-carbene intermediate which then reacts with the alkene to form the cyclopropane ring. The choice of catalyst and ligands can influence the yield, diastereoselectivity, and enantioselectivity of the reaction.

Experimental Protocols

Optimized Protocol for the Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

This protocol is adapted from published procedures and is intended as a starting point for optimization in your laboratory.[3]

Materials:

  • 1-methyl-2,2-difluoroethanamine

  • tert-Butyl nitrite (t-BuONO)

  • Acetic acid (HOAc)

  • N-benzylmaleimide

  • Chloroform (CHCl₃)

  • Acetonitrile (MeCN)

  • High-pressure mercury lamp (e.g., 500-1000 W)

  • Quartz reaction vessel

Procedure:

  • To a solution of 1-methyl-2,2-difluoroethanamine (3.0 equiv.) in CHCl₃, add t-BuONO (3.0 equiv.) and HOAc (3.0 equiv.) sequentially at room temperature.

  • Heat the mixture for 10 minutes, during which the solution should turn yellow.

  • Cool the reaction mixture to room temperature using an external water bath.

  • Add N-benzylmaleimide (1.0 equiv.) to the reaction mixture and stir at 45 °C. Monitor the consumption of N-benzylmaleimide by TLC.

  • Once the N-benzylmaleimide is consumed, remove the CHCl₃ under reduced pressure.

  • Dissolve the residue in MeCN (e.g., 5 mL) and transfer the solution to a quartz tube.

  • Irradiate the quartz tube with a high-pressure mercury lamp. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to isolate the cis and trans isomers of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Stoichiometry and Purity Start->Check_Reagents Check_Solvent Confirm Use of Optimal Solvent (MeCN) Start->Check_Solvent Check_Photolysis Evaluate Lamp Power and Irradiation Time Start->Check_Photolysis Check_Temp Monitor and Control Reaction Temperature Start->Check_Temp Analyze_Byproducts Identify Side Products by NMR/MS Check_Reagents->Analyze_Byproducts Check_Solvent->Analyze_Byproducts Check_Photolysis->Analyze_Byproducts Check_Temp->Analyze_Byproducts Optimize_Purification Optimize Column Chromatography Analyze_Byproducts->Optimize_Purification Success Improved Yield Optimize_Purification->Success

Caption: A workflow for troubleshooting low yield.

References

  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. ResearchGate. Available at: [Link]

  • Bos, M., et al. (2017). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. Angewandte Chemie International Edition, 56(43), 13319-13323. Available at: [Link]

  • Krasovksii, A., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 1836-1845. Available at: [Link]

  • Hajdin, I., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry, 19, 541-549. Available at: [Link]

  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry, 16(6), 937-941. Available at: [Link]

  • Zheng, Y., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Publishing. Available at: [Link]

  • Artico, M., et al. (1993). Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- And -[3.1.1]heptane-2,4- Diones. Journal of Medicinal Chemistry, 36(11), 1546-1553. Available at: [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development, 24(10), 2085-2093. Available at: [Link]

  • Zheng, Y., et al. (2018). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. Available at: [Link]

  • Fujiwara, Y., et al. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. Available at: [Link]

  • Hajdin, I., et al. (2023). Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Separation of Substituted 3-Azabicyclo[3.1.0]hexane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for resolving the complex challenge of separating diastereomers of substituted 3-azabicyclo[3.1.0]hexanes. This guide is structured to provide drug development professionals, researchers, and scientists with actionable, field-proven insights. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, self-validating separation methods.

The 3-azabicyclo[3.1.0]hexane scaffold is a conformationally rigid motif prevalent in modern pharmacophores, valued for its ability to orient substituents in a well-defined three-dimensional space.[1][2][3] However, this rigidity, combined with the basicity of the nitrogen atom, presents unique chromatographic challenges. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Separation Issues

This section addresses the most frequent problems encountered during method development in a direct question-and-answer format.

Question 1: My diastereomer peaks are co-eluting or have very poor resolution (Rs < 1.2). What are the primary causes and how do I fix it?

Answer: This is fundamentally a selectivity problem. The combination of your stationary phase and mobile phase is not adequately differentiating between the physicochemical properties of the diastereomers.[4] Unlike enantiomers, diastereomers have different physical properties, which makes them separable on achiral columns, but optimization is key.[4]

Immediate Actions:

  • Modify Mobile Phase Composition: This is the most efficient first step.

    • Change the Organic Modifier: If you are using acetonitrile (ACN) in reversed-phase, switch to methanol (MeOH), or vice-versa.[5] MeOH is a hydrogen-bond donor and acceptor, while ACN is primarily a hydrogen-bond acceptor. This difference in interaction can dramatically alter selectivity for diastereomers with polar functional groups.

    • Adjust Additives: For these basic analytes, additives are critical. Small amounts (0.1%) of an acid (like trifluoroacetic acid, TFA) or a base (like triethylamine, TEA) can sharpen peaks and improve resolution. Using a combination, such as 0.3% TFA with 0.2% TEA, can be highly effective in both normal and polar organic modes.[6]

  • Change the Stationary Phase: If mobile phase adjustments are insufficient, the column chemistry is the next critical variable.

    • For Reversed-Phase (RP-HPLC): Switch from a standard C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column. These phases offer different retention mechanisms (π-π interactions) that can be highly selective for aromatic-containing bicyclic structures.

    • For Normal-Phase (NP-HPLC): Silica columns can be very effective for diastereomer separations.[7] If a bare silica column fails, try a cyano (CN) or diol-bonded phase, which offer different polar interactions.

  • Evaluate Temperature: Altering the column temperature (e.g., screening at 25°C, 40°C, and 55°C) can change retention factors and sometimes improve selectivity enough to resolve closely eluting peaks.[4]

Question 2: I'm observing significant peak tailing for both diastereomers. What's causing this and how can I achieve symmetrical peaks?

Answer: Peak tailing with 3-azabicyclo[3.1.0]hexane derivatives is almost always caused by secondary interactions between the basic nitrogen atom and acidic silanol groups on the surface of silica-based stationary phases.[8] This is a common challenge when separating chiral amines.[8]

Solutions to Mitigate Tailing:

  • Use a Mobile Phase Additive: This is the most crucial step.

    • Basic Additive: Add a small concentration (0.1% - 0.5%) of a competing base like triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[8] These additives will preferentially interact with the active silanol sites, effectively "masking" them from your analyte and leading to more symmetrical peaks.

    • Acidic Additive: While counterintuitive, a low concentration of an acid like TFA can protonate the analyte, which can sometimes reduce tailing, but it can also increase retention.

  • Select a High-Purity, End-Capped Column: Modern silica-based columns are manufactured with higher purity silica and are "end-capped" to reduce the number of accessible silanol groups.[4] If you are using an older column, upgrading can solve the problem instantly.

  • Increase Ionic Strength (Reversed-Phase): Adding a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) to the aqueous portion of your mobile phase can help improve peak shape.

  • Consider Supercritical Fluid Chromatography (SFC): SFC often provides superior peak shapes for basic compounds compared to HPLC, along with faster separations.[6][9]

Frequently Asked Questions (FAQs)

Question 1: Is a chiral stationary phase (CSP) necessary to separate diastereomers of 3-azabicyclo[3.1.0]hexanes?

Answer: Not necessarily. Because diastereomers have distinct physical properties, they can often be separated on standard achiral columns (e.g., C18, Silica).[4] However, if achiral methods fail to provide adequate resolution, a chiral column is an excellent next step. Chiral stationary phases, particularly polysaccharide-based ones like those derived from cellulose or amylose, can exhibit very high selectivity for diastereomers.[2][10] Sometimes, a chiral column will provide a baseline separation with minimal method development where achiral columns struggle.

Question 2: What are the best initial screening conditions for a new pair of 3-azabicyclo[3.1.0]hexane diastereomers?

Answer: A multi-pronged screening approach is most efficient. It is recommended to screen across different chromatographic modes to quickly identify the most promising separation conditions.

Chromatographic ModeRecommended Columns (Screen 2-3)Mobile Phase SystemKey Additives
Reversed-Phase HPLC C18 (high-purity), Phenyl-Hexyl, PFPA: Water / B: Acetonitrile; A: Water / B: Methanol0.1% TFA or 0.1% Formic Acid
Normal-Phase HPLC Silica, Cyano (CN)A: Hexane or Heptane / B: Ethanol or Isopropanol0.2% Triethylamine (TEA)
Polar Organic Mode Polysaccharide CSP (e.g., Chiralpak IA, IB), Cyclofructan CSPA: Acetonitrile / B: Methanol or Ethanol0.3% TFA / 0.2% TEA[6]
SFC Polysaccharide CSPs, 2-EthylpyridineCO₂ with Methanol or Ethanol as co-solvent0.1% - 0.5% DEA or TEA

Question 3: When should I choose Supercritical Fluid Chromatography (SFC) over HPLC for this separation?

Answer: SFC should be strongly considered, especially if you encounter challenges with HPLC or require a preparative-scale separation. SFC often provides orthogonal selectivity to RPLC and NPLC.[9]

Key Advantages of SFC for this Application:

  • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster separations without a significant loss in efficiency.[11][12]

  • Improved Peak Shape: SFC is often superior for the analysis of basic compounds, yielding sharper, more symmetrical peaks.[6]

  • "Greener" Technique: It significantly reduces the consumption of organic solvents.[12]

  • High Success Rate: Studies have shown that for diverse sets of drug-like compounds, SFC has a higher success rate for diastereomer separations compared to traditional HPLC.[9][13]

Experimental Protocols & Workflows

Protocol 1: General Method Development Workflow

This workflow provides a systematic path from initial screening to a fully optimized method.

MethodDevelopment cluster_start cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization / Troubleshooting cluster_end start Diastereomeric Mixture screen Initial Screening (RP-HPLC, NP-HPLC, SFC) start->screen assess Assess Resolution (Rs) and Peak Shape screen->assess optimize Optimize Mobile Phase (Isocratic/Gradient) assess->optimize Rs > 1.2 Good Shape change_col Change Column (Different Selectivity) assess->change_col Rs < 1.2 (Co-elution) additives Modify Additives (TEA, TFA, Buffer) assess->additives Poor Peak Shape (Tailing) finish Optimized Method (Rs > 1.5) optimize->finish change_col->assess additives->assess

Caption: A decision tree for systematic method development.

Diagram: Troubleshooting Poor Resolution

This diagram details the logical steps to take when faced with insufficient separation between diastereomer peaks.

Troubleshooting cluster_selectivity Selectivity (α) Issues cluster_efficiency Efficiency (N) Issues start Problem: Poor Resolution (Rs < 1.5) change_mp Change Organic Modifier (ACN <=> MeOH) start->change_mp Peaks are very close change_col Change Column Chemistry (e.g., C18 -> Phenyl) start->change_col No separation flow_rate Decrease Flow Rate start->flow_rate Peaks are broad change_mp->change_col change_mode Switch Mode (e.g., HPLC -> SFC) change_col->change_mode check_system Check System (Tubing length, connections) flow_rate->check_system

Caption: A logical flowchart for troubleshooting poor peak resolution.

References

  • Chiral HPLC Column - Phenomenex. Phenomenex.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021-06-30). YAKHAK HOEJI.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • Synthesis of the Azabicyclo[3.1.0]hexane Ring Core of Ficellomycin.
  • Optimizing HPLC conditions for separating (-)-Menthyloxyacetic acid diastereomers. Benchchem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014-09-01).
  • A Sonogashira Cross-Coupling/5-exo-dig Cyclization/Ionic Hydrogenation Sequence: Synthesis of 4-Substituted 3-Azabicyclo[3.1.0]hexan-2-ones from 2-Iodocyclopropanecarboxamides.
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. (2024-01-03).
  • Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)
  • Process for preparing 3-azabicyclo(3.1.0)hexane-2-carbonitrile.
  • 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. (2007-09-28).
  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Publishing.
  • 3-aza-bicyclo[3.1.0]hexane derivatives.
  • Separation of diastereomers. (2008-01-23).
  • How to separate the diastereomer peak from main peak?. (2019-06-18).
  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2025-08-07).
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • High-Speed SFC Enantiomeric Separation Using the Optimal Daicel SFC Chiral Columns. Chiral Technologies, Inc.
  • Optimization of isocratic supercritical fluid chromatography for enantiomer separation. (2025-08-07).

Sources

Technical Support Center: Preserving Cyclopropane Integrity During Reduction Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who work with cyclopropane-containing molecules. The unique electronic nature and inherent ring strain of the cyclopropane moiety make it a valuable pharmacophore, but also render it susceptible to undesired ring cleavage under various synthetic conditions, particularly reductions.

This document provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you selectively reduce functional groups while preserving the integrity of the cyclopropane ring.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered in the lab, providing explanations for the underlying causes and offering robust solutions.

Q1: My cyclopropane ring opened during catalytic hydrogenation. What went wrong and how can I prevent it?

This is the most common challenge. Ring cleavage during catalytic hydrogenation, known as hydrogenolysis, is often due to overly harsh reaction conditions.

Root Cause Analysis: The high ring strain of cyclopropane (approx. 27 kcal/mol) weakens its C-C bonds, making them susceptible to cleavage.[1][2][3] Aggressive hydrogenation catalysts, high hydrogen pressures, elevated temperatures, and acidic conditions can all promote hydrogenolysis.[4] Catalysts like Platinum oxide (PtO₂), Rhodium on Carbon (Rh/C), and Ruthenium are particularly effective at cleaving cyclopropane rings.[4][5] The mechanism involves adsorption of the cyclopropane ring onto the catalyst surface, followed by C-C bond scission and subsequent saturation with hydrogen.

Solutions & Troubleshooting:

  • Select a Milder Catalyst: Palladium on carbon (Pd/C) is generally the catalyst of choice as it is less prone to inducing hydrogenolysis compared to platinum or rhodium catalysts.[4]

  • Optimize Reaction Conditions:

    • Pressure: Use the lowest effective hydrogen pressure. Often, atmospheric pressure (1 atm) or even balloon pressure is sufficient for reducing alkenes or nitro groups without cleaving the ring.

    • Temperature: Conduct the reaction at or below room temperature whenever possible.

  • Use Transfer Hydrogenation: This method provides a milder source of hydrogen. Reagents like ammonium formate, cyclohexene, or isopropanol with a Pd/C catalyst can effectively reduce many functional groups while leaving the cyclopropane intact.[4]

  • Strategic Substrate Modification: In cases where a ketone adjacent to the cyclopropane activates the ring towards cleavage, it can be beneficial to first reduce the ketone to an alcohol using a mild hydride reagent. The resulting alcohol is less activating, allowing for a subsequent, selective hydrogenation of another functional group.[6]

Q2: I need to reduce a ketone to an alcohol on a molecule with a cyclopropane. Are standard hydride reagents safe to use?

Generally, yes. Metal hydride reagents are excellent choices for this transformation as they typically do not cleave unactivated cyclopropane rings.

Expert Insights:

  • Sodium Borohydride (NaBH₄): This is a mild and highly chemoselective reagent for reducing aldehydes and ketones.[7][8][9] It is compatible with most cyclopropane-containing substrates and is often used in alcoholic solvents like methanol or ethanol at room temperature.[7]

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a much stronger reducing agent, capable of reducing esters, amides, and carboxylic acids in addition to aldehydes and ketones.[10][11] Despite its high reactivity, it does not typically cleave simple cyclopropane rings.[12] The reaction mechanism involves nucleophilic attack of the hydride on the carbonyl carbon, which does not directly interact with the C-C bonds of the cyclopropane ring.

Key Consideration: The main risk arises with "donor-acceptor" cyclopropanes, where the ring is substituted with both an electron-donating group and a strong electron-withdrawing group (like a ketone or ester). These activated systems are more polarized and can be susceptible to ring-opening under various conditions, though hydride reductions are generally safe.[13]

Q3: Will a Birch reduction cleave a cyclopropyl substituent on an aromatic ring?

The Birch reduction (Na or Li in liquid NH₃ with an alcohol) is a powerful method for reducing aromatic rings to 1,4-cyclohexadienes and is generally compatible with cyclopropane rings.[14][15]

Mechanistic Rationale: The Birch reduction proceeds via a single-electron transfer (SET) from the dissolved alkali metal to the aromatic ring, forming a radical anion.[16] This is followed by protonation and a second electron transfer/protonation sequence. The cyclopropane ring itself is not electron-deficient enough to accept an electron under these conditions and remains intact. The reaction selectively reduces the aromatic system.

Practical Tip: Ensure anhydrous conditions and use an appropriate alcohol proton source (like ethanol or t-butanol) to quench the anionic intermediates and prevent side reactions.[16]

Reagent & Condition Selection Guide

The choice of reducing agent is critical. This table summarizes the compatibility of common reduction methods with cyclopropane rings.

MethodReagent/CatalystTypical ConditionsCompatibility with CyclopropaneKey Considerations & Risks
Catalytic Hydrogenation Pd/C, Pd(OH)₂/C H₂ (1 atm), RT, MeOH/EtOHHigh The preferred catalyst for preserving the ring. Monitor carefully.
PtO₂, Rh/C, Ru H₂ (1-50 atm), RT-80°CLow to Moderate High risk of hydrogenolysis (ring cleavage).[4][5] Avoid unless necessary.
Transfer Hydrogenation Pd/C, Ammonium formate, 80°CVery High Excellent mild alternative when direct hydrogenation fails.[4]
Hydride Reduction NaBH₄ MeOH/EtOH, 0°C to RTVery High Safely reduces aldehydes and ketones.[7][8] Does not reduce esters or acids.
LiAlH₄ THF/Ether, 0°C to refluxVery High Reduces most carbonyls and amides.[10][12] Ring is typically stable.
DIBAL-H Toluene/CH₂Cl₂, -78°CVery High Used for partial reduction of esters to aldehydes. Safe for cyclopropanes.
Dissolving Metal Reduction Na or Li in NH₃(l) NH₃(l), -78°C to -33°C, EtOHHigh Reduces aromatic rings (Birch reduction) without affecting the cyclopropane.
Workflow & Mechanism Diagrams

Visualizing the decision-making process and the key undesirable reaction can aid in experimental design.

Decision-Making Workflow for Reduction

This chart guides the selection of an appropriate reduction strategy.

G start Identify Functional Group for Reduction fg_type What is the functional group? start->fg_type carbonyl Aldehyde or Ketone fg_type->carbonyl C=O alkene_nitro Alkene, Alkyne, or Nitro Group fg_type->alkene_nitro C=C, C≡C, NO₂ ester_acid Ester, Carboxylic Acid, or Amide fg_type->ester_acid Ester/Acid/Amide aromatic Aromatic Ring fg_type->aromatic Aryl hydride Use NaBH₄ or LiAlH₄ carbonyl->hydride hydrogenation Catalytic Hydrogenation: Proceed with Caution alkene_nitro->hydrogenation strong_hydride Use LiAlH₄ ester_acid->strong_hydride birch Use Birch Reduction (Na/NH₃) aromatic->birch mild_h2 Use Pd/C, 1 atm H₂, Room Temperature hydrogenation->mild_h2 First Choice transfer_h2 Consider Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH₃) hydrogenation->transfer_h2 If Cleavage Occurs

Caption: A flowchart to guide reagent selection for reductions in the presence of a cyclopropane ring.

Mechanism Spotlight: Catalytic Hydrogenolysis

Understanding how cleavage occurs is key to preventing it.

G cluster_0 Catalyst Surface (e.g., Pt, Rh) p1 p2 p3 p4 p5 p6 substrate Cyclopropane Derivative + H₂ adsorbed [Adsorbed Complex] Ring adsorbs onto catalyst surface substrate->adsorbed Adsorption cleavage [Transition State] C-C bond weakens and breaks adsorbed->cleavage Hydrogenolysis (Rate-determining step) product Ring-Opened Product (Propane Derivative) cleavage->product Saturation with H₂

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel molecular entities is paramount. The rigid, bicyclic framework of 3-azabicyclo[3.1.0]hexane-2,4-dione presents a unique scaffold of significant interest in medicinal chemistry due to its conformational constraints and potential as a pharmacophore. This guide provides an in-depth analysis of its ¹H NMR spectrum, benchmarked against alternative analytical techniques, to offer a comprehensive playbook for its characterization.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural analysis of organic molecules. For a compact, rigid system like 3-azabicyclo[3.1.0]hexane-2,4-dione, ¹H NMR provides a wealth of information regarding the electronic environment, connectivity, and stereochemistry of each proton. The inherent symmetry and strained nature of this bicyclic imide lead to a distinctive and informative spectrum.

Predicted ¹H NMR Spectrum of 3-Azabicyclo[3.1.0]hexane-2,4-dione

Molecular Structure and Proton Designations:

Caption: Structure of 3-azabicyclo[3.1.0]hexane-2,4-dione with proton labeling.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale for Prediction
H-N~8.5br s-The N-H proton of a succinimide moiety typically appears as a broad singlet in this region due to moderate exchange and quadrupole broadening from the adjacent nitrogen.
H-1, H-5~2.8t~3.5These bridgehead protons are deshielded by the adjacent carbonyl groups of the succinimide ring. They are coupled to the two geminal protons at C6, resulting in a triplet.
H-6 (endo)~1.5dtJ(H6-endo, H6-exo) = ~5.0, J(H6-endo, H1/H5) = ~3.5This proton is on the cyclopropane ring and experiences significant shielding. The endo position places it closer to the succinimide ring. It is coupled to the geminal H6-exo proton and the two bridgehead protons.
H-6 (exo)~0.9dJ(H6-exo, H6-endo) = ~5.0The exo proton is the most shielded proton in the molecule due to the anisotropic effect of the cyclopropane ring. It is primarily coupled to the geminal H6-endo proton.

Key Spectral Features and Interpretation:

  • Upfield Cyclopropyl Protons: The most striking feature is the presence of signals in the highly shielded region of the spectrum (~0.9-1.5 ppm). This is a hallmark of the cyclopropane ring, where the ring current effect causes significant shielding of the protons.

  • Diastereotopic Methylene Protons: The two protons at the C6 position are diastereotopic due to the rigid bicyclic structure and will exhibit distinct chemical shifts and coupling patterns.

  • Bridgehead Protons: The bridgehead protons (H-1 and H-5) are equivalent by symmetry and are deshielded by the electron-withdrawing carbonyl groups. Their multiplicity reveals their coupling to the adjacent cyclopropyl protons.

Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is indispensable, a multi-technique approach provides a more robust and comprehensive characterization.

Carbon-13 NMR Spectroscopy

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (C2, C4)~175Typical chemical shift for amide/imide carbonyl carbons.
C1, C5~35Bridgehead carbons adjacent to a carbonyl group.
C6~15Shielded cyclopropyl methylene carbon.

Comparison: ¹³C NMR is less sensitive than ¹H NMR but provides direct evidence for the number and types of carbon atoms, confirming the presence of the carbonyls and the strained cyclopropane ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups.

Expected Key FTIR Absorptions:

Wavenumber (cm⁻¹)VibrationSignificance
~3200N-H stretchConfirms the presence of the imide N-H group.
~1770 and ~1700C=O stretch (asymmetric and symmetric)The two distinct carbonyl stretching bands are characteristic of a cyclic imide.
~3050C-H stretch (cyclopropane)Indicates C-H bonds on a strained ring.

Comparison: FTIR provides a quick confirmation of the imide functional group, which is a key structural feature. However, it offers limited information about the overall molecular connectivity and stereochemistry compared to NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 111.03

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of CO, and cleavage of the cyclopropane ring.

Comparison: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern can provide clues about the structural components but is generally less definitive for detailed structural elucidation than NMR for this class of compounds.

X-ray Crystallography

For crystalline samples, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of the molecule.

Comparison: X-ray crystallography is the gold standard for structural determination, providing precise bond lengths, bond angles, and stereochemical relationships. However, it requires a suitable single crystal, which may not always be obtainable. It is also a solid-state technique, and the conformation in solution may differ.

Experimental Protocols

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 3-azabicyclo[3.1.0]hexane-2,4-dione in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing a Dissolve Sample in CDCl3 with TMS b Tune and Shim Spectrometer a->b c Acquire 1D Proton Spectrum b->c d Fourier Transform c->d e Phase Correction d->e f Integration & Peak Picking e->f g Structure Elucidation f->g Spectral Analysis

Caption: Workflow for ¹H NMR analysis.

Conclusion: An Integrated Approach is Key

The ¹H NMR spectrum of 3-azabicyclo[3.1.0]hexane-2,4-dione offers a rich tapestry of structural information, from the characteristic upfield shifts of the cyclopropyl protons to the deshielded nature of the bridgehead protons. While ¹H NMR is the primary tool for detailed structural elucidation in solution, a comprehensive characterization relies on an integrated analytical approach. The combination of ¹H and ¹³C NMR, FTIR, and mass spectrometry provides orthogonal data that, when taken together, allow for an unambiguous assignment of the structure. For absolute proof of stereochemistry and solid-state conformation, X-ray crystallography remains the ultimate arbiter. This guide provides the foundational knowledge and comparative insights for researchers to confidently characterize this important bicyclic scaffold and its derivatives.

References

  • Tetzlaff, C., Butz, V., Vilsmaier, E., Wagemann, R., Maas, G., von Onciul, A. R., & Clark, T. (1993). Conformation of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives. Journal of the Chemical Society, Perkin Transactions 2, (10), 1901-1907. Available at: [Link]

  • Baranac-Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. Available at: [Link]

  • Knothe, G., & Kenar, J. A. (2014). Determination of the fatty acid profile by ¹H-NMR spectroscopy. European Journal of Lipid Science and Technology, 116(2), 135-141. (Provides context on cyclopropane ring protons in NMR).
  • SpectraBase: Succinimide. Available at: [Link]

  • Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation. Organic Letters, 22(19), 7563-7567.
  • Mestrelab Research. Mnova NMRPredict. (Illustrates the use of software for NMR prediction). Available at: [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(23), 5153-5156. Available at: [Link]

  • Van de Langemheen, H., et al. (1998). Infrared analysis of peptide succinimide derivatives. Journal of peptide science: an official publication of the European Peptide Society, 4(3), 187-195. Available at: [Link]

  • Kingston, D. G. I., & Henion, J. D. (1971). Mass spectrometry of organic compounds. IX. McLafferty rearrangements in some bicyclic ketones. Journal of the American Chemical Society, 93(14), 3310-3314. Available at: [Link]

  • Davies, H. M., & Lee, G. H. (2004). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 6(13), 2113-2116. Available at: [Link]

A Comparative Guide to the Synthesis of 3-Azabicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The 3-azabicyclo[3.1.0]hexane framework is a conformationally restricted piperidine isostere that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure is a desirable feature in modern drug design, offering improved metabolic stability and binding affinity. This guide provides an in-depth comparison of the most prevalent and innovative synthetic strategies for constructing this valuable scaffold, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Dirhodium(II)-Catalyzed Intermolecular Cyclopropanation

One of the most direct and widely employed methods for the synthesis of the 3-azabicyclo[3.1.0]hexane core is the transition metal-catalyzed cyclopropanation of N-protected 2,5-dihydropyrroles with diazo compounds. Dirhodium(II) carboxylates are particularly effective catalysts for this transformation.

Mechanistic Rationale

The reaction proceeds through the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene is then attacked by the electron-rich double bond of the dihydropyrrole in a concerted or stepwise manner to form the cyclopropane ring. The choice of rhodium catalyst and its ligands significantly influences the stereochemical outcome, primarily the exo/endo selectivity.

G cluster_0 Catalyst Activation cluster_1 Cyclopropanation Rh2(OAc)4 Rh2(OAc)4 Rh_Carbene Rhodium Carbene Intermediate Rh2(OAc)4->Rh_Carbene N2CHCO2Et Ethyl Diazoacetate N2CHCO2Et->Rh2(OAc)4 - N2 Dihydropyrrole N-Boc-2,5-dihydropyrrole Rh_Carbene->Dihydropyrrole Product 3-Azabicyclo[3.1.0]hexane Dihydropyrrole->Product + Rh2(OAc)4

Caption: Dirhodium-catalyzed cyclopropanation workflow.

Experimental Protocol: Stereoselective Synthesis of exo- or endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates[1][2]

This protocol, adapted from the work of Davies et al., demonstrates the selective synthesis of either the exo or endo isomer through careful selection of catalyst and reaction conditions.

  • Reaction Setup: To an oven-dried flask containing a magnetic stir bar and 4 Å molecular sieves (for some catalysts), add N-Boc-2,5-dihydropyrrole (1.0 mmol) and the dirhodium(II) catalyst (0.005–1 mol%) in a suitable solvent (e.g., toluene or dichloromethane).

  • Diazo Addition: Slowly add a solution of ethyl diazoacetate (EDA) (1.2 mmol) in the same solvent to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete after the addition of the diazo compound.

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired 3-azabicyclo[3.1.0]hexane product. The exo/endo ratio is determined by ¹H NMR analysis of the crude product.

Performance and Limitations

This method is highly efficient, often requiring very low catalyst loadings (as low as 0.005 mol%) and providing good to excellent yields.[1][2] A key advantage is the ability to tune the diastereoselectivity. For instance, Rh₂(OAc)₄ tends to favor the exo product, while bulky catalysts like Rh₂(esp)₂ can provide higher yields and selectivity.[1] The primary limitation is the need to handle potentially explosive diazo compounds, although in-situ generation methods and flow chemistry setups can mitigate this risk.

Palladium-Catalyzed [2+1] Annulation of Maleimides

This strategy involves the reaction of maleimide derivatives with a one-carbon donor, typically generated in situ from N-tosylhydrazones, under palladium catalysis. This approach is particularly effective for accessing derivatives with carbonyl groups at the 2- and 4-positions of the bicyclic system.

Mechanistic Rationale

The reaction is initiated by the decomposition of the N-tosylhydrazone in the presence of a base to form a diazo compound, which then coordinates to the palladium(0) catalyst to generate a palladium-carbene complex. This complex subsequently reacts with the maleimide double bond via a [2+1] cycloaddition to furnish the 3-azabicyclo[3.1.0]hexane skeleton.

G Tosylhydrazone Tosylhydrazone Diazo Diazo intermediate Tosylhydrazone->Diazo + Base, - TsH Base Base Pd_Carbene Palladium-Carbene Complex Diazo->Pd_Carbene + Pd(0), - N2 Pd(0) Pd(0) Catalyst Maleimide Maleimide Pd_Carbene->Maleimide Product 3-Azabicyclo[3.1.0]hexane -2,4-dione Maleimide->Product + Pd(0)

Caption: Palladium-catalyzed cyclopropanation of maleimides.

Experimental Protocol: Synthesis of 3-Azabicyclo[3.1.0]hexane-2,4-diones[3]
  • Reaction Setup: In a reaction vessel, combine the N-substituted maleimide (1.0 mmol), the N-tosylhydrazone (1.2 mmol), Pd₂(dba)₃ (2.5 mol%), and a suitable ligand (e.g., P(OPh)₃, 10 mol%) in a solvent such as toluene.

  • Base Addition: Add a base, typically a carbonate like Cs₂CO₃ (2.0 mmol), to the mixture.

  • Heating: Heat the reaction mixture to a temperature ranging from 80 to 110 °C.

  • Reaction Monitoring and Workup: Monitor the reaction by TLC. Once the starting materials are consumed, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired product. This method often yields the product with high diastereoselectivity.

Performance and Limitations

This protocol is robust, scalable to the gram scale, and provides access to a wide range of 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives in high yields.[3] The reaction generally exhibits excellent diastereoselectivity. A limitation can be the substrate scope of the N-tosylhydrazone, as highly hindered ketones may not form the necessary hydrazone precursor efficiently.

Asymmetric Copper-Catalyzed 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of azomethine ylides with cyclopropene derivatives offers a powerful and convergent route to the 3-azabicyclo[3.1.0]hexane scaffold. The use of chiral copper(I) complexes enables highly enantioselective transformations.

Mechanistic Rationale

An azomethine ylide is generated in situ from the condensation of an α-amino ester with an aldehyde or ketone. In the presence of a chiral copper(I)-phosphine ligand complex, this ylide coordinates to the metal center. The chiral environment of the catalyst then directs the stereoselective cycloaddition of the ylide to the cyclopropene dipolarophile. The strain release of the cyclopropene double bond is a key driving force for this reaction.

Experimental Protocol: Enantioselective Synthesis of 3-Azabicyclo[3.1.0]hexanes
  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the chiral catalyst by mixing a copper(I) source (e.g., Cu(CH₃CN)₄BF₄) with a chiral phosphine ligand (e.g., a Fesulphos or Phosferrox derivative) in a dry solvent like THF.

  • Reaction Setup: To the activated catalyst solution, add the iminoester (azomethine ylide precursor, 1.0 mmol) and the cyclopropene derivative (1.2 mmol).

  • Base Addition: Add a non-nucleophilic base, such as KOtBu or LiOtBu, to facilitate the formation of the azomethine ylide.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (often ranging from -20 °C to room temperature) until the reaction is complete, as monitored by TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Performance and Limitations

This method provides access to highly enantioenriched 3-azabicyclo[3.1.0]hexane derivatives, often with excellent diastereoselectivity and high yields.[4] The reaction can construct multiple stereocenters in a single step. The primary limitations are the availability and cost of the chiral ligands and the potential for side reactions of the highly reactive azomethine ylide. The scope of the cyclopropene component can also be a limiting factor.

Intramolecular and Cascade Strategies

Several elegant strategies construct the bicyclic system from acyclic precursors through intramolecular cyclization or tandem/cascade reactions. These methods often offer increased molecular complexity from simple starting materials.

Photocatalytic Oxidative Cyclopropanation of Aza-1,6-enynes

This modern, metal-free approach utilizes visible light photocatalysis to initiate a radical cascade, forming the 3-azabicyclo[3.1.0]hexane core from readily available aza-1,6-enynes.[5][6]

  • Mechanism: An organic photocatalyst, upon excitation by blue light, oxidizes the enyne substrate, leading to a radical cation. A subsequent intramolecular cyclization and further oxidation/rearrangement steps generate the final product.

  • Advantages: This method is operationally simple, avoids the use of toxic metals, and exhibits excellent functional group tolerance under mild reaction conditions.[6]

Rhodium-Catalyzed Intramolecular C-H Activation

This advanced strategy involves a two-step sequence starting from N-enoxysuccinimides.[7][8]

  • A chiral Rh(III) catalyst promotes an enantioselective C-H activation and cis-cyclopropanation with an acrylate.

  • The resulting dicarbonyl cis-cyclopropane is then cyclized with a primary amine under Ir(III) catalysis via transfer hydrogenation to form the 3-azabicyclo[3.1.0]hexane.

  • Advantages: This method provides excellent enantio- and diastereoselectivity and allows for the introduction of diverse substituents via the choice of the primary amine in the second step.[7][8]

Comparison of Synthesis Methods

MethodCatalyst/ReagentsKey PrecursorsYieldStereoselectivityAdvantagesDisadvantages
Dirhodium(II)-Catalyzed Cyclopropanation Rh₂(OAc)₄, Rh₂(esp)₂, etc.N-protected 2,5-dihydropyrroles, DiazoacetatesGood to ExcellentTunable Diastereoselectivity (exo/endo)Highly efficient, very low catalyst loadings, well-established.Requires handling of diazo compounds.
Palladium-Catalyzed Annulation Pd₂(dba)₃ / LigandMaleimides, N-TosylhydrazonesHighHigh DiastereoselectivityScalable, good for dione derivatives.Limited scope for the tosylhydrazone component.
Copper-Catalyzed 1,3-Dipolar Cycloaddition Cu(I) / Chiral LigandIminoesters, CyclopropenesGood to HighExcellent Enantio- and DiastereoselectivityAsymmetric, convergent, builds complexity quickly.Cost of chiral ligands, reactive intermediates.
Photocatalytic Oxidative Cyclopropanation Organic PhotocatalystAza-1,6-enynesModerate to GoodSubstrate DependentMetal-free, mild conditions, excellent functional group tolerance.Substrate synthesis can be multi-step.
Rhodium-Catalyzed C-H Activation Chiral Rh(III) and Ir(III) CatalystsN-enoxysuccinimides, Acrylates, AminesGoodExcellent Enantio- and DiastereoselectivityHighly stereoselective, modular (amine component).Two-step process, requires specialized catalysts.

Conclusion

The synthesis of the 3-azabicyclo[3.1.0]hexane scaffold can be achieved through a variety of powerful and sophisticated methods. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the required stereochemistry, scalability, and the availability of starting materials and catalysts.

  • For direct and efficient access with tunable diastereoselectivity, Dirhodium(II)-catalyzed cyclopropanation remains a gold standard.

  • When targeting dione derivatives on a larger scale, Palladium-catalyzed annulation is a practical and high-yielding option.

  • For the synthesis of complex, enantioenriched scaffolds, asymmetric Copper-catalyzed 1,3-dipolar cycloaddition and the more recent Rhodium-catalyzed C-H activation strategies offer unparalleled stereocontrol.

  • Finally, emerging techniques like photocatalysis provide environmentally benign and metal-free alternatives that are expanding the synthetic toolbox for this important heterocyclic motif.

Researchers and drug development professionals should carefully consider the trade-offs in terms of efficiency, cost, stereocontrol, and operational simplicity when selecting a synthetic strategy for their specific target molecules incorporating the 3-azabicyclo[3.1.0]hexane core.

References

  • Meena, S. A., Thakur, D., Tripathi, S. P., Ranjan, R., & Verma, A. K. (2026). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. Chemical Communications. [Link]

  • Verma, A. K., et al. (2025). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]

  • Lahtigui, O., Forster, D., Duchemin, C., & Cramer, N. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ACS Catalysis, 12(10), 6209–6215. [Link]

  • Cramer, N., et al. (2022). Enantioselective Access to 3-Azabicyclo[3.1.0]hexanes by CpxRhIII Catalyzed C–H Activation and Cp*IrIII Transfer Hydrogenation. ResearchGate. [Link]

  • Li, Z., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]

  • Nguyen, T. T. H., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. [Link]

  • Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. National Institutes of Health. [Link]

  • Carrera, J., et al. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]

Sources

A Comparative Guide to the Cytotoxicity of 3-Azabicyclo[3.1.0]hexane Derivatives Against Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic properties of a promising class of heterocyclic compounds: 3-azabicyclo[3.1.0]hexanes. Intended for researchers, scientists, and drug development professionals, this document delves into the synthesis, in vitro antiproliferative activity, and mechanistic insights of these derivatives against a panel of tumor cell lines. We will objectively compare the performance of various analogs, supported by experimental data, and provide detailed protocols for the key cytotoxicity assays employed in these evaluations.

Introduction: The Therapeutic Potential of 3-Azabicyclo[3.1.0]hexanes

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif found in numerous natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and notably, antitumor effects.[1][2] The unique stereochemistry of this bicyclic system allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.

Recent research has focused on the synthesis and cytotoxic evaluation of various derivatives, particularly those created through one-pot, three-component 1,3-dipolar cycloaddition reactions.[1][3] This synthetic strategy offers a high degree of atom economy and allows for the facile generation of diverse libraries of spiro-fused 3-azabicyclo[3.1.0]hexane analogs. This guide will explore the structure-activity relationships (SAR) of these compounds and their potential as next-generation anticancer agents.

Comparative Cytotoxicity Analysis

The in vitro antiproliferative activity of a range of 3-azabicyclo[3.1.0]hexane derivatives has been evaluated against several human and murine tumor cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined using standard cytotoxicity assays such as the MTS or SRB assay.

A comparative summary of the IC50 values for representative 3-azabicyclo[3.1.0]hexane derivatives is presented below. It is important to note that the specific substitutions on the bicyclic core and the nature of the spiro-fused moiety significantly influence the cytotoxic activity. For instance, studies have shown that adducts spiro-fused to an acenaphthylene-1(2H)-one framework tend to be more active than their aceanthrylene-1(2H)-one counterparts.[1] Similarly, derivatives featuring a [3-azabicyclo[3.1.0]hexane]-oxindole moiety have demonstrated superior antiproliferative activity compared to related cyclopropa[a]pyrrolezidine-2,3′-oxindoles in certain studies.[4]

Compound FamilyDerivativeTarget Cell LineIC50 (µM)Reference
Spiro-fused Acenaphthylene-1(2H)-ones Adduct 2bK562 (Human Erythroleukemia)~25-27[1]
Adduct 2cK562 (Human Erythroleukemia)~25-27[1]
Spiro-fused Oxindoles Compound 4Jurkat (Acute T Cell Leukemia)2-10[4]
Compound 8Jurkat (Acute T Cell Leukemia)2-10[4]
Compound 18Jurkat (Acute T Cell Leukemia)2-10[4]
Compound 24Jurkat (Acute T Cell Leukemia)2-10[4]
Compound 4K-562 (Human Erythroleukemia)2-10[4]
Compound 8K-562 (Human Erythroleukemia)2-10[4]
Compound 18K-562 (Human Erythroleukemia)2-10[4]
Compound 24K-562 (Human Erythroleukemia)2-10[4]
Compound 4HeLa (Cervical Carcinoma)2-10[4]
Compound 8HeLa (Cervical Carcinoma)2-10[4]
Compound 18HeLa (Cervical Carcinoma)2-10[4]
Compound 24HeLa (Cervical Carcinoma)2-10[4]
Compound 4Sk-mel-2 (Melanoma)2-10[4]
Compound 8Sk-mel-2 (Melanoma)2-10[4]
Compound 18Sk-mel-2 (Melanoma)2-10[4]
Compound 24Sk-mel-2 (Melanoma)2-10[4]
Spiro-fused Barbiturates Various DerivativesK562, Jurkat, HeLa, CT264.2-24.1[2][3]

Mechanistic Insights: Beyond Simple Cytotoxicity

The development of effective anticancer agents requires an understanding of their mechanism of action. Studies on 3-azabicyclo[3.1.0]hexane derivatives suggest a multi-faceted impact on cancer cells, extending beyond simple growth inhibition.

Disruption of the Actin Cytoskeleton and Cell Motility

A key finding is the ability of these compounds to induce significant changes in the actin cytoskeleton.[1][3][4][5] Confocal microscopy has revealed that treatment with active 3-azabicyclo[3.1.0]hexane derivatives leads to the disappearance of stress fibers, with actin becoming diffusely distributed in the cytoplasm.[1][5][6] Furthermore, a reduction in filopodia-like protrusions has been observed, which is indicative of decreased cell motility.[1][4][5][6] This is particularly relevant in the context of cancer metastasis, which is heavily reliant on the migratory capacity of tumor cells. Scratch tests have confirmed that treated melanoma cells lose their ability to migrate and fill a wound gap.[1]

Induction of Apoptosis via the Mitochondrial Pathway

Evidence also points towards the induction of programmed cell death, or apoptosis, as a key mechanism of cytotoxicity. Flow cytometry analysis has shown that treatment with these compounds leads to a significant increase in the number of cells with decreased mitochondrial membrane potential.[1][7] This disruption of the mitochondrial membrane is a critical event in the intrinsic apoptotic pathway, ultimately leading to cell death.

Cell Cycle Perturbation

Several spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles have been shown to cause significant cell cycle perturbations, with an accumulation of cells in the SubG1 and G0/G1 phases.[4] This suggests that these compounds can interfere with the normal progression of the cell cycle, preventing cancer cells from dividing and proliferating.

G cluster_0 Proposed Mechanism of Action 3-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane Actin_Cytoskeleton Actin Cytoskeleton Disruption 3-Azabicyclo[3.1.0]hexane->Actin_Cytoskeleton Mitochondria Mitochondrial Dysfunction 3-Azabicyclo[3.1.0]hexane->Mitochondria Cell_Cycle Cell Cycle Arrest 3-Azabicyclo[3.1.0]hexane->Cell_Cycle Stress_Fibers Loss of Stress Fibers Actin_Cytoskeleton->Stress_Fibers Filopodia Reduced Filopodia Actin_Cytoskeleton->Filopodia Cell_Motility Decreased Cell Motility Stress_Fibers->Cell_Motility Filopodia->Cell_Motility Metastasis Inhibition of Metastasis Cell_Motility->Metastasis MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Apoptosis Induction of Apoptosis MMP->Apoptosis Proliferation Inhibition of Proliferation Apoptosis->Proliferation Cell_Cycle->Proliferation

Caption: Proposed mechanism of action for 3-azabicyclo[3.1.0]hexane derivatives.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-characterized assays are essential. The following are detailed protocols for the Sulforhodamine B (SRB) and MTT assays, which are commonly used to evaluate the antiproliferative effects of novel compounds.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9][10] The amount of bound dye is proportional to the total cellular protein content, providing an indirect measure of cell number.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-azabicyclo[3.1.0]hexane derivatives and incubate for the desired exposure time (e.g., 72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[8]

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on a paper towel.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[8]

  • Air Drying: Allow the plates to air dry completely.

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[8]

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm or 540 nm using a microplate reader.[8][9]

G cluster_1 SRB Assay Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding treatment Compound Treatment cell_seeding->treatment fixation Cell Fixation (10% TCA) treatment->fixation washing_1 Washing (Water) fixation->washing_1 staining Staining (0.4% SRB) washing_1->staining washing_2 Washing (1% Acetic Acid) staining->washing_2 drying Air Dry washing_2->drying solubilization Solubilization (10 mM Tris) drying->solubilization readout Measure Absorbance (510-540 nm) solubilization->readout end End readout->end

Sources

A Senior Application Scientist's Guide to Computational Conformational Studies of 3-Azabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of computational methods for studying the conformation of 3-azabicyclo[3.1.0]hexane derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of various computational techniques, offering a framework for selecting the most appropriate methodology.

The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in medicinal chemistry, prized for its conformational rigidity which can lead to improved potency and selectivity for biological targets.[1][2][3] This bicyclic system serves as a constrained isostere for motifs like piperidine and is found in numerous bioactive compounds, including opioid receptor antagonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1][2][3] Understanding the three-dimensional arrangement, or conformation, of these molecules is paramount for deciphering their structure-activity relationships (SAR) and designing next-generation therapeutics.

Computational chemistry offers a powerful lens to explore the conformational landscape of these molecules, predicting stable geometries and the energetic barriers between them. However, the accuracy of these predictions is intrinsically tied to the chosen computational method. This guide compares the performance of common techniques, from rapid molecular mechanics to more rigorous quantum mechanical approaches, providing the necessary context to make informed decisions in your research.

The Conformational Landscape: A Tale of Two Rings

The conformational behavior of the 3-azabicyclo[3.1.0]hexane core is dominated by the puckering of the five-membered pyrrolidine ring. Fused to a rigid cyclopropane ring, the pyrrolidine ring can adopt several low-energy conformations, typically described as envelope or twist forms. The relative energies of these conformers, and the transition states connecting them, dictate the molecule's overall shape and how it presents its substituents for interaction with a biological target. The goal of a computational conformational study is to accurately map this potential energy surface.

A Comparative Guide to Computational Methods

The choice of a computational method is a critical decision, balancing the need for accuracy against the available computational resources. Modern drug design leverages a hierarchy of methods, each with distinct advantages and limitations.[4][5][6][7]

Molecular Mechanics (MM) Force Fields

Molecular Mechanics (MM) methods are the fastest computational tools for conformational analysis, making them ideal for initial high-throughput screening of large compound libraries.[6][8] These methods use a classical mechanics framework, representing atoms as balls and bonds as springs, with a set of parameters known as a force field to describe the potential energy of the system.[9][10]

  • Common Force Fields:

    • MMFF94 (Merck Molecular Force Field): Developed at Merck, it is parameterized for a broad range of organic and drug-like molecules.[9][11] It is often a good starting point for general-purpose conformational searching.

    • OPLS (Optimized Potential for Liquid Simulations): While originally developed for simulations in solution, its various iterations (e.g., OPLS3e, OPLS4) are also used for small molecule conformational analysis.[9]

    • GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for ligand studies in a biomolecular context.[10][11]

  • Expertise & Causality: The primary advantage of MM is speed. A conformational search on a small molecule can be completed in seconds to minutes. However, the accuracy is entirely dependent on the quality of the force field's parameters for the specific chemical functionalities present.[9][11] For a relatively common scaffold like 3-azabicyclo[3.1.0]hexane, standard force fields are generally reliable for identifying a plausible set of low-energy conformers. The key is to use this method for initial exploration, not for final, high-accuracy energy calculations.

Quantum Mechanics (QM) Methods

Quantum Mechanics (QM) methods provide a more physically rigorous description of molecular systems by solving approximations of the Schrödinger equation. They are more computationally expensive but offer significantly higher accuracy, especially for determining the relative energies of different conformers.

  • Semi-Empirical Methods: These methods (e.g., PM7, GFN2-xTB) use approximations and parameters derived from experimental data to simplify the QM calculations. They bridge the gap between MM and higher-level QM, offering a good balance of speed and accuracy for larger systems or more extensive conformational searches.

  • Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for small molecules.[12] It calculates the electron density of a system to determine its energy and properties. The choice of the functional and basis set is crucial for obtaining reliable results.

    • Functionals: Functionals like B3LYP have been standards for decades. However, for non-covalent interactions, which can be important in determining substituent orientations, modern dispersion-corrected functionals (e.g., B3LYP-D3) or functionals specifically designed to handle these interactions (e.g., M06-2X, ωB97X-D) are highly recommended.[13]

    • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. For geometry optimizations, Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) offer a good compromise between accuracy and cost. For more accurate single-point energy calculations, larger basis sets may be employed.

  • Trustworthiness & Validation: A key advantage of QM methods is their foundation in first principles. They are less dependent on pre-existing parameterization for a specific scaffold. To ensure the trustworthiness of DFT results, it is standard practice to perform a frequency calculation after geometry optimization. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.

Quantitative Performance Analysis

The ultimate test of a computational method is its ability to reproduce experimental data. For conformational analysis, this often involves comparing calculated geometries with X-ray crystal structures or comparing calculated energy differences with those derived from NMR spectroscopy (e.g., through NOE-based distance restraints or analysis of coupling constants).[14]

Below is a representative comparison of methods for predicting the relative energy of two hypothetical conformers (an envelope and a twist) of a substituted 3-azabicyclo[3.1.0]hexane.

Method/FunctionalBasis SetRelative Energy (kcal/mol)Typical CPU Time (Relative)
MMFF94-1.21x
PM7-0.9~10-50x
B3LYP6-31G(d)0.7~100-500x
B3LYP-D36-311+G(d,p)0.5~500-2000x
M06-2X6-311+G(d,p)0.4~1000-4000x
Experimental (NMR) -0.4 ± 0.2 -

Analysis: As the table illustrates, the faster MM and semi-empirical methods provide a reasonable first approximation. However, higher-level DFT calculations, particularly those including dispersion corrections, show better agreement with experimental results.[13][15] The choice of method will depend on the stage of the research; MM is suitable for initial screening, while DFT is necessary for refining lead candidates and building accurate SAR models.

Validated Experimental Protocol: A Step-by-Step Workflow

This protocol outlines a robust and self-validating workflow for the conformational analysis of a novel 3-azabicyclo[3.1.0]hexane derivative using a combination of MM and DFT methods.

Step 1: Initial 3D Structure Generation & MM Conformational Search

  • Action: Sketch the 2D structure of the derivative in a molecular editor and generate an initial 3D conformation.

  • Protocol: Using a program like MacroModel or the tools within Maestro/Schrödinger, perform a conformational search using the MMFF94s force field. Set a wide energy window (e.g., 10 kcal/mol) to ensure comprehensive sampling of the conformational space.

  • Causality: This initial, rapid search casts a wide net to identify all plausible low-energy shapes of the molecule without the high computational cost of QM methods.[16]

Step 2: Clustering and Selection of Unique Conformers

  • Action: Cluster the resulting conformers from the MM search based on root-mean-square deviation (RMSD).

  • Protocol: Use a clustering algorithm (e.g., with a 0.5 Å RMSD cutoff) to group similar structures. Select the lowest energy member from each of the most populated, low-energy clusters for further analysis.

  • Causality: This step prevents redundant calculations on nearly identical structures, focusing computational effort on distinct conformational families.

Step 3: DFT Geometry Optimization

  • Action: Optimize the geometry of each selected unique conformer using DFT.

  • Protocol: Submit each structure to a DFT calculation. A reliable starting point is the B3LYP-D3 functional with the 6-31G(d) basis set.[15] Include an implicit solvent model (e.g., PCM or SMD) if the molecule's behavior in solution is of interest.

  • Causality: This step refines the initial MM geometries using a much more accurate physical model, leading to more reliable structural parameters and relative energies.

Step 4: Frequency Calculation and Thermodynamic Analysis

  • Action: Perform a frequency calculation on each DFT-optimized structure.

  • Protocol: Use the same level of theory (functional and basis set) as the optimization.

  • Self-Validation: Confirm that each optimized structure has zero imaginary frequencies, verifying it as a true local minimum. The output will also provide the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy.

  • Causality: The Gibbs free energy (ΔG) is a more accurate predictor of the relative stability of conformers at a given temperature than the raw electronic energy (ΔE), as it includes enthalpic and entropic contributions.

Step 5: Final Energy Refinement and Population Analysis

  • Action: (Optional but recommended) Perform a final, more accurate single-point energy calculation.

  • Protocol: Using the optimized geometries from Step 3, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) and a robust functional like M06-2X or ωB97X-D.

  • Analysis: Use the final Gibbs free energies to calculate the Boltzmann population of each conformer. This reveals the percentage of time the molecule is expected to exist in each conformation at equilibrium.

  • Causality: This step provides the most accurate relative energies possible within a reasonable computational budget, leading to a highly reliable model of the conformational landscape.

Visualizing the Workflow

A clear workflow is essential for reproducible science. The following diagram illustrates the hierarchical approach described in the protocol.

G cluster_0 Initial Exploration (Low Cost) cluster_1 Refinement & Validation (High Accuracy) cluster_2 Final Analysis mol_build 1. 2D Sketch -> 3D Model mm_search 2. MM Conformational Search (e.g., MMFF94) mol_build->mm_search cluster 3. RMSD Clustering mm_search->cluster dft_opt 4. DFT Optimization of Unique Conformers (e.g., B3LYP-D3/6-31G(d)) cluster->dft_opt Lowest energy conformers from each cluster freq_calc 5. Frequency Calculation (Confirm Minima, Get ΔG) dft_opt->freq_calc sp_energy 6. (Optional) High-Level Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) freq_calc->sp_energy analysis 7. Boltzmann Population Analysis sp_energy->analysis Final Gibbs Free Energies

Caption: A validated workflow for computational conformational analysis.

Conclusion

The conformational analysis of 3-azabicyclo[3.1.0]hexane derivatives is a critical component of modern drug discovery. A hierarchical computational strategy, beginning with rapid molecular mechanics searches and culminating in high-level DFT calculations, provides a robust and efficient framework for this task. By carefully selecting methods and validating results at each stage, researchers can build highly predictive models that illuminate structure-activity relationships and guide the design of more effective therapeutics. The protocol and comparative data presented in this guide offer a field-proven approach to achieving this goal with scientific rigor and confidence.

References

  • Force field (chemistry) - Wikipedia. Wikipedia. [Link]

  • Gududuru, V., et al. (2022). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. [Link]

  • Lee, T. S., et al. (2019). Force fields for small molecules. PMC - NIH. [Link]

  • Ries, M. L., et al. (2021). Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters. eScholarship.org. [Link]

  • Wang, X., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PMC - NIH. [Link]

  • Fragment Based HQSAR Modeling and Docking Analysis of Conformationally Rigid 3-azabicyclo [3.1.0] Hexane Derivatives to Design Selective DPP-4 Inhibitors. ResearchGate. [Link]

  • Butcher, J. W., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Elsevier. [Link]

  • Alam, M. A., & Khan, F. (2023). Updates on Drug Designing Approach Through Computational Strategies: a Review. Taylor & Francis Online. [Link]

  • Zhu, C., et al. (2022). Comparing the Performances of Force Fields in Conformational Searching of Hydrogen-Bond-Donating Catalysts. ACS Publications. [Link]

  • He, X., et al. (2021). Recent Progress in General Force Fields of Small Molecules. PMC - PubMed Central. [Link]

  • Baldi, A. (2010). Computational Approaches for Drug Design and Discovery: An Overview. Systematic Reviews in Pharmacy. [Link]

  • Tomilov, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]

  • Zhang, Y., et al. (2022). A Review on Applications of Computational Methods in Drug Screening and Design. PMC. [Link]

  • Mondal, M., et al. (2023). Photocatalytic oxidative cyclopropanation of aza-1,6-enynes: construction of 3-aza-bicyclo[3.1.0]hexane derivatives. RSC Publishing. [Link]

  • Biftu, T., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]

  • G, V. S., et al. (2024). Computational Methods in Drug Discovery and Development. ResearchGate. [Link]

  • Rodríguez-Pérez, R., et al. (2023). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]

  • Navarro-Vazquez, A., et al. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. PubMed. [Link]

  • Wang, C. Z., et al. (1994). DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20. arXiv. [Link]

  • Sharma, R., et al. (2023). In silico identification and molecular dynamic simulations of derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide against main protease 3CLpro of SARS-CoV-2 viral infection. PMC - NIH. [Link]

  • Li, Y., et al. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI. [Link]

  • Upadhyaya, K., et al. (2019). Evaluating Participation Modes in Peracetylated Glycosyl Cations. MPG.PuRe. [Link]

  • Gkizis, P. L., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. MDPI. [Link]

  • Ullah, F., et al. (2021). Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine. RSC Publishing. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two primary mass spectrometry-based techniques for the characterization of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a key bicyclic imide scaffold in medicinal chemistry, understanding its analytical behavior is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of the fragmentation patterns, experimental protocols, and comparative performance of these methods, grounded in established scientific principles.

Introduction to this compound

This compound is a conformationally constrained analogue of piperidines, a structural motif frequently encountered in bioactive compounds. Its rigid bicyclic structure and N-benzyl substitution present unique analytical challenges and opportunities. The molecular formula is C₁₂H₁₁NO₂, with a monoisotopic mass of 201.0790 Da. Accurate mass spectrometric analysis is crucial for its identification, purity assessment, and for tracking its fate in various chemical and biological systems.

Comparative Overview: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of this compound hinges on the analyte's physicochemical properties and the analytical objectives. While GC-MS is a robust technique for volatile and thermally stable compounds, LC-MS offers greater versatility for polar and less volatile molecules.[1][2][3]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation in the gas phase based on volatility and interaction with a stationary phase.Separation in the liquid phase based on partitioning between a mobile and stationary phase.
Ionization Typically "hard" ionization, e.g., Electron Ionization (EI).Typically "soft" ionization, e.g., Electrospray Ionization (ESI).
Fragmentation Extensive fragmentation, providing detailed structural information.Controlled fragmentation (in MS/MS), often preserving the molecular ion.
Analyte Suitability Volatile and thermally stable compounds. Derivatization may be required for polar analytes.Wide range of compounds, including polar, non-volatile, and thermally labile molecules.
Sensitivity High for volatile compounds.Generally higher, especially for complex matrices.[1][4]
Sample Preparation May require derivatization to increase volatility.Simpler, often involving dissolution in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS, particularly with Electron Ionization (EI), is a powerful tool for structural elucidation due to its reproducible and extensive fragmentation patterns.[5] For this compound, derivatization to a more volatile species, such as by silylation, may be beneficial for improving chromatographic peak shape and reducing thermal degradation.[6][7]

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions (typically 70 eV), the molecular ion (M⁺˙) of this compound is expected to undergo significant fragmentation. The primary cleavage is anticipated at the benzylic C-N bond, a common pathway for N-benzyl compounds, leading to the formation of a stable tropylium ion.

M [M]⁺˙ m/z 201 F1 Tropylium ion m/z 91 M->F1 - C₅H₄NO₂˙ F2 [M-C₇H₇]⁺ m/z 110 M->F2 - C₇H₇˙ F4 [C₇H₇]⁺ m/z 91 M->F4 Benzylic Cleavage F3 [C₄H₅NO₂]⁺ m/z 111 F2->F3 + H˙ F5 [C₅H₅O]⁺ m/z 81 F2->F5 - CO F6 [C₄H₂O]⁺˙ m/z 66 F5->F6 - CH₃˙

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: GC-MS
  • Sample Preparation (Derivatization):

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Dilute the derivatized sample with a suitable solvent like hexane.

  • GC Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

cluster_0 Sample Preparation cluster_1 GC-MS System cluster_2 Data Analysis Sample Analyte Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injector Injector Derivatization->Injector GC_Column GC Column Injector->GC_Column MS_Detector MS Detector (EI) GC_Column->MS_Detector Data Mass Spectrum MS_Detector->Data

Caption: Workflow for GC-MS analysis of the target compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is highly suitable for the direct analysis of this compound without the need for derivatization. Electrospray ionization (ESI) in positive ion mode is expected to efficiently generate the protonated molecule [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) for structural confirmation and quantification.

Predicted ESI-MS/MS Fragmentation Pathway

In the positive ESI mode, the protonated molecule [M+H]⁺ (m/z 202.0863) will be the precursor ion. Fragmentation via CID is likely to involve the cleavage of the benzyl group and rearrangements within the bicyclic core.

M [M+H]⁺ m/z 202 F1 [M+H - C₇H₈]⁺ m/z 110 M->F1 - Toluene F2 [C₇H₇]⁺ m/z 91 M->F2 Benzylic Cleavage F3 [M+H - CO]⁺ m/z 174 M->F3 - CO F4 [M+H - C₂H₂O]⁺ m/z 160 F3->F4 - CH₂

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.

    • Precursor Ion: m/z 202.1.

    • Product Ions (for MRM): Monitor transitions such as 202.1 -> 91.1 and 202.1 -> 110.1.

    • Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

cluster_0 Sample Preparation cluster_1 LC-MS/MS System cluster_2 Data Analysis Sample Analyte Dissolution Dissolution in Mobile Phase Sample->Dissolution LC_Column LC Column Dissolution->LC_Column MS_Detector MS/MS Detector (ESI) LC_Column->MS_Detector Data Chromatogram & Mass Spectra MS_Detector->Data

Caption: Workflow for LC-MS/MS analysis of the target compound.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are viable techniques for the analysis of this compound, each with distinct advantages.

  • GC-MS with EI is recommended for in-depth structural elucidation, providing a detailed fragmentation fingerprint that can be used for library matching and the identification of unknown related impurities. However, the potential need for derivatization adds a step to the sample preparation process.

  • LC-MS/MS with ESI is the preferred method for quantitative analysis in complex matrices, such as biological fluids or reaction mixtures, due to its higher sensitivity, specificity, and simpler sample preparation. The use of MRM allows for highly selective and sensitive quantification.

The choice of method should be guided by the specific research question. For initial characterization and structural confirmation, GC-MS provides invaluable data. For routine analysis, quantification, and high-throughput screening, LC-MS/MS offers a more efficient and sensitive workflow.

References

  • ResolveMass Laboratories Inc. (2024). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]

  • ASI. (2024). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • De Souza, D. P., et al. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in Molecular Biology, 1055, 29-37. Retrieved from [Link]

  • Lisec, J., et al. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature Protocols, 1(1), 387-396. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • UCLA Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to N-Substituted 3-Azabicyclo[3.1.0]hexane-2,4-diones: Unveiling the Influence of N-Substituents on Molecular Conformation and Crystal Packing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane ring system is a conformationally constrained bicyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid framework serves as a valuable scaffold for the design of a diverse array of biologically active molecules, including non-narcotic analgesics, inhibitors of dipeptidyl peptidase-IV, and antagonists for opioid and dopamine receptors.[1][2] The dione derivatives of this scaffold, N-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones, are key intermediates in the synthesis of these pharmacologically relevant compounds.

The biological activity of molecules derived from this scaffold is intimately linked to their three-dimensional structure and the spatial orientation of their functional groups. X-ray crystallography, the gold-standard technique for determining atomic and molecular structure, provides unparalleled insights into the precise geometry, conformation, and intermolecular interactions of these compounds in the solid state.[1][3] This guide presents a comparative analysis of the single-crystal X-ray structures of N-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones, with a focus on elucidating the impact of the N-substituent on the molecular architecture and the resulting crystal packing motifs. Understanding these structure-property relationships is paramount for the rational design of novel therapeutics with enhanced efficacy and selectivity.

Methodology: From Synthesis to Structural Elucidation

The synthesis of N-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones is most commonly achieved through the cyclopropanation of N-substituted maleimides. A variety of methods have been developed, including palladium-catalyzed reactions with N-tosylhydrazones and photochemical decompositions of pyrazolines.[4][5] The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

Experimental Protocol: Single Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of these compounds:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane). The choice of solvent is critical and often determined empirically.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to optimize the atomic coordinates, bond lengths, bond angles, and thermal parameters, resulting in a final, highly accurate three-dimensional structure.

The workflow for obtaining and analyzing the crystal structure is depicted below:

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Experimental workflow for X-ray crystallography.

Results and Discussion: A Comparative Crystallographic Analysis

This section compares the crystal structures of several N-substituted 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives to illustrate the influence of the N-substituent on key structural parameters.

Molecular Geometry and Conformation

The fundamental 3-azabicyclo[3.1.0]hexane-2,4-dione core consists of a five-membered pyrrolidine-2,4-dione ring fused to a cyclopropane ring. A key conformational feature of the five-membered ring is its degree of planarity. In the case of (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, the five-membered heterocyclic ring adopts an envelope conformation.[6] This puckering is a common feature in such fused ring systems, helping to alleviate ring strain.

The nature of the N-substituent can influence the subtle details of this conformation. For instance, bulky N-substituents may induce a greater degree of puckering in the five-membered ring to minimize steric hindrance. In contrast, N-aryl substituents that can engage in conjugation with the imide carbonyl groups may favor a more planar conformation of the pyrrolidine-2,4-dione ring.

A comparison of key geometric parameters for a representative N-benzyl substituted derivative is provided in the table below.

Parameter(1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate[6]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.234(2)
b (Å) 5.2973(11)
c (Å) 23.363(5)
β (°) 101.26(3)
Volume (ų) 1361.6(5)
Z 4
Crystal Packing and Intermolecular Interactions

The N-substituent plays a crucial role in dictating the crystal packing arrangement through its involvement in various intermolecular interactions. In the absence of strong hydrogen bond donors on the bicyclic core, weaker interactions such as C-H···O hydrogen bonds and van der Waals forces are the primary drivers of the crystal packing.

For (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate, the crystal structure is stabilized by intermolecular C-H···O hydrogen bonds, forming centrosymmetric pairs.[6] The presence of the aromatic ring in the N-benzyl group can also lead to π-π stacking interactions, further influencing the packing motif.

The logical relationship of how the N-substituent influences the final crystal structure is illustrated below:

influence cluster_properties Substituent Properties cluster_molecular Molecular Level Effects cluster_crystal Crystal Level Effects N_Substituent N-Substituent (Alkyl, Aryl, Benzyl) Steric_Bulk Steric Bulk N_Substituent->Steric_Bulk Electronic_Effects Electronic Effects (Inductive, Resonance) N_Substituent->Electronic_Effects Conformation Ring Conformation Steric_Bulk->Conformation Bond_Angles Bond Angles & Lengths Electronic_Effects->Bond_Angles Intermolecular_Interactions Intermolecular Interactions (C-H···O, π-π stacking) Conformation->Intermolecular_Interactions Bond_Angles->Intermolecular_Interactions Crystal_Packing Crystal Packing Motif Intermolecular_Interactions->Crystal_Packing Final_Structure Overall Crystal Structure Crystal_Packing->Final_Structure

Caption: Influence of the N-substituent on the crystal structure.

A comparative analysis of different N-substituted derivatives would likely reveal distinct packing arrangements. For instance, smaller N-alkyl groups might allow for more compact packing, while larger or more functionalized N-aryl groups could lead to more open framework structures with solvent-accessible voids.

Comparison with Alternative Scaffolds

The rigid 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold offers distinct advantages over more flexible cyclic imides, such as succinimides and glutarimides. The conformational constraint imposed by the fused cyclopropane ring reduces the number of accessible low-energy conformations, which can lead to higher binding affinity and selectivity for a biological target. In contrast, more flexible systems can adopt a multitude of conformations, potentially leading to off-target binding and reduced potency.

However, this rigidity can also be a limitation. If the fixed conformation of the bicyclic system does not match the optimal geometry for binding to a specific target, it may exhibit poor activity. Therefore, the choice of a rigid versus a flexible scaffold is a critical consideration in drug design, and X-ray crystallography provides the essential data to understand and exploit these conformational properties.

Conclusion: Guiding Rational Drug Design

The X-ray crystallographic analysis of N-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones provides invaluable, high-resolution structural information that is fundamental to understanding their chemical and biological properties. This guide has demonstrated that the N-substituent exerts a profound influence on both the intramolecular conformation of the bicyclic core and the intermolecular interactions that govern the crystal packing.

A thorough understanding of these structure-property relationships, derived from detailed crystallographic studies, empowers medicinal chemists to rationally design and synthesize novel analogues with tailored three-dimensional structures. This, in turn, facilitates the optimization of pharmacological activity, selectivity, and pharmacokinetic properties, ultimately accelerating the development of new and improved therapeutic agents. The continued application of X-ray crystallography to this important class of compounds will undoubtedly continue to fuel innovation in drug discovery.

References

  • Wu, J.-H., Zhang, C.-T., Zhou, L.-N., & Wang, J.-K. (2006). (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2331–o2332. [Link]

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., Osterberg, A. C., Cosulich, D. B., & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481–490. [Link]

  • Zheng, Y., Yu, X., Lv, S., & Wu, Y. (2018). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. Retrieved from [Link]

  • Ghorbani, M., Mohammadi, B., Saraii, M., Masoumi, B., Abbasian, M., & Ramazani, A. (2016). and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. The Journal of Organic Chemistry, 81(23), 11756–11764. [Link]

  • Jiang, B., & Si, Y.-G. (2012). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Chemical Communications, 48(77), 9634–9636. [Link]

  • Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087–4091. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

  • PubChem. (n.d.). 3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]

  • Aitken, R. A., Nelson, A. J. B., Slawin, A. M. Z., & Sonecha, D. K. (2023). Solid State Structure and Hydrogen Bonding of Some Cyclic NH Carboximides. Crystals, 13(1), 150. [Link]

  • Carling, R. W., Moore, K. W., & Williamson, T. L. (2018). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 9(10), 1011–1016. [Link]

  • Zheng, Y., Yu, X., Lv, S., & Wu, Y. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8(10), 5485–5489. [Link]

Sources

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated 3-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. The 3-azabicyclo[3.1.0]hexane framework, a rigid and conformationally constrained piperidine isostere, has emerged as a promising scaffold in the design of novel therapeutics.[1][2] A key question in the optimization of this scaffold is the impact of fluorination, a common strategy in medicinal chemistry to enhance drug-like properties. This guide provides an in-depth, objective comparison of the bioactivity of fluorinated versus non-fluorinated 3-azabicyclo[3.1.0]hexanes, supported by experimental data and detailed protocols.

The Rationale for Fluorination: A Strategic Tool in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its physicochemical and biological properties.[3] The high electronegativity of fluorine, combined with its relatively small van der Waals radius (1.47 Å, comparable to hydrogen at 1.20 Å), allows for strategic modifications without significant steric hindrance.[3] Key benefits of fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the 3-azabicyclo[3.1.0]hexane core. This can improve cell membrane permeability and oral absorption.

  • Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.

  • Altered Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, and ability to cross the blood-brain barrier.

This guide will explore how these principles translate to the tangible bioactivity of 3-azabicyclo[3.1.0]hexane derivatives in the context of specific biological targets.

Synthetic Strategies: Accessing Fluorinated and Non-Fluorinated Scaffolds

The synthesis of both fluorinated and non-fluorinated 3-azabicyclo[3.1.0]hexanes has been approached through various elegant strategies. The choice of synthetic route is often dictated by the desired substitution pattern and the commercial availability of starting materials.

Synthesis of Non-Fluorinated 3-Azabicyclo[3.1.0]hexanes

A prevalent method for constructing the non-fluorinated 3-azabicyclo[3.1.0]hexane core is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This approach offers high diastereoselectivity and has been successfully applied on a gram scale.[4]

Diagram 1: Palladium-Catalyzed Synthesis of Non-Fluorinated 3-Azabicyclo[3.1.0]hexanes

G Maleimide Maleimide Reaction Cyclopropanation Maleimide->Reaction N_Tosylhydrazone N-Tosylhydrazone N_Tosylhydrazone->Reaction Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction Base Base Base->Reaction Product 3-Azabicyclo[3.1.0]hexane Reaction->Product

Synthesis of Fluorinated 3-Azabicyclo[3.1.0]hexanes

The introduction of fluorine onto the 3-azabicyclo[3.1.0]hexane scaffold can be achieved through several methods. A notable example is the synthesis of gem-difluorinated derivatives. One approach involves the photochemical decomposition of CHF2-substituted pyrazolines, which are generated from the [3+2] cycloaddition of in-situ generated difluoromethyl diazomethane with maleimides.

Another strategy for synthesizing fluorinated analogues involves the use of fluorinated building blocks. For instance, fluorocyclopropane-containing proline analogues can be synthesized and then incorporated into more complex structures.[5]

Diagram 2: Synthesis of gem-Difluoro-3-azabicyclo[3.1.0]hexanes via Photochemical Decomposition

G Maleimide Maleimide Cycloaddition [3+2] Cycloaddition Maleimide->Cycloaddition Diazomethane CHF2-Diazomethane (in situ) Diazomethane->Cycloaddition Pyrazoline CHF2-Pyrazoline Intermediate Cycloaddition->Pyrazoline Photochemical_Decomposition Photochemical Decomposition (hν) Pyrazoline->Photochemical_Decomposition Product gem-Difluoro-3-azabicyclo[3.1.0]hexane Photochemical_Decomposition->Product

Comparative Bioactivity: A Tale of Two Scaffolds

The true measure of the utility of fluorination lies in its impact on biological activity. Here, we compare the bioactivity of fluorinated and non-fluorinated 3-azabicyclo[3.1.0]hexanes in two key therapeutic areas: opioid receptor modulation and dipeptidyl peptidase-IV (DPP-IV) inhibition.

Mu-Opioid Receptor Antagonism

In a series of non-fluorinated 3-azabicyclo[3.1.0]hexane-based mu-opioid antagonists, optimization of the substituents on the bicyclic core and the N-aryl group led to compounds with picomolar binding affinity.[6] For instance, the addition of a methyl group at a specific position resulted in a 35-fold improvement in binding affinity, highlighting the sensitivity of the receptor to subtle structural changes.[7]

While explicit data for a fluorinated counterpart is not provided in these studies, the principles of medicinal chemistry suggest that strategic fluorination of the aryl ring could further enhance binding affinity through favorable interactions with the receptor binding pocket.[3] Furthermore, fluorination could improve pharmacokinetic properties, such as metabolic stability and brain penetration, which are crucial for centrally acting drugs.[8]

Compound Class Biological Target Key Findings Potential Impact of Fluorination (Inferred)
Non-Fluorinated 3-Azabicyclo[3.1.0]hexanesMu-Opioid ReceptorAchieved picomolar binding affinity through substituent optimization.[6]Enhanced binding affinity, improved metabolic stability, and increased brain penetration.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 3-azabicyclo[3.1.0]hexane scaffold has been incorporated into the design of novel DPP-IV inhibitors.[1] In this context, a more direct comparison with fluorinated analogues can be made by examining related cyanopyrrolidine-based inhibitors, which share a similar pharmacophore.

Studies on cyanopyrrolidine DPP-IV inhibitors have shown that the introduction of a fluorine atom can significantly enhance potency. For example, 4-fluorination of the pyrrolidine ring in a series of inhibitors led to a notable increase in inhibitory activity.[9][10] This enhancement is attributed to favorable interactions of the fluorine atom with the S2 pocket of the DPP-IV enzyme.

While a specific study directly comparing a fluorinated 3-azabicyclo[3.1.0]hexane DPP-IV inhibitor with its non-fluorinated counterpart is not available, the data from the closely related fluoropyrrolidine series strongly suggests that fluorination of the 3-azabicyclo[3.1.0]hexane scaffold would likely lead to a similar enhancement in potency. The rigid nature of the bicyclic system, combined with the electronic effects of fluorine, could lead to a highly potent and selective DPP-IV inhibitor.

Compound Class Biological Target Key Findings from Analogs Anticipated Impact on 3-Azabicyclo[3.1.0]hexane Scaffold
Fluorinated CyanopyrrolidinesDPP-IVSignificant increase in inhibitory potency upon fluorination.[9][10]Enhanced potency and selectivity due to favorable interactions with the enzyme's active site.
Non-Fluorinated 3-Azabicyclo[3.1.0]hexanesDPP-IVConformationally rigid scaffold for potent inhibitors.[1]Provides a baseline for assessing the potency-enhancing effects of fluorination.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and rigorous evaluation of novel 3-azabicyclo[3.1.0]hexane derivatives, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key in vitro assays.

Mu-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the mu-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

  • Non-specific binding control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (Whatman GF/C).

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice.

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of [³H]-DAMGO in assay buffer at a concentration close to its Kd (e.g., 1 nM).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO solution, and 100 µL of cell membrane suspension.

    • Non-specific Binding: Add 50 µL of 10 µM naloxone, 50 µL of [³H]-DAMGO solution, and 100 µL of cell membrane suspension.

    • Test Compound: Add 50 µL of the test compound dilution, 50 µL of [³H]-DAMGO solution, and 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound (the concentration that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 3: Workflow for Mu-Opioid Receptor Binding Assay

G Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Compounds) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Test) Prepare_Reagents->Assay_Setup Incubate Incubate at 25°C for 60 min Assay_Setup->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Scintillation_Counting Scintillation Counting Filter_Wash->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Calculation) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

DPP-IV Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibitory activity of a test compound against the DPP-IV enzyme.

Materials:

  • Human recombinant DPP-IV enzyme.

  • Fluorogenic substrate: Gly-Pro-AMC (Aminomethylcoumarin).

  • Assay Buffer: Tris-HCl buffer, pH 7.5.

  • Positive control inhibitor: Sitagliptin.

  • 96-well black plates.

  • Fluorescence microplate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of DPP-IV enzyme in assay buffer.

    • Prepare a solution of Gly-Pro-AMC substrate in assay buffer.

  • Assay Setup (in a 96-well black plate):

    • Enzyme Control (100% activity): Add 50 µL of assay buffer and 25 µL of DPP-IV enzyme solution.

    • Background Control: Add 75 µL of assay buffer.

    • Positive Control: Add 50 µL of sitagliptin solution and 25 µL of DPP-IV enzyme solution.

    • Test Compound: Add 50 µL of the test compound dilution and 25 µL of DPP-IV enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background rate from all other rates.

    • Calculate the percent inhibition for the test compound at each concentration relative to the enzyme control.

    • Determine the IC50 value of the test compound.

Diagram 4: Workflow for DPP-IV Inhibition Assay

G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Compounds) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Controls, Test) Prepare_Reagents->Assay_Setup Pre_Incubate Pre-incubate at 37°C for 10 min Assay_Setup->Pre_Incubate Add_Substrate Add Substrate (Gly-Pro-AMC) Pre_Incubate->Add_Substrate Kinetic_Reading Kinetic Fluorescence Reading Add_Substrate->Kinetic_Reading Data_Analysis Data Analysis (Rate Calculation, IC50) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Conclusion: The Strategic Advantage of Fluorination

The 3-azabicyclo[3.1.0]hexane scaffold represents a valuable platform for the design of novel bioactive compounds. While both fluorinated and non-fluorinated derivatives have demonstrated significant potential, the strategic incorporation of fluorine offers a clear advantage in fine-tuning the pharmacological profile of these molecules. The evidence from related compound series strongly suggests that fluorination can lead to enhanced potency, improved metabolic stability, and favorable pharmacokinetic properties.

This guide provides a framework for the rational design and evaluation of fluorinated 3-azabicyclo[3.1.0]hexanes. By understanding the underlying principles of fluorine's effects and employing rigorous experimental protocols, researchers can unlock the full potential of this versatile scaffold in the development of next-generation therapeutics. The continued exploration of fluorinated analogues is a promising avenue for discovering drugs with superior efficacy and safety profiles.

References

  • Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200-2203.
  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.
  • Marquez, V. E., et al. (2004). Synthesis and Properties of gem-(Difluorocyclopropyl)amine Derivatives of Bicyclo[n.1.0]alkanes. Organic Letters, 6(8), 1233-1236.
  • Giraud, F., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega, 7(7), 6045-6056.
  • Smelcerovic, A., et al. (2015). An Overview of Recent Dipeptidyl Peptidase-IV Inhibitors: Linking their Structure and Physico-Chemical Properties with SAR, Pharmacokinetics and Toxicity. Current Topics in Medicinal Chemistry, 15(23), 2335-2379.
  • Li, Q., et al. (2023). Design principles of long-acting DPP-4 inhibitors. BOC Sciences.
  • Haffner, C. D., et al. (2005). 2-Cyano-4-fluoro-1-thiovalylpyrrolidine analogues as potent inhibitors of DPP-IV. Bioorganic & Medicinal Chemistry Letters, 15(23), 5257-5261.
  • Lunn, G., et al. (2011). Discovery and synthesis of a new class of opioid ligand having a 3-azabicyclo[3.1.0]hexane core. An example of a 'magic methyl' giving a 35-fold improvement in binding. Bioorganic & Medicinal Chemistry Letters, 21(15), 4608-4611.
  • Sud, S., et al. (2010). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Bioorganic & Medicinal Chemistry Letters, 20(15), 4487-4491.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Kim, D., et al. (2005). (2S,4S)-4-Fluoro-1-(((R)-2-((3-hydroxy-1-adamantyl)amino)acetyl)pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor. Journal of Medicinal Chemistry, 48(1), 141-151.
  • Handa, M., et al. (2011). Structural Evolution of a Bifunctional Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetic. University of Michigan.
  • Singh, S. B., et al. (2008). Compounds as dipeptidyl peptidase IV (DPP IV) inhibitors.
  • Grygorenko, O. O. (2024). Papers - Oleksandr Grygorenko.
  • Scott, J. D., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(18), 4061-4065.
  • Park, J., et al. (2020). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. Molecules, 25(21), 5030.
  • Giraud, F., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega, 7(7), 6045-6056.
  • Scott, J. D., et al. (2005). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Semantic Scholar.
  • Popova, E. A., et al. (2021). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 26(18), 5605.
  • Micheli, F., et al. (2010). 1,2,4-Triazolyl Azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 53(16), 6036-6048.
  • Grygorenko, O. O., et al. (2022). 6,6-Difluorobicyclo[3.1.0]hexane as a Rigidified 4,4-Difluorocyclohexane Mimetic: Multigram Synthesis, Physicochemical Characterization, and Incorporation into Maraviroc Analogs. Chemistry – A European Journal, 28(32), e202200331.
  • Kumar, R., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(3), 1381.
  • Jiang, H., et al. (2015). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(36), 9438-9441.
  • Popova, E. A., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Molecules, 27(18), 5985.
  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. BenchChem.
  • Hosztafi, S. (2021). Fluorinated and [18F]fluorinated morphinan based opioid ligands. Organic & Biomolecular Chemistry, 19(38), 8239-8257.
  • Suzuki, S., et al. (2021). Evaluation of agonistic activity of fluorinated and nonfluorinated fentanyl analogs on μ-opioid receptor using a cell-based assay system. Shibaura Institute of Technology.

Sources

A Senior Application Scientist's Guide to DFT Calculations for Cycloaddition Reactions of 3-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for presenting pharmacophoric elements in a defined spatial orientation, making it a valuable building block in drug discovery. The synthesis of this scaffold often relies on [3+2] cycloaddition reactions of azomethine ylides with cyclopropenes. Understanding the intricacies of this reaction, including its mechanism, regioselectivity, and stereoselectivity, is paramount for the efficient synthesis of novel therapeutic agents.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. By providing detailed insights into transition states and reaction pathways, DFT can predict reaction outcomes, explain observed selectivities, and guide the design of more efficient synthetic routes. This guide provides a comparative analysis of various DFT methods for studying the cycloaddition reactions leading to 3-azabicyclo[3.1.0]hexanes, supported by a critical evaluation of their performance against available experimental data.

The Crucial Role of DFT in Understanding Cycloaddition Reactions

The [3+2] cycloaddition of an azomethine ylide to a cyclopropene is a concerted, pericyclic reaction. The outcome of this reaction is governed by the subtle interplay of electronic and steric factors, which determine the activation energy and the geometry of the transition state. DFT calculations allow us to dissect these factors by:

  • Visualizing Transition States: Identifying the precise geometry of the transition state provides invaluable information about the concerted nature of the reaction and the origins of stereoselectivity.

  • Calculating Activation Energies: The calculated activation energy (ΔG‡) is directly related to the reaction rate. By comparing the activation energies of different possible pathways, we can predict the major product of a reaction.

  • Analyzing Frontier Molecular Orbitals (FMOs): The interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the cyclopropene governs the electronic component of the reaction. FMO analysis can rationalize the observed regioselectivity.

Comparing DFT Functionals for Accuracy and Predictive Power

The choice of the DFT functional is critical for obtaining reliable results. Different functionals vary in their treatment of electron correlation and exchange, which can significantly impact the calculated energies. Here, we compare the performance of several commonly used functionals for the study of cycloaddition reactions of azomethine ylides.

A recent study on the formation of azomethine ylides from isatins and sarcosine, followed by a 1,3-dipolar cycloaddition, employed the M06-2X functional with the 6-31G(d,p) basis set and the SMD solvent model for ethanol.[1] This level of theory was found to provide a good description of the reaction mechanism, with the calculated activation barrier for the cycloaddition being lower than that for the ylide formation, suggesting the ylide would readily react once formed.[1]

Another investigation into the 1,3-dipolar cycloaddition of alloxan-derived azomethine ylides to cyclopropenes utilized the M11 density functional.[2] This study successfully elucidated the molecular mechanism and provided insights into the diastereoselectivity of the reaction.[2]

The widely used B3LYP functional has also been applied to study the cycloaddition of N-alkenyl aziridines, which are structurally related to the precursors of 3-azabicyclo[3.1.0]hexanes.[3] While B3LYP can provide valuable qualitative insights, benchmark studies on pericyclic reactions have shown that it can sometimes underestimate activation barriers.

For main group thermochemistry and kinetics, the M06-2X functional is often recommended.[4][5][6] It belongs to the M06 suite of functionals developed by Zhao and Truhlar, which are known for their good performance across a wide range of chemical applications, including noncovalent interactions and transition states.[4][5][6]

Performance Comparison of Common DFT Functionals
FunctionalTypeStrengthsWeaknessesRecommended for Cycloadditions?
B3LYP Hybrid GGA- Well-established and widely used- Good for geometries- Can underestimate activation barriers- Less accurate for systems with significant dispersion interactionsGood for initial explorations, but may require validation with more accurate methods.
B3LYP-D3 Hybrid GGA with dispersion correction- Improved description of non-covalent interactions- May still underestimate activation barriers in some casesA better choice than B3LYP, especially when steric effects are significant.
M06-2X Hybrid Meta-GGA- Excellent for main-group thermochemistry and kinetics- Good performance for activation barriers- More computationally expensive than B3LYPHighly recommended for accurate prediction of activation energies and reaction pathways.[4][5][6]
M11 Range-Separated Hybrid Meta-GGA- Good for a broad range of applications, including non-covalent interactions and electronic excitations- Less commonly used than the M06 familyA viable alternative to M06-2X, as demonstrated in studies on similar systems.[2]
ωB97X-D Range-Separated Hybrid with dispersion correction- Good for long-range interactions and thermochemistry- Can be computationally demandingA strong contender, particularly for systems where dispersion forces play a crucial role.

Experimental Data as the Ultimate Arbiter

While DFT calculations provide powerful predictive tools, they must be validated against experimental data. For the cycloaddition reactions of azomethine ylides to cyclopropenes, key experimental observables to compare with computational results include:

  • Reaction Rates and Activation Parameters: Experimentally determined rate constants can be used to derive the activation enthalpy (ΔH‡) and entropy (ΔS‡), which can be directly compared with calculated values.

  • Diastereoselectivity and Regioselectivity: The experimentally observed ratios of different product isomers provide a stringent test for the accuracy of the calculated transition state energies.

A study on the one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]quinoxalin-11-ones reported high yields and excellent diastereoselectivity, providing a valuable experimental benchmark.[7]

A Recommended Computational Protocol

Based on the analysis of the literature, the following protocol is recommended for DFT calculations of cycloaddition reactions leading to 3-azabicyclo[3.1.0]hexanes:

Step-by-Step Methodology
  • Geometry Optimization of Reactants, Products, and Transition States:

    • Functional: M06-2X

    • Basis Set: 6-31G(d) for initial optimizations, followed by a larger basis set like 6-311+G(d,p) for final single-point energy calculations.

    • Solvent Model: Include a continuum solvent model (e.g., SMD or PCM) to account for the effect of the solvent used in the experiment (e.g., ethanol, THF).

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory as the geometry optimization to confirm that reactants and products have all real frequencies and transition states have exactly one imaginary frequency.

    • The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform IRC calculations starting from the transition state geometry to confirm that it connects the correct reactants and products.

  • Single-Point Energy Refinement:

    • To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p) or a triple-zeta basis set with diffuse functions).

Visualizing the Reaction Pathway

Graphviz diagrams can be used to visualize the computational workflow and the reaction pathway.

computational_workflow cluster_reactants Reactant Optimization cluster_ts Transition State Search cluster_product Product Optimization cluster_analysis Analysis R1 Azomethine Ylide TS Transition State (TS) R1->TS SPE Single-Point Energy R1->SPE R2 Cyclopropene R2->TS R2->SPE P 3-Azabicyclo[3.1.0]hexane TS->P Freq Frequency Calculation TS->Freq IRC IRC Calculation TS->IRC P->SPE IRC->R1 IRC->P

Caption: Computational workflow for studying the cycloaddition reaction.

reaction_pathway Reactants Azomethine Ylide + Cyclopropene TS Transition State (ΔG‡) Reactants->TS Activation Energy E0 Reactants->E0 Product 3-Azabicyclo[3.1.0]hexane (ΔGr) TS->Product E1 TS->E1 E2 Product->E2 E0->E1 E1->E2

Caption: A simplified energy profile for the cycloaddition reaction.

Conclusion and Future Outlook

DFT calculations are an indispensable tool for understanding and predicting the outcomes of cycloaddition reactions used to synthesize 3-azabicyclo[3.1.0]hexanes. The M06-2X functional, in conjunction with a suitable basis set and solvent model, is highly recommended for obtaining accurate activation energies and reaction profiles. However, it is crucial to benchmark the computational results against experimental data whenever possible.

Future work in this area should focus on building a comprehensive database of experimental kinetic and stereoselectivity data for a wider range of substituted azomethine ylides and cyclopropenes. This will enable a more rigorous benchmarking of different DFT functionals and pave the way for the development of even more accurate and predictive computational models. Such models will undoubtedly accelerate the discovery and development of new drugs based on the versatile 3-azabicyclo[3.1.0]hexane scaffold.

References

  • An Experimental and Theoretical Study of the 1,3-Dipolar Cycloaddition of Alloxan-Derived Azomethine Ylides to Cyclopropenes. ResearchGate. [Link]

  • Coupled cluster, B2PLYP and M06-2X investigation of the thermochemistry of five-membered nitrogen containing heterocycles, furan, and thiophene. ResearchGate. [Link]

  • A highly diastereoselective one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes with azomethine ylides generated from 11H-indeno[1,2-b]-quinoxalin-11-ones. Organic Chemistry Frontiers. [Link]

  • Cycloaddition/Ring opening reaction sequences of N-alkenyl aziridines: influence of the aziridine nitrogen on stereoselectivity. PubMed. [Link]

  • Cyclic Bifunctional Reagents Enabling a Strain-Release-Driven Formal [3 + 2] Cycloaddition of 2H-Azirines by Cascade Energy Transfer. PMC. [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. [Link]

  • Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. FULIR. [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. PMC. [Link]

  • The M06 Suite of Density Functionals for Main Group Thermochemistry, Thermochemical Kinetics, Noncovalent Interactions, Excited. Theoretical Chemistry Accounts. [Link]

  • Theoretical Study of the Mechanism of the Formation of Azomethine Ylide from Isatine and Sarcosine and Its Reactivity in 1,3. FULIR. [Link]

  • Insights into the Factors Controlling the Origin of Activation Barriers in the [2 + 2] Cycloaddition Reactions of Heavy Imine-like Molecules Featuring a Ge=Group 15 Double Bond with Heterocumulenes. PMC. [Link]

  • Experimental and computational studies on the mechanism of N-heterocycle C-H activation by Rh(I). PubMed. [Link]

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. MDPI. [Link]

  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. NIH. [Link]

  • Computational and experimental investigations of oxadiazinone reactivity with cyclooctynes and other dienophiles. ResearchGate. [Link]

  • The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. ResearchGate. [Link]

  • A DFT mechanistic study of the generation of azomethine ylides from the ring-opening reactions of stabilized aziridines and follow-up 1,3-dipolar cycloaddition reactions with acetaldehyde. Sci-Hub. [Link]

  • IMPROVING THE ACCURACY AND RELIABILITY OF M06-2X USING ATOM. The University of British Columbia. [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[ d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. PubMed. [Link]

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[ d ]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ResearchGate. [Link]

  • DFT study of the 1,3‐dipolar cycloaddition of azomethine ylides with maleimide, maleic anhydride, methylacrylate and some simple substituted alkenes. Sci-Hub. [Link]

  • Reaction pathway examined by B3LYP‐D3 level DFT calculations. Relative... ResearchGate. [Link]

  • General aspects of diasteroselectivity in [3+2] azomethine ylide cycloadditions.[8]. ResearchGate. [Link]

Sources

Validation of the structure of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione Derivatives

The 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant therapeutic potential.[1][2] Notably, derivatives of this bicyclic system have been investigated as potent and selective aromatase inhibitors, which are crucial in endocrine therapy for hormone-dependent cancers, such as breast cancer.[3][4][5][6] The precise three-dimensional arrangement of the atoms in these molecules dictates their biological activity. Therefore, unambiguous structural validation is not merely a procedural step but the bedrock upon which reliable structure-activity relationship (SAR) studies and further drug development are built.

This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of this compound derivatives. We will delve into the causality behind experimental choices and present supporting data to offer a comprehensive and trustworthy resource for researchers in the field.

The Imperative of a Multi-Pronged Analytical Approach

No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the convergence of data from multiple, complementary methods. For the bicyclic system , a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography is essential for absolute certainty.

cluster_synthesis Synthesis cluster_validation Structural Validation cluster_conclusion Confirmation Synthesis Synthesis of Derivatives (e.g., from cis-1,2-cyclopropane dicarboxylic anhydride and benzylamine) Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Connectivity & Stereochemistry) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Xray X-ray Crystallography (Definitive 3D Structure) Purification->Xray Conclusion Unambiguous Structure Confirmed NMR->Conclusion MS->Conclusion Xray->Conclusion

Caption: Workflow for Synthesis and Structural Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules in solution. For the 3-azabicyclo[3.1.0]hexane-2,4-dione core, ¹H and ¹³C NMR provide irrefutable evidence of the bicyclic framework and the relative orientation of its substituents.

Causality Behind Experimental Choices: The rigid, strained bicyclic system results in distinct chemical shifts and coupling constants for the cyclopropane and five-membered ring protons. The number of signals in both ¹H and ¹³C NMR spectra reveals the molecule's symmetry, while the splitting patterns in the ¹H NMR spectrum map out the proton-proton connectivities, confirming the intactness of the bicyclic core.

Key Diagnostic NMR Features:
  • Cyclopropane Protons: The protons on the cyclopropane ring (at C1, C5, and C6) typically appear as a complex multiplet in the upfield region of the ¹H NMR spectrum, a characteristic feature of this strained ring system.[7]

  • Benzyl Group: The benzylic methylene protons (CH₂) will appear as a singlet or a pair of doublets (if diastereotopic) around 4.4-4.6 ppm. The aromatic protons of the benzyl group will be visible in the 7.2-7.4 ppm range.[7]

  • Carbonyl Carbons: The two carbonyl carbons (C2 and C4) will show distinct resonances in the downfield region of the ¹³C NMR spectrum, typically around 175-185 ppm.[7]

Data Summary: Typical NMR Shifts
Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Rationale for Shift/Coupling
H1/H5 ~2.0-2.2 (m)~34-38Protons on the five-membered ring adjacent to the cyclopropane.
H6 ~1.0-1.5 (m)~22-24Protons on the three-membered cyclopropane ring, shifted upfield due to ring strain.
Benzylic CH₂ ~4.4 (s)~51-54Methylene group attached to the nitrogen and the aromatic ring.
Aromatic CH ~7.2-7.4 (m)~127-138Standard aromatic region for the benzyl group protons.
C2/C4 -~181Carbonyl carbons of the dione, highly deshielded.
C1/C5 -~34-38Bridgehead carbons of the bicyclic system.
C6 -~22-24Carbon atom unique to the cyclopropane ring.

Note: Data synthesized from representative compounds reported in the literature.[7][8] Exact shifts may vary based on solvent and other substituents.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition: Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer. A standard pulse program is typically sufficient. Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to establish the molecular structure. Assign peaks in the ¹³C spectrum based on chemical shifts and comparison with predicted values.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, offering the first piece of evidence for a successful synthesis. Furthermore, the fragmentation pattern observed under ionization can reveal key structural motifs, acting as a fingerprint for the molecule.

Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, distinguishing it from other potential formulas with the same nominal mass. The fragmentation pattern is particularly useful for confirming the presence of the benzyl group, which is expected to be a major and stable fragment.

Key Diagnostic MS Features:
  • Molecular Ion Peak [M+H]⁺: For a this compound (C₁₂H₁₁NO₂), the expected monoisotopic mass is 201.07898 Da.[9] The observation of a peak at m/z 202.086 in the positive ion mode ESI-MS spectrum corresponds to the protonated molecule [M+H]⁺.

  • Benzyl Cation Fragment: A prominent peak at m/z 91 is highly characteristic of the tropylium cation (C₇H₇⁺), formed from the cleavage and rearrangement of the benzyl group. The presence of a peak at m/z 77 (phenyl cation, C₆H₅⁺) is also a strong indicator of a benzyl or phenyl substituent.[10]

Parent Parent Molecule This compound (m/z 201) Protonated [M+H]⁺ (m/z 202) Parent->Protonated Ionization (ESI) Fragment1 Benzyl Cation (m/z 91) Protonated->Fragment1 Fragmentation Fragment2 Bicyclic Core Cation (m/z 111) Protonated->Fragment2 Fragmentation

Caption: Key MS Fragmentation Pathways.

Data Summary: Expected Mass Spectrometry Peaks
m/z Identity Significance
202.086 [M+H]⁺Confirms the molecular weight of the target compound.
91.054 [C₇H₇]⁺Characteristic fragment of the benzyl group (tropylium ion).
77.039 [C₆H₅]⁺Phenyl cation, further confirms the benzyl moiety.[10]
Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).

  • Analysis: Identify the protonated molecular ion peak [M+H]⁺ and compare its exact mass to the theoretical value for the expected molecular formula (C₁₂H₁₁NO₂). Analyze the tandem MS (MS/MS) spectrum to identify characteristic fragment ions.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. This technique determines the precise spatial arrangement of atoms in the solid state, confirming connectivity, configuration, and conformation.

Causality Behind Experimental Choices: For novel compounds or those with ambiguous stereochemistry, an X-ray crystal structure is the gold standard for validation. It can definitively distinguish between isomers and provide crucial details about bond lengths, bond angles, and intermolecular interactions, which are invaluable for computational modeling and understanding biological activity.[11] The conformation of the bicyclic system, whether it adopts a chair or boat-like shape, can be unequivocally determined.[12]

Key Diagnostic Crystallographic Features:
  • Confirmation of the Bicyclic Core: The analysis will show the fused five-membered and three-membered rings.

  • Bond Lengths and Angles: The C-C bond lengths within the cyclopropane ring will be shorter than typical sp³-sp³ bonds, and the bond angles will be constrained to approximately 60°, confirming the strained ring.

  • Planarity of Amide Bonds: The degree of planarity of the nitrogen atom within the dione system can be assessed, which has implications for the molecule's electronic properties.[13][14]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the derivative suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters until the model provides the best fit to the experimental data.

  • Analysis: Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions. Generate visualizations of the molecular structure.

Comparative Guide: Strengths and Limitations

Technique Strengths Limitations Best For...
NMR Spectroscopy - Provides detailed information on molecular connectivity and stereochemistry in solution.- Non-destructive.- Relatively fast for routine analysis.- Requires soluble, pure samples.- Can be difficult to interpret for complex molecules without 2D NMR.- Does not provide molecular weight directly.Routine confirmation of structure, stereochemical assignment, and purity analysis.
Mass Spectrometry - Determines accurate molecular weight and formula (HRMS).- Highly sensitive (requires very little material).- Fragmentation patterns provide structural clues.- Provides limited information on stereochemistry.- Isomers may not be distinguishable by mass alone.- Destructive technique.Confirming molecular formula and identifying key structural motifs (like the benzyl group).
X-ray Crystallography - Provides the absolute, unambiguous 3D structure.- Reveals detailed conformational and packing information.- Gold standard for structural proof.- Requires high-quality single crystals, which can be difficult or impossible to grow.- Structure is in the solid state, which may differ from the solution conformation.Definitive proof of a novel structure, resolving stereochemical ambiguities, and providing data for computational studies.

Conclusion

The structural validation of this compound derivatives is a critical task that demands a synergistic application of modern analytical techniques. NMR spectroscopy serves as the primary tool for mapping the molecular framework and stereochemistry. Mass spectrometry provides essential confirmation of the molecular formula and key substructures. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unequivocal three-dimensional structure. By judiciously combining these methods, researchers can ensure the scientific integrity of their findings, paving the way for the successful development of novel therapeutics based on this important chemical scaffold.

References

  • 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Semantic Scholar.
  • Analogues of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.
  • Synthesis and Aromatase Inhibitory Activity of Novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane. PubMed.
  • Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. MDPI.
  • Conformation of 6-morpholino-3-azabicyclo[3.1.
  • Analogs of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity.
  • Analogs of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. American Chemical Society.
  • Synthesis and aromatase inhibitory activity of novel 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane- and -[3.1.1]heptane-2,4-diones. PubMed. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals.
  • Synthesis of 3-Azabicyclo[3.1.
  • Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications (RSC Publishing). [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. RSC Publishing.
  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. European Journal of Chemistry. [Link]

  • Why might an organic compound show a peak
  • Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. PMC - NIH.
  • This compound. PubChemLite.
  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink.
  • Mass Spectrometry of Heterocyclic Compounds. DTIC.

Sources

A Comparative Guide to the Antiproliferative Activity of Spiro-fused 3-Azabicyclo[3.1.0]hexanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the antiproliferative activity of a promising class of heterocyclic compounds: spiro-fused 3-azabicyclo[3.1.0]hexanes. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting their potential as anticancer agents, objectively compares their performance against established chemotherapeutics, and provides detailed protocols for key validation assays.

Introduction: The Therapeutic Potential of a Unique Scaffold

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. Spiro-fused heterocyclic compounds have emerged as a particularly interesting area of investigation due to their rigid, three-dimensional structures that allow for precise spatial orientation of functional groups, enhancing interactions with biological targets. Among these, the spiro-fused 3-azabicyclo[3.1.0]hexane scaffold has garnered significant attention. This structural motif is present in a variety of natural products and has been shown to exhibit a broad spectrum of biological activities, including antitumor effects.[1][2]

Recent studies have focused on the synthesis and evaluation of various derivatives of this scaffold, particularly those incorporating an oxindole moiety, creating spiro[3-azabicyclo[3.1.0]hexane]oxindoles. These compounds have demonstrated significant in vitro antiproliferative activity against a range of human cancer cell lines.[1][3] This guide will synthesize the findings from several key studies to provide a clear comparison of their performance and a deeper understanding of their mechanism of action.

Comparative Antiproliferative Activity

The antiproliferative efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.

Performance of Spiro-fused 3-Azabicyclo[3.1.0]hexane Derivatives

Several studies have reported the IC50 values of various spiro-fused 3-azabicyclo[3.1.0]hexane derivatives against a panel of cancer cell lines. The data presented below summarizes the activity of some of the most potent analogs. It is important to note that direct comparison between different studies should be approached with caution due to potential variations in experimental conditions.

Compound ID/ReferenceCell LineIC50 (µM) after 72h
Compound 4 [1][2]Jurkat (Acute T cell leukemia)2 ± 1
Compound 8 [1][2]Jurkat (Acute T cell leukemia)3 ± 1
Compound 18 [1][2]Jurkat (Acute T cell leukemia)4 ± 1
Compound 24 [1][2]Jurkat (Acute T cell leukemia)2 ± 1
Compound 4a [3]K562 (Human erythroleukemia)Promising antiproliferative activity
Compound 4c [3]K562 (Human erythroleukemia)Promising antiproliferative activity
Adducts 2b and 2c [4]K562 (Human erythroleukemia)~25-27
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] [5][6]K562, Jurkat, HeLa, CT264.2 to 24.1

Note: The specific structures of the referenced compounds can be found in the cited literature.

The data clearly indicates that certain spiro-fused 3-azabicyclo[3.1.0]hexane derivatives exhibit potent antiproliferative activity, with IC50 values in the low micromolar range against sensitive cell lines like Jurkat.[1][2]

Comparison with Standard Chemotherapeutic Agents

To contextualize the performance of these novel compounds, it is essential to compare their activity with that of established chemotherapeutic drugs. The following table provides a summary of reported IC50 values for common anticancer drugs against the same cell lines.

DrugCell LineIC50 (µM) - Approximate Values
Doxorubicin K562~0.8 µg/mL (~1.4 µM)[7]
Doxorubicin Jurkat~0.35 - 0.66 µM[8]
Doxorubicin MCF-7IC50 in 3D culture is ~50x greater than 2D[9]
Cisplatin HeLa~18.74 µg/mL (~62 µM)[10]
Cisplatin MCF-7~1 µg/mL (~3.3 µM)[11]
Paclitaxel K562~0.3 µM[12]
Vincristine Jurkat< 1.0 µM[13]

This comparison highlights that the most potent spiro-fused 3-azabicyclo[3.1.0]hexane derivatives demonstrate antiproliferative activity in a range comparable to or, in some cases, even more potent than standard chemotherapeutic agents in specific cell lines.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of spiro-fused 3-azabicyclo[3.1.0]hexanes appears to stem from their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.

Disruption of the Actin Cytoskeleton and Cell Motility

A recurring observation in studies of these compounds is their profound effect on the actin cytoskeleton.[2][3][4] The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in maintaining cell shape, enabling cell movement, and facilitating cell division.[1][3] In cancer cells, a well-organized actin cytoskeleton is essential for migration and invasion, key steps in metastasis.[3][14]

Treatment with active spiro-fused 3-azabicyclo[3.1.0]hexane derivatives has been shown to cause the disappearance of stress fibers and a diffuse distribution of granular actin in the cytoplasm.[2][3][4] Furthermore, a significant reduction in filopodia-like membrane protrusions has been observed, which are critical for cell motility.[2][3][15] These findings strongly suggest that these compounds can inhibit cancer cell migration and invasion by disrupting the integrity and function of the actin cytoskeleton.

Disruption of the actin cytoskeleton by spiro-fused compounds.
Induction of Cell Cycle Arrest

In addition to their effects on cell motility, these compounds have been shown to induce cell cycle arrest.[2][3][15] The cell cycle is a tightly regulated process that governs cell division. Uncontrolled progression through the cell cycle is a hallmark of cancer. Flow cytometry analysis has revealed that treatment with spiro-fused 3-azabicyclo[3.1.0]hexanes leads to an accumulation of cells in the G0/G1 or SubG1 phase of the cell cycle, indicating a block in cell cycle progression and the induction of apoptosis (programmed cell death).[2][3][15]

Potential Interaction with the p53-MDM2 Pathway

The spirooxindole scaffold, a common feature in many of the active compounds, is known to be a privileged structure for targeting the p53-MDM2 protein-protein interaction.[4][16][17] The p53 protein is a critical tumor suppressor, often referred to as the "guardian of the genome," that can trigger cell cycle arrest or apoptosis in response to cellular stress.[4][16] MDM2 is a negative regulator of p53, promoting its degradation.[4][16] By inhibiting the p53-MDM2 interaction, spirooxindole-containing compounds can stabilize and activate p53, leading to the suppression of tumor growth.[4][16][18] While direct evidence for this mechanism in the context of spiro-fused 3-azabicyclo[3.1.0]hexanes is still emerging, it represents a highly plausible and exciting avenue for their anticancer activity.

p53_MDM2_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with Spirooxindole Treatment p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Binds to Degradation p53 Degradation MDM2_normal->Degradation Promotes Spirooxindole Spirooxindole Compound MDM2_treated MDM2 Spirooxindole->MDM2_treated Inhibits binding to p53 p53_treated p53 (Stabilized) Apoptosis Apoptosis / Cell Cycle Arrest p53_treated->Apoptosis Induces

Proposed mechanism of p53 activation by spirooxindoles.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the antiproliferative activity of these compounds.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method used to assess cell viability. It relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Spiro-fused 3-azabicyclo[3.1.0]hexane compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same concentration as in the compound-treated wells) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTS Addition: Add 20 µL of the MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Workflow for the MTS cell viability assay.
Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content of the cell.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of the test compounds for the specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The collective evidence strongly supports the potential of spiro-fused 3-azabicyclo[3.1.0]hexanes as a promising class of antiproliferative agents. Their ability to induce potent cytotoxic effects in various cancer cell lines, often at concentrations comparable to or lower than standard chemotherapeutics, warrants further investigation. The multifaceted mechanism of action, involving the disruption of the actin cytoskeleton and induction of cell cycle arrest, suggests that these compounds may be effective against a broad range of malignancies and potentially circumvent certain mechanisms of drug resistance. The potential for these compounds to modulate the critical p53-MDM2 pathway further enhances their therapeutic appeal.

Future research should focus on several key areas. In vivo studies are crucial to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds in animal models of cancer. Further structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these molecules. A deeper elucidation of the precise molecular targets and signaling pathways affected by these compounds will provide a more complete understanding of their mechanism of action and may reveal novel therapeutic strategies. The continued exploration of the spiro-fused 3-azabicyclo[3.1.0]hexane scaffold holds significant promise for the development of the next generation of innovative and effective anticancer drugs.

References

  • Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. Int J Mol Sci. 2021 Jul 31;22(15):8264. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. 2022 Nov 25;27(23):8228. [Link]

  • Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules. 2023 Apr 1;28(7):3105. [Link]

  • Regulation of the actin cytoskeleton in cancer cell migration and invasion. Cancer Metastasis Rev. 2008 Jun;27(2):217-27. [Link]

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. Org Biomol Chem. 2017 Feb 1;15(5):1228-1235. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals (Basel). 2022 Sep 15;15(9):1139. [Link]

  • Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles from Cyclopropenes and Azomethine Ylides via [3 + 2]-Cycloaddition. J Org Chem. 2021 May 7;86(9):6547-6561. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules. 2022 Nov 25;27(23):8228. [Link]

  • Identification of Spiro-Fused [3-azabicyclo[3.1.0]hexane]oxindoles as Potential Antitumor Agents: Initial In Vitro Evaluation of Anti-Proliferative Effect and Actin Cytoskeleton Transformation in 3T3 and 3T3-SV40 Fibroblast. Int J Mol Sci. 2021 Jul 31;22(15):8264. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Pharmaceuticals (Basel). 2023 Feb 12;16(2):285. [Link]

  • Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. Proceedings. 2022, 83(1), 37. [Link]

  • Study of cytotoxicity of cyclopropa[a]pyrrolizidine and 3-azabicyclo[3.1.0]hexane derivatives spiro-fused with acenaphthylen-1(2H)-one and aceanthrylen-1(2H)-one fragments against tumor cell lines. Sciforum. 2021. [Link]

  • A facile chemo-, regio- and stereoselective synthesis and cholinesterase inhibitory activity of spirooxindole-pyrrolizine-piperidine hybrids. Bioorg Med Chem Lett. 2013 May 15;23(10):2910-3. [Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Med Chem. 2024 May 16;15(5):1263-1286. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Pharmaceuticals (Basel). 2022 Sep 15;15(9):1139. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorg Chem. 2024 Nov;152:107975. [Link]

  • Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • IC50 and IC20 values (µg/mL) of doxorubicin and idarubicin in K562 cell... ResearchGate. [Link]

  • mcf-7 cells ic50: Topics by Science.gov. [Link]

  • Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification. Sci Rep. 2016 Aug 30;6:32412. [Link]

  • IC 50 values of antineoplastic and repurposed drugs in MCF-7 breast and HT-29 colon cancer cells. ResearchGate. [Link]

  • IC50 values of MCF7/ADM cell line against various chemotheraputic drug... ResearchGate. [Link]

  • Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. Int J Nanomedicine. 2015;10:7049-62. [Link]

  • IC50 of adriamycin in K562 and K562/A02 cells. ResearchGate. [Link]

  • (A) IC50 values of oxaliplatin in OxR CT26 cells as a function of... ResearchGate. [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... ResearchGate. [Link]

  • IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines. ACS Omega. 2021 May 20;6(21):13867-13878. [Link]

  • IC 50 values of synthesized compounds against K562 cell line. ResearchGate. [Link]

  • Comparison of dose-dependent effects of doxorubicin on Jurkat cells on... ResearchGate. [Link]

  • The IC50 value of compound 3 and reference drugs against HeLa cell line. ResearchGate. [Link]

  • The IC50 values of organotin(IV) dithiocarbamate compounds and vincristine against Jurkat E6.1 cells. ResearchGate. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncol Lett. 2017 May;13(5):3419-3426. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Int J Mol Sci. 2023 Jul 30;24(15):12241. [Link]

  • IC50 value of compounds on each cell line. ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. 2019 Jul 11;4(7):12146-12155. [Link]

  • IC 50 of compounds against HeLa cells. ResearchGate. [Link]

  • The IC50 values of 13a and 13d against MCF-7, K562, and fibroblast cell lines. ResearchGate. [Link]

  • IC50 values for the formulation in Daudi and Jurkat cells. ResearchGate. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Int J Mol Sci. 2023 Jan 28;24(3):2631. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Int J Mol Sci. 2023 Jan 28;24(3):2631. [Link]

  • IC 50 Values (μM) and Selectivity Index of Cancer Cell Lines Treated... ResearchGate. [Link]

  • The co‐cultivation of CT26 cells treated with the investigated... ResearchGate. [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS No. 73799-63-0), a chemical compound utilized in research and development settings.[1][2] The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Regulatory Context

The foundational step in any disposal protocol is a thorough understanding of the substance's hazards and the governing regulations.

1.1 Hazard Classification this compound presents a low-hazard profile according to some suppliers. For instance, a safety data sheet compliant with Regulation (EC) No. 1907/2006 classifies it as a non-hazardous substance or mixture.[3] However, other chemical suppliers classify the compound as a potential irritant.[4]

Causality: This discrepancy highlights a critical principle of laboratory safety: when conflicting information exists, the more stringent classification should be adopted to ensure the highest level of protection. Therefore, this compound should be handled as a potential skin and eye irritant.

1.2 Regulatory Framework In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] A chemical waste is considered hazardous if it is specifically "listed" (F, K, P, and U lists) or if it exhibits "characteristics" of hazardous waste (ignitability, corrosivity, reactivity, toxicity).[6]

This compound is not found on the EPA's P or U lists of discarded commercial chemical products.[6] Based on available data, it does not meet the criteria for a characteristic hazardous waste.[3] Despite its classification as non-hazardous for transport, all chemical waste, regardless of its hazard level, must be disposed of in accordance with local and national regulations through a licensed waste disposal company.[3]

Chemical Identification
IUPAC Name This compound
CAS Number 73799-63-0[4]
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [1][2]
Appearance Solid[7]
Personal Protective Equipment (PPE) and Safe Handling

Proper PPE is mandatory to prevent exposure, especially considering the compound's potential as an irritant.

2.1 Engineering Controls To minimize inhalation of the solid particulate, handling should occur in a well-ventilated area. The use of a local exhaust ventilation system, such as a chemical fume hood, is strongly recommended.[3] A safety shower and eye wash station must be readily accessible.[3]

2.2 Personal Protective Equipment The following PPE should be worn at all times when handling this compound:

PPE Type Specification Justification
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne particles and accidental splashes.
Hand Protection Nitrile or neoprene gloves.Prevents direct skin contact, mitigating the risk of irritation.[3]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Not required under normal use with adequate ventilation.Use a NIOSH-approved respirator if dust cannot be controlled.
Spill Management Protocol

In the event of a spill, a calm and methodical response is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as detailed in the table above before approaching the spill.

  • Contain Dust: Avoid actions that could make the solid powder airborne. Do not dry sweep with a coarse brush.

  • Collect Material: Gently sweep or scoop the spilled solid into a designated, sealable waste container. A dustpan and soft brush or a dedicated chemical vacuum can be used.

  • Decontaminate: Clean the spill area with a damp cloth or paper towel. Place all cleanup materials (gloves, towels, etc.) into the same waste container as the spilled chemical.

  • Label and Store: Securely seal the container and label it clearly as "Waste this compound" along with the date of the spill. Store it in a designated waste accumulation area for professional disposal.

Waste Disposal Workflow

The guiding principle for the disposal of this, and any laboratory chemical, is that it must not be released into the general environment. Drain or trash disposal is strictly prohibited. The only acceptable method is through a licensed chemical waste management company.[3]

G cluster_prep Preparation & Use cluster_waste Waste Generation & Collection cluster_disposal Final Disposal A Acquire/Synthesize Chemical B Review Safety Data Sheet (SDS) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handle in Ventilated Area (Fume Hood) C->D E Routine Experimental Waste (e.g., residual solid, contaminated vials) D->E F Accidental Spill Occurs D->F Potential Event H Collect All Waste in a Sealable, Compatible Container E->H G Follow Spill Protocol (Contain & Collect) F->G G->H I Label Container: - Full Chemical Name - Hazard Warning (Irritant) - Accumulation Start Date H->I J Store Container in Designated Waste Accumulation Area I->J K Contact Environmental Health & Safety (EHS) J->K L Arrange Pickup by a Licensed Waste Disposal Contractor K->L M Waste Manifested & Transported for Proper Disposal L->M

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It should be collected as a non-halogenated organic solid waste.

  • Container Selection: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) pail or bottle) for waste accumulation. The container must be in good condition with no leaks or cracks.

  • Waste Collection: Place all waste materials, including the neat compound, reaction residues, and any contaminated items (e.g., weigh boats, gloves, pipette tips, spill cleanup debris), directly into the designated waste container.

  • Labeling: The importance of proper labeling cannot be overstated. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste" (standard practice, even for non-RCRA materials, to ensure proper handling)

    • An indication of the hazard (e.g., "Irritant")

    • The date when waste was first added to the container (Accumulation Start Date).[8]

  • Storage: Keep the waste container sealed at all times, except when adding waste. Store it in a designated and properly signed waste accumulation area that is secure and away from general laboratory traffic.

  • Final Disposal: Once the container is full or has reached the storage time limit set by your institution, contact your EHS department or designated safety officer. They will arrange for the waste to be picked up by a licensed and certified hazardous waste disposal company.[9]

References

  • Aladdin Scientific. (n.d.). 3-Benzyl-3-azabicyclo[3.1.0]hexane-2, 4-dione, min 97%. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 3-Oxabicyclo(3.1.0)hexane-2,4-dione. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Guiding Principle: Proactive Safety with Novel Compounds

As researchers and drug development professionals, our work inherently involves compounds with novel structures and, often, incompletely characterized biological and toxicological profiles. This is the case with 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS No. 73799-63-0). While some suppliers provide a Safety Data Sheet (SDS) that classifies this compound as not hazardous under specific regulations like REGULATION (EC) No 1272/2008, others may label it as an irritant.[1]

This discrepancy highlights a critical principle in laboratory safety: the absence of a formal hazard classification is not an affirmation of safety. The toxicological properties of many research chemicals have not been fully investigated.[2] Therefore, our primary directive is to treat this compound, and indeed all novel chemical entities, with a degree of caution that assumes potential hazards. This guide is built upon the principle of minimizing exposure through a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).

Hazard Assessment and Risk Mitigation

The primary potential routes of exposure when handling this compound, which is typically a solid powder, are:

  • Inhalation: Inhalation of fine dust particles during weighing or transfer.

  • Dermal Contact: Skin contact with the solid or solutions, which could lead to irritation or unknown systemic effects.[1]

  • Ocular Contact: Eye contact with the solid or splashes of solutions, potentially causing irritation.[3]

Our safety protocol is designed to interrupt these exposure pathways at every step of the experimental workflow.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection Primary Engineering Control
Receiving/Unpacking Safety GlassesNitrile GlovesLab CoatNot requiredWell-ventilated area
Weighing Solid Safety GlassesPowder-free Nitrile GlovesLab CoatNot requiredVentilated Balance Enclosure or Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot requiredCertified Chemical Fume Hood
Running Reactions/Transfers Chemical Splash Goggles & Face Shield (if splash risk is high)Nitrile or Neoprene GlovesLab CoatNot requiredCertified Chemical Fume Hood
Waste Disposal Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot requiredCertified Chemical Fume Hood
Rationale for PPE Selection
  • Eye and Face Protection: Standard safety glasses offer baseline protection from projectiles.[4] However, when handling solutions where a splash is possible, chemical splash goggles that form a seal around the eyes are essential to prevent chemical entry.[5] For larger-scale operations or tasks with a significant splash risk, a full face shield should be worn in addition to goggles.[6]

  • Hand Protection: Nitrile gloves are a suitable choice for handling solid materials and protecting against incidental splashes of many common laboratory solvents.[7] For prolonged work with solutions or when using more aggressive organic solvents, it is crucial to consult a glove compatibility chart to ensure the glove material offers adequate protection against permeation and degradation. Neoprene gloves can offer broader resistance.[5] Always inspect gloves for any signs of damage before use and remove them before leaving the laboratory area.

  • Body Protection: A standard laboratory coat, properly fastened, protects the skin and personal clothing from minor spills and contamination.[7]

  • Respiratory Protection: All handling of this compound that could generate dust or vapors must be performed within a certified chemical fume hood or a ventilated balance enclosure.[1] These engineering controls are the primary means of preventing respiratory exposure. In the event of a large spill outside of a fume hood, respiratory protection such as a NIOSH-approved air-purifying respirator with appropriate cartridges may be necessary for cleanup personnel.[5][8]

Operational and Disposal Plans

A self-validating safety protocol integrates safe practices into the entire lifecycle of the chemical in the lab, from receipt to disposal. The following workflow is designed to minimize exposure at every stage.

G cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal a 1. Risk Assessment Review SDS & this guide. b 2. Assemble PPE & Equipment Verify fume hood certification. a->b c 3. Weigh Solid Compound Use ventilated enclosure. b->c d 4. Prepare Solution Add solid to solvent slowly. c->d e 5. Perform Experiment Use appropriate glassware. d->e f 6. Quench & Neutralize If required by procedure. e->f h 8. Decontaminate Wipe down surfaces. Wash hands. e->h g 7. Consolidate Waste Segregate into solid & liquid streams. f->g g->h i 9. Dispose of Waste Follow institutional guidelines. g->i h->i

Caption: Safe Handling Workflow for this compound.

Step-by-Step Disposal Guidance:
  • Segregation: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, should be collected as solid chemical waste. Unused or waste solutions should be collected in a designated, properly labeled liquid waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and approximate concentrations.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are sealed.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[9]

Emergency Response Plan

Immediate and correct action during an emergency is critical. All personnel must be familiar with the location and use of safety showers and eyewash stations.

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation spill Emergency Event skin1 Remove contaminated clothing. spill->skin1 Skin Exposure eye1 Immediately flush eyes with water for at least 15 minutes. spill->eye1 Eye Splash inhale1 Move person to fresh air. spill->inhale1 Inhalation of Dust skin2 Flush affected area with water for at least 15 minutes. skin1->skin2 skin3 Seek medical attention if irritation develops. skin2->skin3 eye2 Remove contact lenses, if easy to do. eye1->eye2 eye3 Seek immediate medical attention. eye2->eye3 inhale2 Seek medical attention if you feel unwell. inhale1->inhale2

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.